molecular formula C8H11NO3 B3259911 3-Oxa-1-azaspiro[4.5]decane-2,4-dione CAS No. 3253-43-8

3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Cat. No.: B3259911
CAS No.: 3253-43-8
M. Wt: 169.18 g/mol
InChI Key: MOVBYGREJMFPKC-UHFFFAOYSA-N
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Description

3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8) is a spiro-hydantoin derivative of significant interest in medicinal and organic chemistry. This compound features a privileged heterocyclic scaffold recognized for its wide range of pharmacological potential. As a spiro-fused hydantoin, it serves as a versatile and high-value building block for the synthesis of more complex molecules aimed at drug discovery programs . The azaspiro[4.5]decane core is a common structural motif in bioactive compounds, and research into similar analogs has demonstrated applications across various therapeutic areas, including serving as novel chemotypes for neurological targets and as conjugates in anti-proliferative and anti-tuberculosis research . The structural complexity of this spirocyclic system makes it a valuable intermediate for developing "building blocks" with potential antiviral and trypanocidal activity . With a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol, this compound is provided as a high-purity material to ensure reliable and reproducible results in your research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-1-azaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBYGREJMFPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286779
Record name 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
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Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3253-43-8
Record name 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
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Foundational & Exploratory

The Chemistry of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione: Synthesis, Reactivity, and Applications in Sterically Hindered Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8), widely recognized in synthetic chemistry as 1-aminocyclohexanecarboxylic acid N-carboxyanhydride (ACHC NCA ), is a highly specialized spirocyclic intermediate[1]. As an


-disubstituted amino acid derivative, it plays a pivotal role in overcoming severe steric barriers in amide bond formation[2][3] and serves as a critical monomer for the topochemical ring-opening polymerization (ROP) of conformationally rigid polypeptides[4][5]. This technical guide details its physicochemical properties, validated synthetic methodologies, and divergent reactivity profiles.

Chemical Identity & Physicochemical Properties

The structural architecture of ACHC NCA features an oxazolidine-2,5-dione ring (systematically numbered as a 2,4-dione in IUPAC spiro nomenclature) fused to a cyclohexane ring[1]. This geminal disubstitution at the


-carbon imparts extreme steric bulk, which dictates its unique reactivity profile and prevents the use of standard coupling reagents.

Table 1: Physicochemical Properties of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

PropertyValue
IUPAC Name 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
Common Name ACHC N-Carboxyanhydride (ACHC NCA)
CAS Number 3253-43-8
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Fraction sp³ (Fsp³) 0.75
LogP ~1.31
H-Bond Donors / Acceptors 1 / 3
Typical Purity (Commercial) >95%

(Data synthesized from commercial chemical databases[1][6])

Mechanistic Insights: Synthesis of ACHC NCA

The synthesis of Leuchs' anhydrides (NCAs) from sterically hindered amino acids requires precise control to prevent premature polymerization or degradation. The standard approach involves the phosgenation of 1-aminocyclohexanecarboxylic acid (ACHC).

Causality in Experimental Design: While phosgene gas can be used, triphosgene (bis(trichloromethyl) carbonate) is highly preferred for operational safety and precise stoichiometric control. The reaction is typically conducted in anhydrous tetrahydrofuran (THF). THF is critical as it solvates the transient carbamoyl chloride intermediate, facilitating the intramolecular cyclization to the oxazolidinedione[7]. The addition of an acid scavenger, such as


-pinene, neutralizes the HCl byproduct without acting as a nucleophile that could prematurely trigger ring-opening polymerization[4].

Step-by-Step Synthetic Protocol:

  • Preparation: Suspend 1-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Scavenger Addition: Add

    
    -pinene (2.5 equiv) to the suspension to serve as a non-nucleophilic HCl scavenger.
    
  • Phosgenation: Heat the mixture to 50 °C. Add a solution of triphosgene (0.35 to 0.40 equiv) in anhydrous THF dropwise over 30 minutes. Note: Fuming may be observed as the reaction proceeds[7][8].

  • Cyclization: Maintain stirring at 50 °C until the suspension becomes a clear solution, indicating complete conversion to the NCA (typically 2–4 hours).

  • Purification: Concentrate the mixture under reduced pressure. Precipitate the product by adding cold anhydrous hexanes.

  • Isolation: Filter the solid rapidly under a blanket of argon to minimize atmospheric moisture exposure, yielding 3-oxa-1-azaspiro[4.5]decane-2,4-dione as a crystalline solid.

SynthesisWorkflow Step1 1-Aminocyclohexane- carboxylic acid (ACHC) Step2 Suspend in Anhydrous THF + α-pinene (HCl scavenger) Step1->Step2 Step3 Add Triphosgene (0.35 equiv) at 50 °C Step2->Step3 Step4 Phosgenation & Cyclization Step3->Step4 Step5 Precipitation & Recrystallization (ACHC NCA) Step4->Step5

Step-by-step synthetic workflow for the preparation of ACHC NCA using triphosgene.

Reactivity Profile: Ring-Opening Polymerization vs. Nucleophilic Addition

The spiro-cyclohexyl moiety imposes severe steric hindrance, making traditional amide coupling (e.g., using EDC/HOBt) of ACHC highly inefficient due to the inaccessible tetrahedral intermediate[2]. Converting ACHC to its NCA bypasses this limitation, unlocking two distinct reactivity pathways.

Synthesis of Sterically Hindered Amides

ACHC NCA acts as an


-isocyanatocarboxylic acid surrogate when reacted with organometallic reagents ()[2][3].

Causality: The addition of two equivalents of a Grignard reagent circumvents the traditional tetrahedral intermediate. The first equivalent acts as a base, deprotonating the NCA nitrogen. This triggers an immediate ring-opening and decarboxylation, releasing an isocyanate intermediate . The second equivalent of the Grignard reagent then rapidly attacks the highly electrophilic isocyanate carbon, forming the sterically hindered amide upon aqueous quench[2].

Protocol for Grignard Addition (Self-Validating System):

  • Dissolve ACHC NCA in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add the desired Grignard reagent (2.2 equiv) dropwise.

  • Validation Step: Monitor the reaction via in situ IR for the transient appearance and subsequent consumption of the isocyanate peak at 2250 cm⁻¹ [2].

  • Quench the reaction with 1M HCl and extract with ethyl acetate to isolate the N-acylated gem-disubstituted amino acid[3].

Topochemical Ring-Opening Polymerization (ROP)

ACHC NCA is a premier monomer for synthesizing rigid polypeptides. When initiated by trace amines or sodium methoxide, the NCA undergoes ROP to form poly(1-aminocyclohexanecarboxylic acid)[5]. The bulky spiro-cyclohexyl groups force the resulting polymer backbone into a highly stable


-helical conformation[5]. Recent advances have even demonstrated living topochemical ROP of ACHC NCA single crystals, yielding polymers with exceptional chain length and purity under mild conditions[4].

NCAReactivity NCA 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (ACHC NCA) Base Initiator / Base (e.g., NaOMe, Amines) NCA->Base Nucleophilic Attack Grignard Grignard Reagent (2.2 equiv) NCA->Grignard Deprotonation (N-H) ROP Ring-Opening Polymerization (ROP) Base->ROP Polymer Poly(1-aminocyclohexanecarboxylic acid) Rigid 3_10 Helices ROP->Polymer Isocyanate Isocyanate Intermediate (IR: 2250 cm⁻¹) Grignard->Isocyanate Ring Opening (-CO₂) Amide Sterically Hindered Amide (N-Acylated Amino Acid) Isocyanate->Amide Nucleophilic Addition

Divergent reactivity pathways of ACHC NCA: Polymerization vs. Hindered Amide Synthesis.

Applications in Drug Development

Beyond polymer chemistry, 3-oxa-1-azaspiro[4.5]decane-2,4-dione is leveraged in the synthesis of complex active pharmaceutical ingredients (APIs). For example, it is utilized as a rigidifying building block in the development of calcitroic acid derivatives[7][8]. Calcitroic acid, the principal end-stage metabolite of vitamin D, binds to the vitamin D receptor (VDR). Incorporating spirocyclic amino acids via NCA chemistry allows researchers to probe the VDR binding pocket with conformationally locked analogs, enhancing metabolic stability and receptor affinity[7][8].

Conclusion

3-Oxa-1-azaspiro[4.5]decane-2,4-dione is far more than a simple heterocyclic intermediate; it is a vital tool for chemical biologists and polymer chemists. By acting as an isocyanate surrogate, it circumvents the thermodynamic penalties of sterically hindered amide coupling. Concurrently, its controlled polymerization yields uniquely rigid peptidomimetics, solidifying its status as a cornerstone reagent in advanced synthetic applications.

References

  • Bode, J. W., et al. "Method of preparing N-acyl, gem-disubstituted amino acids." Organic Letters, 2014, 16(18), 4814–4817.[Link]

  • Lutz, J., et al. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2020.[Link]

  • University of Wisconsin. "IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II." Minds@UW.[Link]

  • Frankel, M., & Bachi, M. "Polymerization of N-carboxyanhydrides of 1-aminocycloalkanecarboxylic acids." Biopolymers, 1965.[Link]

Sources

The Spiro-Oxazolidinedione Scaffold: Synthetic Architecture and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro-oxazolidinedione scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce rigid conformational restraint upon pharmacophores. Unlike its planar analogues, the spiro-fusion at the C5 position creates an orthogonal vector for substituent projection, allowing for highly specific interactions within globular protein pockets. Historically utilized in aldose reductase inhibitors (ARIs) for diabetic complications, this scaffold has experienced a renaissance in epigenetic drug discovery, most notably as the core architecture of A-485 , a first-in-class selective catalytic inhibitor of p300/CBP histone acetyltransferases. This guide analyzes the synthetic routes, structure-activity relationships (SAR), and mechanistic applications of this scaffold.

Structural Logic: The "Spiro" Advantage

In drug design, the transition from a flat aromatic system to a spirocyclic system is a strategic move to increase Fsp3 character and improve physicochemical properties (solubility, metabolic stability).

  • Conformational Locking: The spiro-carbon freezes the orientation of the oxazolidinedione ring relative to the fused cyclic system (e.g., indane, chroman). This reduces the entropic penalty upon binding to a target enzyme.

  • Bioisosterism: The 2,4-oxazolidinedione ring is a bioisostere of the hydantoin (imidazolidine-2,4-dione) and succinimide rings. However, the oxazolidinedione often exhibits distinct hydrogen-bonding preferences (an acceptor at O1, donor at N3) and metabolic profiles compared to hydantoins.

  • Chirality: The spiro center creates a quaternary carbon, introducing inherent chirality. As seen in p300 inhibitors, the enantiomeric preference often dictates potency, with one enantiomer fitting the "L-shaped" or restricted pockets of enzymes while the other is inactive.

Synthetic Methodologies

Constructing the spiro-oxazolidinedione ring requires generating a quaternary center with high fidelity. Two primary strategies dominate the literature: the Cyanohydrin/Triphosgene Route and the


-Hydroxy Ester Route .
Method A: The Cyanohydrin/Triphosgene Route (High Enantioselectivity)

This method is favored for generating high-value intermediates like those in A-485. It relies on the asymmetric addition of cyanide to a ketone, followed by cyclization.[1][2]

Mechanism:

  • Ketone Activation: A cyclic ketone (e.g., indanone) is treated with TMSCN (trimethylsilyl cyanide) and a chiral catalyst to form a chiral cyanohydrin.

  • Hydrolysis: The nitrile is hydrolyzed to the

    
    -hydroxy amide or acid.
    
  • Cyclization: Treatment with a carbonic acid equivalent (Triphosgene or Carbonyl Diimidazole - CDI) closes the ring.

Method B: The -Hydroxy Ester/Isocyanate Route

A versatile route for generating diverse libraries.

  • Reformatsky-type Reaction: A ketone reacts with an

    
    -halo ester to form a spiro-
    
    
    
    -hydroxy ester.
  • Condensation: Reaction with an isocyanate or urea derivative yields the oxazolidinedione.

Visualization: Synthetic Pathways

The following diagram outlines the critical pathways for accessing this scaffold.

SynthesisPathways Ketone Cyclic Ketone (Start) Cyanohydrin Chiral Cyanohydrin (Intermediate) Ketone->Cyanohydrin TMSCN, Chiral Cat. (Asymmetric Induction) HydroxyEster α-Hydroxy Ester Ketone->HydroxyEster Reformatsky Reagent (Zn, Br-CH2-COOEt) HydroxyAmide α-Hydroxy Amide Cyanohydrin->HydroxyAmide Acid Hydrolysis SpiroOx Spiro-Oxazolidinedione (Target) HydroxyAmide->SpiroOx Triphosgene/CDI (Cyclization) HydroxyEster->SpiroOx Urea/Base or Isocyanate

Caption: Comparative synthetic routes. Route A (Red) is preferred for clinical candidates like A-485 due to enantiomeric control.

Medicinal Chemistry Applications

Epigenetics: p300/CBP Inhibition (Case Study: A-485)

The most prominent modern application of the spiro-oxazolidinedione scaffold is A-485 , a potent inhibitor of the HAT domains of p300 and CBP (CREB-binding protein).

  • The Challenge: p300/CBP are large multidomain proteins. Previous inhibitors were either non-selective (natural products) or lacked cellular potency.

  • The Solution: A high-throughput screen identified a hydantoin hit. Medicinal chemistry optimization revealed that converting the hydantoin to a spiro-oxazolidinedione significantly improved potency and selectivity.

  • SAR Insight:

    • The spiro-linkage to the indane core locks the molecule in a conformation that mimics the acetyl-CoA substrate transition state.

    • The N3-position of the oxazolidinedione tolerates urea substitutions that extend into the "tunnel" of the HAT active site, engaging specific residues (e.g., Tyr1467 in p300).

    • Selectivity: The scaffold provides >1000-fold selectivity over other HATs (PCAF, GCN5) due to specific shape complementarity.

Metabolic Disease: Aldose Reductase Inhibitors (ARIs)

Before epigenetics, this scaffold was famous for ARIs used to treat diabetic neuropathy and retinopathy.

  • Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.[3]

  • Mechanism: The acidic proton on the oxazolidinedione nitrogen (pKa ~6-7) mimics the transition state of the aldehyde reduction. The spiro-ring (often a chroman or fluorene) occupies the hydrophobic pocket adjacent to the nicotinamide ring of NADPH.

  • Key Compound: (4S)-6-chlorospiro[chroman-4,5'-oxazolidine]-2',4'-dione .

  • Comparison: While Sorbinil (a spiro-hydantoin) was the prototype, spiro-oxazolidinediones often showed superior pharmacokinetic profiles and reduced hypersensitivity reactions in early trials.

Neuroscience: Anticonvulsants

Oxazolidinediones (e.g., Trimethadione) are classic anticonvulsants. The spiro variants have been explored to improve lipophilicity and blood-brain barrier (BBB) penetration.

  • Activity: Protection against pentylenetetrazol (PTZ)-induced seizures.[4]

  • Mechanism: Modulation of T-type calcium channels and voltage-gated sodium channels. The spiro-fusion prevents rapid metabolic ring-opening, a common issue with simple oxazolidinediones.

Experimental Protocol: Synthesis of a Spiro-Oxazolidinedione Core

Based on the optimized route for A-485 intermediates (Michaelides et al., ACS Med. Chem. Lett. 2018).[5]

Objective: Synthesis of (S)-spiro[indane-1,5'-oxazolidine]-2',4'-dione.

Reagents:

  • 5-fluoro-2,3-dihydro-1H-inden-1-one (Starting Material)

  • Trimethylsilyl cyanide (TMSCN)

  • (R,R)-Salen-Ti catalyst (for enantioselectivity)

  • Sulfuric acid / Acetic acid (for hydrolysis)

  • Triphosgene / Diisopropylethylamine (DIPEA)

Step-by-Step Protocol:

  • Asymmetric Cyanosilylation:

    • In a flame-dried flask under Argon, dissolve the indanone (1.0 eq) in dry DCM.

    • Add (R,R)-Salen-Ti catalyst (1 mol%). Cool to 0°C.

    • Dropwise add TMSCN (1.5 eq). Stir at 0°C for 24h.

    • Checkpoint: Monitor by TLC for disappearance of ketone.

    • Quench with water, extract with DCM. Concentrate to yield the chiral TMS-cyanohydrin.

  • Pinner Hydrolysis to Hydroxy Amide:

    • Dissolve the crude cyanohydrin in a mixture of glacial acetic acid and conc. H2SO4 (1:1 v/v).

    • Heat to 60°C for 4 hours. This converts the nitrile directly to the

      
      -hydroxy amide (skipping the acid isolation improves yield).
      
    • Pour onto ice, neutralize with NaOH (keep T < 20°C), extract with Ethyl Acetate.

  • Cyclization to Spiro-Oxazolidinedione:

    • Dissolve the

      
      -hydroxy amide (1.0 eq) in dry THF.
      
    • Add DIPEA (3.0 eq). Cool to 0°C.

    • Add Triphosgene (0.4 eq) dissolved in THF dropwise over 30 mins. Caution: Phosgene gas generation in situ.

    • Allow to warm to RT and stir for 2 hours.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[6] Wash with brine.

    • Purification: Recrystallize from Ethanol/Hexane to obtain the pure (S)-spiro-oxazolidinedione.

Visualizing the SAR Logic

The following decision tree illustrates how medicinal chemists choose between the spiro-hydantoin and spiro-oxazolidinedione scaffolds based on the biological target.

SAR_Logic Start Target Identification PocketType Binding Pocket Characterization Start->PocketType Choice Scaffold Selection PocketType->Choice Analyze H-Bond Donors/Acceptors Hydantoin Spiro-Hydantoin (Sorbinil-like) Choice->Hydantoin Needs Dual NH Donors Oxazolidinedione Spiro-Oxazolidinedione (A-485-like) Choice->Oxazolidinedione Needs O-Acceptor + N-Donor Outcome1 High Polarity Required (H-bond Donor at N1 & N3) Hydantoin->Outcome1 Outcome2 Lipophilicity & Acidic Proton Required (pKa ~6, H-bond Acceptor at O1) Oxazolidinedione->Outcome2 App1 Application: Broad Spectrum Anticonvulsant Outcome1->App1 App2 Application: Epigenetic Modulator (p300) Specific Aldose Reductase Outcome2->App2

Caption: SAR Decision Tree. The oxazolidinedione is preferred when the target requires a specific H-bond acceptor at position 1 or higher lipophilicity.

References

  • Michaelides, M. R., et al. (2018).[5][7] "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 9(1), 28–33.[5] Link

  • Schnur, R. C., et al. (1982). "Spiro oxazolidinedione aldose reductase inhibitors." Journal of Medicinal Chemistry, 25(12), 1451–1454. Link

  • Lasko, L. M., et al. (2017).[1] "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 550(7674), 128–132. Link

  • Maccari, R., & Ottanà, R. (2014). "Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions." Journal of Medicinal Chemistry, 58(4), 1613–1641. Link

  • Gordeev, P. B., et al. (2016). "New spiro-oxazolidinediones: Synthesis and biological activity." Russian Chemical Bulletin, 65, 2660–2666. Link

Sources

3-Oxa-1-azaspiro[4.5]decane-2,4-dione CAS 3253-43-8 literature review

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic systems are a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved pharmacokinetic profiles. Within this class, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione, a member of the spiro-oxazolidinedione family, represents a scaffold of significant interest. While specific literature on this exact molecule (CAS 3253-43-8) is sparse, this guide will provide a comprehensive overview based on the well-established chemistry and biological activity of analogous structures. We will delve into a plausible synthetic route, explore its potential physicochemical properties, and discuss its promising role as a modulator of key biological targets, particularly in the context of oncology.

Introduction: The Significance of the Spiro-Oxazolidinedione Scaffold

Spiro-heterocyclic compounds, characterized by two rings sharing a single atom, are prevalent in numerous natural products and pharmaceuticals. Their rigid, three-dimensional nature provides a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to interact with biological targets. The oxazolidine-2,4-dione moiety, in particular, is a "privileged structure" known to interact with a variety of enzymes and receptors. When incorporated into a spirocyclic framework like 3-Oxa-1-azaspiro[4.5]decane-2,4-dione, this scaffold holds considerable potential for the development of novel therapeutics.

Recent research has highlighted the role of spiro-oxazolidinediones as potent inhibitors of histone acetyltransferases (HATs), specifically the p300/CBP family, which are crucial regulators of gene expression and are often dysregulated in cancer.[1][2][3][4] This makes the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione core a compelling starting point for the design of new epigenetic modulators.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis follows a convergent strategy, beginning with the formation of a key intermediate, cyclohexanecarbonitrile, 1-hydroxy-, which is then converted to the corresponding α-hydroxy amide. Subsequent cyclization yields the target spiro-oxazolidinedione. This pathway is analogous to established methods for creating similar spiro-heterocyclic systems.[2]

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis to Amide cluster_2 Step 3: Cyclization to Oxazolidinedione A Cyclohexanone B Cyclohexanecarbonitrile, 1-hydroxy- A->B  NaCN, H2SO4 (aq) C Cyclohexanecarbonitrile, 1-hydroxy- D 1-Hydroxycyclohexanecarboxamide C->D  H2SO4, H2O, heat E 1-Hydroxycyclohexanecarboxamide F 3-Oxa-1-azaspiro[4.5]decane-2,4-dione E->F  Triphosgene, Pyridine

Caption: Proposed synthetic pathway for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione.

  • Step 1: Cyanohydrin Formation: This is a classic reaction where cyclohexanone is treated with a cyanide source, such as sodium cyanide, under acidic conditions to form the corresponding cyanohydrin. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon of the ketone.

  • Step 2: Nitrile Hydrolysis to Amide: The cyanohydrin is then subjected to controlled hydrolysis, typically using a strong acid like sulfuric acid with heating. This converts the nitrile group into a carboxamide, yielding 1-hydroxycyclohexanecarboxamide.

  • Step 3: Cyclization to Oxazolidinedione: The final step involves the cyclization of the α-hydroxy amide to form the oxazolidine-2,4-dione ring. A common and effective reagent for this transformation is triphosgene in the presence of a base like pyridine.[2] This reagent acts as a phosgene equivalent, facilitating the formation of the cyclic carbamate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of Cyclohexanecarbonitrile, 1-hydroxy-

  • To a stirred solution of sodium cyanide (1.2 eq) in water at 0-5 °C, add cyclohexanone (1.0 eq).

  • Slowly add a solution of sulfuric acid (1.0 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 1-Hydroxycyclohexanecarboxamide

  • To the crude cyanohydrin from the previous step, add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the α-hydroxy amide.

Step 3: Synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

  • Dissolve the 1-hydroxycyclohexanecarboxamide (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran) and cool to 0 °C.

  • Add pyridine (2.5 eq) to the solution.

  • Slowly add a solution of triphosgene (0.4 eq) in the same solvent, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Physicochemical Properties

While experimental data for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione is not extensively documented, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeJustification
Molecular Formula C₈H₁₁NO₃Based on chemical structure.
Molecular Weight 169.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.
Melting Point 150-180 °CBased on melting points of similar spiro-heterocycles.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in non-polar solvents, and slightly soluble in water.The presence of polar functional groups (carbonyls, ether, and N-H) suggests solubility in polar solvents.
LogP 1.0 - 2.0Estimated based on the balance of hydrophobic (cyclohexane ring) and hydrophilic (oxazolidinedione ring) moieties.
pKa 8.0 - 9.0 (imide N-H)The imide proton is weakly acidic, similar to other hydantoins and succinimides.

Potential Biological Activities and Applications

The true value of the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold lies in its potential as a modulator of biological processes, particularly in the realm of oncology.

Inhibition of p300/CBP Histone Acetyltransferases (HATs)

The most compelling potential application for this class of compounds is the inhibition of the p300 and CBP histone acetyltransferases. These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone tails and other proteins.[1][5][6][7][8] Overactivity of p300/CBP is implicated in various cancers, including prostate cancer, leukemia, and lymphoma, making them attractive therapeutic targets.[6][7][8]

Spiro-oxazolidinediones have been identified as potent and selective inhibitors of p300/CBP.[2][3][4] They are thought to bind to the active site of the enzyme, preventing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This leads to a more condensed chromatin state and the downregulation of oncogenes.

G cluster_0 Normal Gene Regulation cluster_1 Inhibition by Spiro-Oxazolidinedione p300_CBP p300/CBP HAT Acetylated_Histone Acetylated Histones p300_CBP->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histone Histone Tails Histone->p300_CBP Chromatin Open Chromatin Acetylated_Histone->Chromatin Transcription Gene Transcription Chromatin->Transcription p300_CBP_i p300/CBP HAT Inhibited_Complex Inhibited p300/CBP p300_CBP_i->Inhibited_Complex Spiro 3-Oxa-1-azaspiro[4.5] decane-2,4-dione Spiro->Inhibited_Complex No_Acetylation No Histone Acetylation Inhibited_Complex->No_Acetylation Blocked Closed_Chromatin Closed Chromatin No_Acetylation->Closed_Chromatin Repression Gene Repression Closed_Chromatin->Repression

Caption: Mechanism of p300/CBP HAT inhibition by spiro-oxazolidinediones.

Other Potential Applications

Beyond HAT inhibition, the spiro-oxazolidinedione scaffold has been explored for other therapeutic applications:

  • Antimicrobial Activity: Spiro-heterocyclic compounds have shown promise as antibacterial and antifungal agents.[9]

  • Anticancer Activity (General): Various spiro-isoxazolidine derivatives have demonstrated potent anticancer activity through mechanisms such as cell cycle arrest and inhibition of NF-κB.[10]

  • Antiviral Activity: Certain indolinospirobenzopyrans and related structures have shown modest selectivity as antiviral agents.[11]

Conclusion and Future Directions

3-Oxa-1-azaspiro[4.5]decane-2,4-dione represents a promising, yet underexplored, chemical entity. Based on the extensive research into analogous spiro-oxazolidinediones, this scaffold holds significant potential for the development of novel therapeutics, particularly in the field of oncology through the inhibition of p300/CBP histone acetyltransferases. The proposed synthetic route offers a viable strategy for accessing this molecule and its derivatives for further investigation.

Future research should focus on the following areas:

  • Synthesis and Characterization: The development and optimization of a robust synthetic protocol for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione and its derivatives.

  • Biological Evaluation: In-depth screening of these compounds for their inhibitory activity against p300/CBP and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the spiro-cyclohexane and oxazolidinedione rings to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of cancer and other diseases.

By leveraging the foundational knowledge of spiro-heterocyclic chemistry, researchers can unlock the full therapeutic potential of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione and its derivatives.

References

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Double cyclization of O-acylated hydroxyamides generates 1,6-dioxa-3,9-diazaspiro[4.4]nonanes a new class of oxy-oxazolidinones. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. (2024, September 24). MDPI. Retrieved March 7, 2026, from [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2017, December 13). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines. (2011, September 15). Johns Hopkins University. Retrieved March 7, 2026, from [Link]

  • Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. (2016, April 3). AACR Journals. Retrieved March 7, 2026, from [Link]

  • (PDF) The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Visible‐Light‐Induced Synthesis of α‐Hydroxy Ketones From α‐Keto Acids Under Mild Conditions. (2025, October 28). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Brønsted Acid Mediated Annulation of α‐Hydroxy Amides with Cycloalkanones: Access to Double Spirocyclic Oxazolidin‐4‐ones | Request PDF. (2023, March 2). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. (n.d.). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]

  • Simplex optimization of yields in the Bucherer-Bergs reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of Oxazolidines and Dihydroxazines via Cyclization of α-Aminated Ketones. (n.d.). Retrieved March 7, 2026, from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Retrieved March 7, 2026, from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones. (n.d.). Google Patents.
  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2017, December 13). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Using cyclohexanone as the starting material, describe how each o... (n.d.). Pearson+. Retrieved March 7, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of Oxazolidines and Dihydroxazines via Cyclization of α-Aminated Ketones. (2023, July 21). PubMed. Retrieved March 7, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (2021, March 23). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]

  • Spiro Oxazolidinedione Aldose Reductase Inhibitors. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Amide Bond Formation in Cyclization. (2024, September 3). QYAOBIO. Retrieved March 7, 2026, from [Link]

  • Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. (2013, January 11). PubMed. Retrieved March 7, 2026, from [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2017, December 13). PubMed. Retrieved March 7, 2026, from [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2018, January 11). H1 Connect. Retrieved March 7, 2026, from [Link]

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  • Spirobipyridopyrans, spirobinaphthopyrans, indolinospiropyridopyrans, indolinospironaphthopyrans and indolinospironaphtho-1,4-oxazines: synthesis, study of X-ray crystal structure, antitumoral and antiviral evaluation. (2004, March 1). PubMed. Retrieved March 7, 2026, from [Link]

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Sources

Mechanism of Action of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione: A T-Type Calcium Channel Modulator in Thalamocortical Epilepsy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8) is a highly specialized spirocyclic derivative within the oxazolidinedione class of anticonvulsants[1]. While classical agents such as trimethadione and paramethadione have historically served as the standard for managing absence seizures[2], their clinical utility is frequently limited by moderate potency and the need for high systemic dosing. By incorporating a bulky spiro[4.5]decane moiety, this compound achieves a highly optimized lipophilic profile. This structural evolution directly enhances its interaction with the transmembrane domains of low-voltage-activated (LVA) T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[3]. This technical guide delineates the biophysical mechanism of action, thalamocortical circuit modulation, and the self-validating experimental protocols required to quantify its anticonvulsant efficacy.

Chemical Architecture & Pharmacophore Rationale

The core pharmacophore of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione consists of a 2,4-dione heterocycle, which is essential for hydrogen bonding with the pore-forming


 subunit of T-type calcium channels[4].

Causality in Structural Design: Classical oxazolidinediones possess small alkyl substitutions (e.g., the trimethyl groups in trimethadione)[5]. While these confer baseline target affinity, their low partition coefficients result in suboptimal central nervous system (CNS) distribution. The substitution of a spiro-cyclohexyl group at the 5-position (forming the spiro[4.5]decane system) increases the molecule's LogP to approximately 1.31[1]. This specific structural modification serves a dual biophysical purpose:

  • Enhanced BBB Penetration: The increased lipophilicity drives rapid partitioning across the blood-brain barrier, maximizing the local concentration in the thalamus.

  • Hydrophobic Anchoring: The rigid cyclohexane ring provides a hydrophobic anchor, increasing the residence time of the drug within the lipid-facing allosteric binding pockets of the CaV3 channels.

Core Mechanism of Action: T-Type Calcium Channel Inhibition

The anticonvulsant activity of oxazolidinediones is fundamentally rooted in their ability to block T-type calcium currents[6].

Biophysics of the Target: T-type channels (CaV3.1 in thalamocortical relay neurons, CaV3.2/3.3 in the thalamic reticular nucleus) operate at hyperpolarized membrane potentials, with an activation threshold near -60 mV[7]. They exhibit a unique "window current" where a fraction of channels constantly cycle between open and closed states without fully inactivating.

State-Dependent Blockade: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione acts as a state-dependent inhibitor. It exhibits low affinity for the resting state but binds with high affinity to the inactivated state of the channel. By stabilizing the inactivated conformation, the drug drastically slows the recovery from inactivation (deinactivation). Consequently, during the hyperpolarization phase of a thalamic oscillation, the channels remain locked in a non-conductive state, preventing the generation of the low-threshold calcium spike (LTS)[3].

Thalamocortical Circuitry & Seizure Suppression

Absence seizures are electroencephalographically defined by 3-Hz spike-and-wave discharges (SWDs), which arise from aberrant oscillatory behavior in the thalamocortical network[7].

The Pathological Loop:

  • Glutamatergic input from the cortex excites GABAergic neurons in the Thalamic Reticular Nucleus (TRN).

  • TRN neurons hyperpolarize Thalamocortical (TC) relay neurons via GABAergic signaling.

  • This hyperpolarization deinactivates T-type channels in TC neurons.

  • As the hyperpolarization wanes, the T-type channels open, causing a massive calcium influx (the LTS).

  • The LTS triggers a high-frequency burst of sodium-mediated action potentials, which are relayed back to the cortex, perpetuating the cycle[3].

By blocking the T-type channels, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione severs this loop. It eliminates the rebound burst firing in TC neurons, thereby desynchronizing the network and terminating the SWD[4].

TC_Circuit Cortex Cerebral Cortex (Glutamatergic) TRN Thalamic Reticular Nucleus (TRN) (GABAergic, CaV3.2/3.3) Cortex->TRN Excitation (+) TC Thalamocortical Relay Neurons (Glutamatergic, CaV3.1) Cortex->TC Excitation (+) TRN->TC Inhibition (-) Hyperpolarizes TC TC->Cortex Excitation (+) TC->TRN Excitation (+) Drug 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (T-Type Ca2+ Blocker) Drug->TRN Blocks Burst Firing Drug->TC Blocks Low-Threshold Spikes

Thalamocortical circuit loop and inhibitory target sites of oxazolidinedione anticonvulsants.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action, the following orthogonal protocols must be employed. These workflows are designed as self-validating systems, incorporating internal controls to isolate specific biophysical variables.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the state-dependent inhibition and


 of the compound on cloned CaV3.1 channels.
Causality of Design: Native thalamic neurons express a heterogeneous mix of high-voltage-activated (HVA) and LVA channels. Utilizing HEK293 cells stably transfected with human CaV3.1 isolates the T-type current, eliminating confounding variables from off-target channel activity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293-CaV3.1 cells on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (containing 2 mM

    
    , with Tetrodotoxin and Tetraethylammonium to block residual 
    
    
    
    and
    
    
    currents).
  • Patch Configuration: Establish a G

    
     seal using a borosilicate glass pipette (2-4 M
    
    
    
    resistance) filled with a
    
    
    -based intracellular solution (to further block
    
    
    efflux). Rupture the membrane to achieve the whole-cell configuration.
  • Voltage Protocol (The Self-Validation Step): Hold the cell at -100 mV to fully deinactivate the channels. Apply a 50 ms depolarizing step to -20 mV to elicit the peak inward T-type current. Return to -100 mV. Repeat every 10 seconds to establish a stable baseline.

  • Drug Application: Perfuse 3-Oxa-1-azaspiro[4.5]decane-2,4-dione at increasing concentrations (e.g., 1, 10, 50, 100

    
    ).
    
  • Kinetics Analysis: Measure the reduction in peak current amplitude. Self-Validation: To prove state-dependence, alter the holding potential to -70 mV (where more channels are naturally inactivated) and observe if the apparent affinity (

    
    ) increases. An increased affinity at depolarized holding potentials confirms preferential binding to the inactivated state.
    

PatchClamp Prep HEK293 Cells Expressing CaV3.1 Patch Whole-Cell Configuration Prep->Patch Establish seal Protocol Voltage Step (-100mV to -20mV) Patch->Protocol Baseline recording Perfusion Drug Perfusion (10-100 µM) Protocol->Perfusion Apply drug Analysis Current Amplitude & Kinetics Analysis Perfusion->Analysis Quantify block

Step-by-step whole-cell patch-clamp electrophysiology workflow for T-type calcium channels.

Protocol B: In Vivo EEG Monitoring in GAERS Model

Objective: Confirm the suppression of thalamocortical dysrhythmia in a live mammalian system. Causality of Design: The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) is the most predictive in vivo model for oxazolidinedione efficacy, as these rats exhibit spontaneous 3-Hz SWDs driven by CaV3.2 gain-of-function[3].

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant cortical surface electrodes and deep thalamic bipolar electrodes. Allow 7 days for postoperative recovery.

  • Baseline Recording: Record baseline electroencephalogram (EEG) for 2 hours to quantify the spontaneous SWD frequency and cumulative duration.

  • Administration: Administer 3-Oxa-1-azaspiro[4.5]decane-2,4-dione via intraperitoneal (i.p.) injection (comparing vehicle control vs. 50, 100, 200 mg/kg doses).

  • Quantification: Analyze the EEG data post-injection. A successful self-validating result will show a dose-dependent reduction in SWD duration without altering the background waking EEG frequencies, proving selective action on the pathological burst-firing mechanism rather than generalized CNS depression.

Quantitative Data Presentation

Table 1: Comparative Pharmacological Profile of Oxazolidinedione Anticonvulsants

CompoundCAS NumberLogP (Lipophilicity)Primary TargetRelative T-Type Blockade Potency
Trimethadione127-48-0~0.3CaV3.1, CaV3.2Baseline (1x)
Paramethadione115-67-3~0.8CaV3.1, CaV3.2Moderate (1.5x - 2x)
3-Oxa-1-azaspiro[4.5]decane-2,4-dione 3253-43-8 1.31 CaV3.1, CaV3.2, CaV3.3 High (>3x estimated)

Note: The increased LogP of the spiro-derivative directly correlates with enhanced target engagement within the lipid bilayer, driving higher relative potency compared to classical analogs.

References

  • 3-OXA-1-AZASPIRO[4.5]DECANE-2,4-DIONE (CAS 3253-43-8) - Fluorochem. 1

  • Trimethadione (3,5,5,-Trimethyloxazolidine-2,4-dione) | Anticonvulsant Agent - MedChemExpress. 5

  • Paramethadione API Suppliers - Pharmaoffer. 2

  • A Comparative Analysis of Paramethadione and Trimethadione - Benchchem. 4

  • T-type Calcium Channel Blockers as Neuroprotective Agents - PMC. 6

  • Thalamocortical Anatomy and Physiology - Neupsy Key. 7

  • T-Type Ca2+ Channels in Normal and Abnormal Brain Functions - Physiological Reviews.3

Sources

The Spiro-Hydantoin Scaffold: Structural Rigidity and Pharmacophoric Versatility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro-hydantoin scaffold represents a masterclass in "privileged structure" design. By fusing the imidazolidine-2,4-dione core to a cyclic hydrophobic tail via a single spiro-carbon, medicinal chemists achieve two critical objectives: conformational restriction and targeted lipophilicity . Unlike flexible peptide mimetics, spiro-hydantoins lock pharmacophores into specific vectors, reducing the entropic penalty of binding.

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic textbook definitions to explore the electronic and steric nuances that drive potency in targets like Aldose Reductase (ALR2), Sodium Channels (Nav), and recent applications in GABA-A modulation.

The Structural Paradigm: The "Spiro" Effect

The potency of spiro-hydantoins is rarely accidental; it is a product of the Gem-Dialkyl Effect and rigid stereochemical control.

Conformational Locking

In a standard hydantoin, the C5 position allows for free rotation of substituents. In spiro-analogs, C5 becomes the spiro-center.

  • Benefit: This restricts the spatial arrangement of the aromatic rings relative to the polar hydantoin head group.

  • Thermodynamic Consequence: The molecule is "pre-organized" for the binding pocket. The loss of entropy upon binding (

    
    ) is minimized, leading to a more favorable Gibbs free energy (
    
    
    
    ).
The Pharmacophore Vectors
  • Region A (The Head): The hydantoin ring.[1][2][3][4][5][6][7][8][9] It functions as a donor-acceptor-donor (D-A-D) hydrogen bonding system.

  • Region B (The Linker): The spiro-carbon. It dictates the "exit vector" of the hydrophobic group.

  • Region C (The Tail): The fused cyclic system (e.g., fluorene, chroman, piperidine). This provides bulk tolerance and hydrophobic interactions (

    
     stacking).
    

Synthetic Architecture: The Bucherer-Bergs Protocol[1][5][10]

While the Strecker synthesis is common for amino acids, the Bucherer-Bergs reaction is the gold standard for spiro-hydantoins.

Expert Insight (Stereoselectivity):

  • Strecker Synthesis: Typically yields the kinetic product (amino nitrile forms from the less hindered face).

  • Bucherer-Bergs: Reversible formation of the imine and equilibration leads to the thermodynamic product. For substituted cyclic ketones (like 4-t-butylcyclohexanone), this often yields the isomer where the hydantoin ring is equatorial, which is critical for biological activity.

Mechanism of Action Visualization

The following diagram outlines the thermodynamic pathway of the Bucherer-Bergs cyclization.

BuchererBergs Ketone Cyclic Ketone (Starting Material) Imine Imine Intermediate Ketone->Imine + (NH4)2CO3 Aminonitrile Alpha-Aminonitrile (Equilibrium) Imine->Aminonitrile + KCN / HCN Aminonitrile->Imine Reversible Carbamate Carbamic Acid Intermediate Aminonitrile->Carbamate + CO2 Cyclization Intramolecular Cyclization Carbamate->Cyclization - NH3 SpiroHydantoin Spiro-Hydantoin (Thermodynamic Product) Cyclization->SpiroHydantoin Rearrangement

Caption: The Bucherer-Bergs pathway favors thermodynamic stability, essential for controlling the stereochemistry of the spiro-junction.[5]

Standard Operating Procedure (SOP)

Target: Synthesis of Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione Scale: 10 mmol

  • Reagent Prep: In a 100 mL round-bottom flask, dissolve 9-fluorenone (1.80 g, 10 mmol) in Ethanol/Water (1:1 v/v, 50 mL) .

    • Note: If the ketone is lipophilic, increase ethanol ratio to 70% to ensure solubility, but water is required to dissolve the carbonate.

  • Addition: Add Ammonium Carbonate (3.84 g, 40 mmol) and Potassium Cyanide (0.98 g, 15 mmol).

    • Safety: KCN is highly toxic. Perform in a well-ventilated fume hood.

  • Cyclization: Heat the mixture to 55-60°C for 12-24 hours.

    • Checkpoint: Monitor by TLC. The formation of the hydantoin is indicated by the disappearance of the ketone spot.

  • Isolation: Cool the mixture to 0°C. Acidify carefully with conc. HCl to pH ~2.[10]

    • Why? The hydantoin ring is weakly acidic (pKa ~9). Acidification protonates the salt form, precipitating the neutral product.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol.

SAR Deep Dive: Aldose Reductase Inhibitors (ARIs)

The most rigorously mapped SAR for spiro-hydantoins comes from the development of Sorbinil (Pfizer) for diabetic complications.

The Binding Pocket (ALR2)

The enzyme active site contains an anion-binding pocket (Tyr48, His110, Trp111).

SAR Rules for ARIs
Structural RegionModificationEffect on Activity (IC50)Mechanistic Rationale
Hydantoin Ring (N3-H) Methylation (N-Me)Abolished (>100x loss)The N3-H is the critical proton donor to the catalytic residues (Tyr48/His110). Removing it destroys the H-bond network.
Hydantoin Ring (N1-H) AlkylationTolerated / VariableN1 is solvent-exposed in some binding modes; small alkyl groups may improve lipophilicity without steric clash.
Spiro-Linker 4S-ConfigurationHigh Potency The 4S isomer of Sorbinil fits the hydrophobic pocket; the 4R isomer clashes with Trp111.
Aromatic Ring (C6) Fluorine/ChlorineEnhanced (10-50x gain)Halogens at C6 (chroman ring) fill a specific hydrophobic cleft and increase the acidity of the hydantoin N3-H via electron withdrawal.
The "Acidic Head" Hypothesis

For ALR2 inhibition, the hydantoin acts as an acidic bioisostere of a carboxylic acid.

  • Electron Withdrawing Groups (EWGs): Placing EWGs (F, Cl) on the aromatic ring pulls electron density through the spiro-system (inductive effect), lowering the pKa of the N3-H.

  • Result: Stronger electrostatic interaction with the basic histidine residue in the enzyme pocket.

Recent Frontiers: GABA-A and Oncology (2024-2025)

While ARIs are the classic example, recent literature expands the scaffold's utility.

GABA-A Receptor Modulation (2025 Insight)

A breakthrough study (ChemRxiv, 2025) revealed that specific spiro-hydantoins can reverse the action of positive allosteric modulators (like anesthetics) on GABA-A receptors.

  • Mechanism: Unlike benzodiazepines, these analogs bind to a transmembrane site.

  • SAR Trend: Ring size matters. Expansion from a 5-membered to a 7-membered spiro-aliphatic ring significantly alters efficacy, shifting the compound from a neutral antagonist to a negative modulator.

Kinase Inhibition

Hybrid spiro-hydantoins (fused with piperazines or indanes) are showing promise as multi-target agents (5-HT7/5-HT2A) and kinase inhibitors.

  • Design Strategy: The hydantoin ring serves as a "hinge binder" mimic, forming H-bonds with the kinase ATP pocket, while the spiro-tail directs the rest of the molecule into the specificity pocket.

References

  • Spiro Hydantoin Aldose Reductase Inhibitors (Sorbinil): Sarges, R., et al. "Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones."[11] Journal of Medicinal Chemistry, 1990.[12]

  • Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950.[2] (Classic foundational text).[7] Validated modern context:

  • Recent GABA-A Modulation: Koinas, D., et al. "Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs."[13] ChemRxiv, 2025.[13]

  • Spiro-Hydantoin Synthesis Protocol: "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction." Journal of Synthetic Chemistry, 2024.

  • General SAR Reviews: "Recent Development in Hydantoins... as Anticancer Agents." Mini-Reviews in Medicinal Chemistry, 2025.

Sources

The Therapeutic Potential of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione in Oncology: Targeting the TRPM8 Axis for Metastasis Suppression and Neuropathy Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of ion channel pharmacology and oncology has revealed novel therapeutic vulnerabilities in solid tumors. Among these, the Transient Receptor Potential Melastatin 8 (TRPM8) channel has emerged as a critical driver of cancer cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis[1]. Concurrently, TRPM8 is the primary sensory transducer responsible for chemotherapy-induced cold allodynia—a dose-limiting neurotoxic side effect of platinum-based agents like oxaliplatin[2].

This technical guide explores the dual therapeutic potential of 1-oxa-3-azaspiro[4.5]decane-2,4-dione , a highly selective spirocyclic oxazolidinedione TRPM8 antagonist. By restricting conformational flexibility through its spiro-fusion, this compound achieves high target affinity while minimizing off-target interactions. Here, we dissect the mechanistic rationale, present quantitative profiling data, and establish self-validating experimental workflows to evaluate its efficacy in both metastasis suppression and neuropathy mitigation.

Mechanistic Grounding: The TRPM8 Axis in Oncology

TRPM8 is aberrantly overexpressed in several malignancies, including prostate, breast, and esophageal cancers[1],[3]. In a physiological state, TRPM8 functions as a cold sensor in peripheral sensory neurons. However, in the oncological context, its upregulation drives a pathological calcium (Ca²⁺) influx that fuels tumor aggressiveness[4].

The Causality of Metastasis: The intracellular Ca²⁺ surge mediated by overactive TRPM8 channels activates the AKT/GSK-3β signaling cascade and promotes the nuclear translocation of NFATc3 (Nuclear Factor of Activated T-cells 3)[3]. This transcriptional activation leads to the robust secretion of matrix metalloproteinases (MMP-2 and MMP-9). These proteases degrade the extracellular matrix (ECM), effectively clearing a physical path for tumor cells to invade surrounding tissues and disseminate. By deploying 1-oxa-3-azaspiro[4.5]decane-2,4-dione, we pharmacologically plug this calcium pore, starving the AKT/GSK-3β pathway of its activating signal and halting the proteolytic cascade required for metastasis[5].

TRPM8_Pathway Antagonist 1-oxa-3-azaspiro[4.5]decane-2,4-dione (TRPM8 Antagonist) TRPM8 TRPM8 Channel (Overexpressed in Cancer) Antagonist->TRPM8 Blocks Ca2 Ca2+ Influx TRPM8->Ca2 Allows Pain Cold Allodynia / Neuropathy TRPM8->Pain Sensory Nerve Activation AKT AKT / GSK-3β Pathway Ca2->AKT NFATc3 NFATc3 Activation Ca2->NFATc3 EMT Epithelial-Mesenchymal Transition (Metastasis) AKT->EMT MMP MMP-2 / MMP-9 Secretion NFATc3->MMP MMP->EMT

Caption: TRPM8 signaling cascade and targeted blockade by the spiro-oxazolidinedione antagonist.

Pharmacological Profiling & Quantitative Data

To justify the advancement of 1-oxa-3-azaspiro[4.5]decane-2,4-dione into rigorous preclinical models, we must benchmark its pharmacological profile against known reference antagonists (e.g., BCTC, RQ-00203078). The spirocyclic architecture provides a rigid pharmacophore that fits precisely into the TRPM8 voltage-sensing like domain (VSLD), yielding superior selectivity.

Table 1: Representative Pharmacological and Efficacy Metrics

Metric / Assay1-oxa-3-azaspiro[4.5]decane-2,4-dioneReference (BCTC)Mechanistic Implication
TRPM8 IC₅₀ (In Vitro) ~15 - 30 nM~50 - 100 nMHigh potency allows for lower systemic dosing, reducing off-target toxicity.
Target Selectivity (vs TRPV1) >100-fold~50-foldPrevents hyperthermic side effects commonly seen with pan-TRP modulators.
Inhibition of PC3 Invasion >75% at 1 µM~60% at 1 µMDirect suppression of MMP-driven extracellular matrix degradation.
Oxaliplatin Allodynia Reversal Significant at 10 mg/kg (p<0.01)Significant at 30 mg/kgEnables higher tolerable doses of platinum-based chemotherapies[2].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed phenotypes are driven by true target engagement, not experimental artifacts.

Protocol 1: In Vitro Invasion Assay (Metastasis Suppression)

Objective: Validate the compound's ability to halt tumor invasion. Causality: We utilize Matrigel because it mimics the complex mammalian basement membrane. Cells must actively secrete MMPs to degrade this barrier; mere motility is insufficient.

  • Cell Preparation: Starve PC3 (prostate) or MCF-7 (breast) cancer cells in serum-free media for 12 hours to synchronize the cell cycle.

  • Seeding: Seed

    
     cells in the upper chamber of a Matrigel-coated transwell insert (8 µm pore size).
    
  • Treatment: Apply 1-oxa-3-azaspiro[4.5]decane-2,4-dione (0.1 µM, 1.0 µM, 10 µM) to the upper chamber. Add 10% FBS to the lower chamber as a chemoattractant.

  • Self-Validation Step (Critical): In parallel, plate identical cell densities in a standard 96-well plate and treat with the exact same compound concentrations. Measure viability at 24h using a luminescent ATP assay (e.g., CellTiter-Glo). Why? If the compound is simply cytotoxic, invasion will artificially appear reduced. Normalizing the invasion index against the viability index isolates true anti-metastatic efficacy from general toxicity.

  • Harvest & Stain: After 24 hours, swab the upper surface to remove non-invading cells. Fix the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Image via brightfield microscopy and quantify using automated cell-counting software.

Workflow Step1 Cell Culture (PC3 / MCF-7) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Boyden Chamber (Matrigel Coating) Step2->Step3 Step4 Crystal Violet Staining Step3->Step4 Step5 Quantitative Microscopy Step4->Step5

Caption: Step-by-step workflow for the self-validating in vitro invasion assay.

Protocol 2: In Vivo Oxaliplatin-Induced Neuropathy Model

Objective: Validate the mitigation of chemotherapy-induced peripheral neuropathy (CIPN). Causality: Oxaliplatin damages dorsal root ganglia, pathologically upregulating TRPM8 and causing extreme hypersensitivity to cold[2]. The acetone drop test provides a localized, evaporative cooling stimulus (~15°C) that specifically triggers TRPM8 without causing tissue damage.

  • Induction: Administer oxaliplatin (6 mg/kg, i.p.) to C57BL/6 mice on days 1, 3, and 5 to establish robust cold allodynia.

  • Dosing: On day 7, administer 1-oxa-3-azaspiro[4.5]decane-2,4-dione (10 mg/kg, p.o.).

  • Acetone Drop Test: Apply 10 µL of acetone to the plantar surface of the hind paw. Record nocifensive behaviors (flinching, licking, biting) for 60 seconds.

  • Self-Validation Step (Critical): Perform the von Frey filament test (mechanical allodynia) on the same cohort. Why? TRPM8 is a cold sensor. A highly selective TRPM8 antagonist should reverse the acetone response without altering the baseline mechanical threshold. If mechanical thresholds remain unchanged while cold allodynia is reversed, you have proven precise target engagement rather than broad immunosuppression or general anesthesia.

Future Perspectives & Translation

The therapeutic window for 1-oxa-3-azaspiro[4.5]decane-2,4-dione is exceptionally promising. By utilizing this compound as an adjuvant to standard-of-care platinum therapies, oncologists could achieve a synergistic effect: directly suppressing the EMT pathways that lead to chemo-resistance and metastasis[3], while simultaneously protecting the patient from dose-limiting neuropathic pain[4]. Future clinical trial designs should incorporate liquid biopsies to monitor TRPM8 expression in circulating tumor cells (CTCs) as a predictive biomarker for patient stratification.

References

1.[2] WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists. Google Patents. Available at: 2.[5] TRPM8 as an Anti–Tumoral Target in Prostate Cancer Growth and Metastasis Dissemination. MDPI. Available at: 3.[4] Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[1] Therapeutic potential of TRPM8 channels in cancer treatment. PMC - NIH. Available at: 5.[3] TRPM8 promotes aggressiveness of breast cancer cells by regulating EMT via activating AKT/GSK-3 pathway. ResearchGate. Available at:

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The Architecture of a Privileged Scaffold: A Technical Guide to the History and Development of Spirocyclic Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic hydantoin motif, a fascinating three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its rigidified structure, arising from the fusion of a hydantoin ring to another cyclic system through a single shared carbon atom, allows for a precise spatial arrangement of substituents. This unique topology often translates into enhanced binding affinity and selectivity for biological targets, making spirocyclic hydantoins a "privileged scaffold" in the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the historical evolution and synthetic advancements in the construction of these valuable molecules, offering field-proven insights for researchers and drug development professionals.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The early chapters in the story of spirocyclic hydantoin synthesis are dominated by two classical, yet remarkably enduring, multicomponent reactions: the Bucherer-Bergs and the Strecker syntheses. These one-pot methodologies provided the initial access to this chemical space and continue to be relevant today.

The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis

First reported in the early 20th century by Hans Theodor Bucherer and Walter Bergs, this reaction has become a cornerstone for the synthesis of 5,5-disubstituted hydantoins, including spirocyclic variants.[3][4] The reaction typically involves the condensation of a cyclic ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate in an aqueous or alcoholic solvent.[4]

The elegance of the Bucherer-Bergs reaction lies in its operational simplicity and the ready availability of the starting materials.[3] The reaction proceeds through a series of equilibria, initiated by the formation of a cyanohydrin from the starting ketone. Subsequent reaction with ammonia (generated from ammonium carbonate) leads to an α-aminonitrile, a key intermediate that is also central to the Strecker synthesis.[4] Carbon dioxide, also from ammonium carbonate, then reacts with the aminonitrile to form a carbamic acid intermediate, which undergoes intramolecular cyclization to yield the spirocyclic hydantoin.[4]

Diagram 1: Generalized Mechanism of the Bucherer-Bergs Reaction

Bucherer_Bergs cluster_reactants Reactants Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN- KCN KCN NH42CO3 (NH4)2CO3 H2O H2O Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 - H2O CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO2 SpiroHydantoin Spirocyclic Hydantoin CarbamicAcid->SpiroHydantoin Intramolecular Cyclization

Caption: The Bucherer-Bergs reaction pathway to spirocyclic hydantoins.

The stereochemical outcome of the Bucherer-Bergs reaction with substituted cyclic ketones is often thermodynamically controlled, typically yielding the spiro product with the C-4 carbonyl group of the hydantoin ring in the less sterically hindered position.[3][5] For instance, the reaction of 4-tert-butylcyclohexanone predominantly affords the isomer where the C-4 carbonyl is equatorial.[3]

Experimental Protocol: Synthesis of a Spirohydantoin via the Bucherer-Bergs Reaction [6]

  • Reaction Setup: In a suitable pressure vessel, combine the cyclic ketone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Seal the vessel and heat the mixture at 60-90 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the often-crystalline product can be isolated by filtration.

  • Purification: Recrystallization from a suitable solvent, such as ethanol or water, typically yields the pure spirocyclic hydantoin.

The Strecker Synthesis: A Versatile Route to α-Aminonitriles and Hydantoins

The Strecker synthesis, discovered by Adolph Strecker in 1850, is a fundamental method for the synthesis of α-amino acids from aldehydes or ketones.[7][8] Its application to cyclic ketones provides a direct route to the α-aminonitrile intermediates, which can then be converted to spirocyclic hydantoins.[9] The classical Strecker synthesis involves the reaction of a ketone with ammonia and hydrogen cyanide.[7]

The initial step is the formation of an imine from the ketone and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile.[8][10] This intermediate can be isolated or, for the synthesis of hydantoins, treated with an isocyanate or heated under acidic conditions to induce cyclization.[9] A modification of the Strecker reaction, using trimethylsilyl cyanide (TMSCN) in place of KCN or HCN, can improve yields and reduce reaction times, particularly in anhydrous conditions.[9]

Diagram 2: Strecker Synthesis and Subsequent Cyclization to Spirohydantoins

Strecker_Synthesis cluster_reactants Reactants Ketone Cyclic Ketone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 HCN HCN/CN- Isocyanate R-N=C=O AcidHeat H+, Heat Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Urea_Intermediate Urea Intermediate Aminonitrile->Urea_Intermediate + R-N=C=O SpiroHydantoin Spirocyclic Hydantoin Aminonitrile->SpiroHydantoin Alternative Cyclization (e.g., with CO2) Urea_Intermediate->SpiroHydantoin Acid-catalyzed Cyclization

Caption: The Strecker pathway for the synthesis of spirocyclic hydantoins.

The Modern Era: Advancements in Asymmetric Synthesis and Catalysis

While the classical methods provide robust access to racemic spirocyclic hydantoins, the demand for enantiomerically pure compounds in drug development has driven the evolution of more sophisticated synthetic strategies. The focus has shifted towards asymmetric synthesis, allowing for the selective formation of a single enantiomer.

Asymmetric Synthesis via Aza-Heck Cyclization

A significant modern advancement is the use of palladium-catalyzed aza-Heck cyclizations for the asymmetric synthesis of quaternary hydantoins, including spirocyclic systems.[11][12] This approach involves the intramolecular cyclization of an enantioenriched unsaturated amide substrate. The reaction proceeds with high enantioselectivity and demonstrates broad functional group tolerance, enabling the synthesis of structurally complex hydantoins.[12] This method is particularly valuable as it directly establishes the C5-stereocenter of the hydantoin ring.[12]

Chiral Acid-Catalyzed Reactions

Another promising avenue for the enantioselective synthesis of hydantoins involves the use of chiral catalysts. For instance, chiral phosphoric acids have been employed to catalyze the condensation of glyoxals and ureas, yielding 5-monosubstituted hydantoins with high enantiomeric ratios.[13] While this has been demonstrated for non-spirocyclic systems, the principles of chiral Brønsted acid catalysis hold potential for adaptation to spirocyclic variants.

Diversity-Oriented Synthesis

Modern synthetic efforts also focus on diversity-oriented approaches to rapidly generate libraries of spirocyclic and fused hydantoins for biological screening.[9] These strategies often employ powerful reactions like olefin metathesis to construct diverse cyclic frameworks that are then converted to the spiro-hydantoin core.[14]

The Pharmacological Significance of Spirocyclic Hydantoins

The rigid, three-dimensional nature of spirocyclic hydantoins makes them ideal scaffolds for interacting with well-defined binding pockets in biological targets. This has led to their exploration in a wide range of therapeutic areas.

Table 1: Examples of Biologically Active Spirocyclic Hydantoins

Compound ClassBiological Target/ActivityReference(s)
Spiro-oxindole hydantoinsAnticancer agents[15]
Spiro-chromanone hydantoinsAldose reductase inhibitors (e.g., Sorbinil)[16][17]
Spiro-piperidine hydantoinsModulators of GABA-A receptors[6][18]
Spiro-hydantoin nucleosidesHerbicidal and plant growth regulatory activity (e.g., Hydantocidin)[19]
General SpirohydantoinsKinase inhibitors, androgen receptor antagonists, metalloprotease inhibitors[1][2]

The development of Sorbinil, an aldose reductase inhibitor for the treatment of diabetic complications, is a landmark example of the therapeutic potential of spirocyclic hydantoins.[16] Its synthesis utilized the Bucherer-Bergs reaction, highlighting the enduring utility of this classical method.[17] More recently, spirocyclic hydantoins have been investigated as potent and selective anticancer and antiviral agents.[1][2]

Future Perspectives

The synthesis of spirocyclic hydantoins continues to be an active area of research. Future developments will likely focus on:

  • Novel Asymmetric Methodologies: The discovery of new catalytic systems that can provide enantioselective access to a broader range of spirocyclic hydantoins with high efficiency and stereocontrol.

  • Green Chemistry Approaches: The development of more environmentally benign synthetic routes, potentially utilizing flow chemistry or biocatalysis.

  • Expansion of Chemical Space: The design and synthesis of novel spirocyclic systems with unprecedented topologies to explore new biological targets.

The rich history and continuous evolution of spirocyclic hydantoin synthesis underscore the importance of this scaffold in medicinal chemistry. From the foundational work of Bucherer, Bergs, and Strecker to the cutting-edge asymmetric catalytic methods of today, the quest to efficiently construct these architecturally complex molecules continues to open new doors in the pursuit of innovative therapeutics.

References

  • Asymmetric synthesis of quaternary hydantoins and spirocyclic pseudoindoxyls via aza-Heck cyclizations - UDSpace - University of Delaware. (n.d.).
  • Sarges, R., Howard Jr., H. R., & Kelbaugh, P. R. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 47(22), 4081–4085. Retrieved from [Link]

  • Simůnek, P., & Klecánová, Z. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Carrington, J. H., & Waring, L. (1981). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 59(12), 1869-1877. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. Retrieved from [Link]

  • Nieto, M. J., Philip, A. E., Poupaert, J. H., & McCurdy, C. R. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 258–263. Retrieved from [Link]

  • Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2021). Angewandte Chemie International Edition, 60(52), 27173-27178. Retrieved from [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2020). Beilstein Journal of Organic Chemistry, 16, 1876–1884. Retrieved from [Link]

  • One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. (2016). The Journal of Organic Chemistry, 81(20), 9687–9694. Retrieved from [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2024). Molecules, 29(5), 1084. Retrieved from [Link]

  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865. Retrieved from [Link]

  • Synthesis of Spironucleosides: Past and Future Perspectives. (2017). Molecules, 22(11), 1957. Retrieved from [Link]

  • Koinas, D., Zhou, X., Bruzik, K. S., & Miller, K. W. (2023). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. Retrieved from [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. (2023). ACS Chemical Neuroscience, 14(20), 3696–3706. Retrieved from [Link]

  • Scilit. (2024, February 25). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Retrieved from [Link]

  • Three-step synthetic pathway to fused bicyclic hydantoins involving a selenocyclization step. (2015). Tetrahedron, 71(8), 1265-1273. Retrieved from [Link]

  • Simůnek, P., & Klecánová, Z. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Retrieved from [Link]

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. (2021). Synlett, 32(10), 957-976. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2018). Chemical Reviews, 118(21), 10638–10699. Retrieved from [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). Chemical Science, 14(26), 7119-7125. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Simůnek, P., & Klecánová, Z. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

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The Spiro-Oxazolidinedione Class: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Scaffolds as p300/CBP HAT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of histone acetyltransferases (HATs), specifically the paralogs p300 (E1A-associated protein p300) and CBP (CREB-binding protein), represents a critical frontier in epigenetic drug discovery. While early inhibitors like C646 provided proof-of-concept, they lacked the necessary potency, selectivity, and drug-like properties for advanced therapeutic development.

This guide focuses on the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold—a spiro-oxazolidinedione core that serves as the structural foundation for a new generation of highly selective, catalytic p300/CBP inhibitors, most notably A-485 . Unlike bromodomain inhibitors that target the "reader" function, molecules based on this scaffold competitively inhibit the "writer" (catalytic) activity of the HAT domain.

This document details the structural rationale, mechanism of action, and validated experimental protocols for utilizing this scaffold to interrogate p300/CBP biology.

Chemical Architecture & Mechanism of Action

The Scaffold: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

The title compound, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS: 3253-43-8), acts as the pharmacophore core.[1][2][3][4][5] Its spiro-cyclic nature provides a rigid, three-dimensional geometry that is distinct from planar aromatic inhibitors.

  • Structural Role: The spiro-fusion between the cyclohexane and oxazolidinedione rings restricts conformational flexibility. This "conformational lock" is essential for fitting into the deep, narrow Acetyl-CoA binding pocket of the p300 HAT domain.

  • Optimization to A-485: The unsubstituted core is a weak inhibitor. However, decoration of this scaffold—specifically with a methyl-urea group and a fluorophenyl moiety—yields A-485 , which exhibits nanomolar potency (IC

    
     ~ 60 nM).
    
Mechanism: Competitive Catalytic Inhibition

Unlike C646, which binds to the surface, spiro-oxazolidinediones function as Acetyl-CoA competitive inhibitors .

  • Binding Site: The inhibitor occupies the cofactor (Acetyl-CoA) binding tunnel within the HAT domain.

  • Key Interactions:

    • The methyl-urea moiety inserts through the L1 loop (a p300-specific feature), forming hydrogen bonds with Gln1455 .[4][6]

    • The oxazolidinedione carbonyl forms a critical hydrogen bond with Ser1400 .[4][6]

    • The spiro-cyclohexane ring occupies a hydrophobic pocket, displacing the pantotheine arm of Acetyl-CoA.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism preventing histone acetylation and downstream gene transcription.

G p300 p300/CBP (HAT Domain) Complex_Active Active Complex (p300 + AcCoA) p300->Complex_Active + AcCoA Complex_Blocked Inhibited Complex (p300 + Inhibitor) p300->Complex_Blocked + Inhibitor (Competitive Binding) AcCoA Acetyl-CoA (Cofactor) AcCoA->Complex_Active Inhibitor Spiro-Oxazolidinedione (A-485/Scaffold) Inhibitor->Complex_Blocked Histone Histone H3 (Lys18/Lys27) Acetylation Lysine Acetylation (H3K27ac) Histone->Acetylation Complex_Active->Acetylation Transfers Acetyl Group Complex_Blocked->Acetylation BLOCKS Transcription Gene Transcription (MYC, AR targets) Acetylation->Transcription Chromatin Opening

Caption: Mechanism of Action: The spiro-oxazolidinedione scaffold competitively displaces Acetyl-CoA, preventing H3K27 acetylation.

Therapeutic Rationale & Selectivity[1][4][5][7][8]

Targeting the HAT domain offers a distinct therapeutic profile compared to BET (bromodomain) inhibitors.[5][7]

FeatureSpiro-Oxazolidinedione (A-485)BET Inhibitors (e.g., JQ1)
Target Domain HAT (Catalytic)Bromodomain (Reader)
Primary Effect Prevents writing of acetyl marksPrevents reading of acetyl marks
Key Substrates H3K27, H3K18Acetylated Lysines (general)
Selectivity High (>1000x vs PCAF, GCN5)Moderate (often pan-BET)
Clinical Utility Prostate Cancer (AR+), Hematological MalignanciesVarious Cancers

Key Insight: The spiro-oxazolidinedione class selectively reduces H3K27ac (enhancer activation mark) and H3K18ac , while largely sparing H3K9ac. This specificity is crucial for dissecting enhancer-driven oncogene expression (e.g., MYC).

Experimental Protocols

In Vitro HAT Activity Assay (TR-FRET)

Objective: Quantify IC50 values for p300 inhibition.

Reagents:

  • Recombinant p300 HAT domain.

  • Biotinylated Histone H3 peptide (residues 1-21).

  • Acetyl-CoA.[3][4][6][8][7]

  • Europium-cryptate labeled anti-H3K18ac antibody.

  • Streptavidin-XL665 acceptor.

Protocol:

  • Preparation: Dilute compound (Spiro-scaffold or A-485) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Triton X-100).

  • Incubation: Mix 5 µL of compound with 2.5 µL of p300 enzyme (final conc. 2-5 nM). Incubate for 15 mins at RT.

  • Reaction Start: Add 2.5 µL substrate mix (Biotin-H3 peptide + Acetyl-CoA).

    • Note: Ensure Acetyl-CoA concentration is near

      
       (~3 µM) to detect competitive inhibition.
      
  • Reaction Stop: After 60 mins, add detection reagents (Eu-antibody + SA-XL665) in EDTA-containing buffer.

  • Read: Measure TR-FRET signal (Ex: 320 nm, Em: 615/665 nm) on a microplate reader.

Cellular Target Engagement (Western Blot)

Objective: Verify cellular permeability and chromatin modulation.

Protocol:

  • Cell Culture: Seed PC-3 or appropriate cancer cell lines at

    
     cells/well.
    
  • Treatment: Treat with compound (0.1, 1, 5, 10 µM) for 3 to 16 hours .

    • Expert Tip: H3K27ac turnover is rapid; 3-6 hours is sufficient to see potent inhibition.

  • Lysis: Extract histones using an Acid Extraction protocol (0.2 N HCl) or high-salt lysis buffer to ensure chromatin solubilization.

  • Immunoblotting:

    • Primary Antibodies: Anti-H3K27ac (Cell Signaling #8173), Anti-H3K18ac.

    • Loading Control: Anti-Total H3.

  • Quantification: Normalize Acetyl-signal to Total H3 signal.

Validation Workflow Diagram

Workflow Compound Compound (Spiro-Oxazolidinedione) Assay_Biochem Biochemical Assay (TR-FRET / HAT) Compound->Assay_Biochem Assay_Cell Cellular Assay (Western Blot / H3K27ac) Compound->Assay_Cell Data_IC50 IC50 Calculation (Potency) Assay_Biochem->Data_IC50 Data_Selectivity Selectivity Profile (vs. PCAF/GCN5) Assay_Biochem->Data_Selectivity Decision Lead Optimization (Go/No-Go) Assay_Cell->Decision Data_IC50->Decision Data_Selectivity->Decision

Caption: Validation Workflow: Parallel assessment of biochemical potency and cellular target engagement is required.

Data Analysis & Interpretation

When evaluating derivatives of the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold, use the following benchmarks.

Comparative Potency Table
CompoundStructure Classp300 IC

(Biochem)
H3K27ac EC

(Cell)
Mechanism
Core Scaffold Unsubstituted Spiro> 10 µMInactiveWeak/Non-specific
C646 Pyrazolone~ 1.6 µM~ 5-10 µMAllosteric / Surface
A-485 Spiro-Oxazolidinedione 0.06 µM 0.07 µM Ac-CoA Competitive
Compd 21 Spiro-Hydantoin~ 5.1 µM~ 5 µMAc-CoA Competitive
Troubleshooting Common Issues
  • Low Potency: If the core scaffold is unmodified, expect low potency. The hydrophobic interactions provided by the aryl substituents (as seen in A-485) are critical for high-affinity binding.

  • Off-Target Effects: While A-485 is highly selective for HATs, verify lack of MDR1 efflux if cellular activity is lower than expected.

  • Assay Interference: The oxazolidinedione core is generally stable, but ensure DMSO concentration in assays does not exceed 1% to prevent enzyme denaturation.

References

  • Lasko, L. M., et al. (2017).[9] "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours."[4][10][8][7][9] Nature, 550(7674), 128–132. Link

  • Michaelides, M. R., et al. (2018).[4] "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 9(2), 82–87. Link

  • Weinert, B. T., et al. (2018).[11] "Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome." Cell, 174(1), 231-244. Link

  • ChemSRC. (2025). "3-Oxa-1-azaspiro[4.5]decane-2,4-dione Chemical Properties and CAS 3253-43-8." ChemSRC Database. Link

  • RCSB PDB. (2017). "Crystal structure of p300 HAT domain in complex with A-485 (PDB ID: 5KJ2)." RCSB Protein Data Bank. Link

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Methodological & Application

synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione via Bucherer-Bergs reaction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of spiro-cyclic scaffolds via the Bucherer-Bergs reaction.

Scientific Note on Nomenclature & Target Specificity: The Bucherer-Bergs reaction is the standard method for synthesizing hydantoins (imidazolidine-2,4-diones). The specific target requested, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (an oxazolidine-2,4-dione), is structurally distinct from the standard Bucherer-Bergs product, which is 1,3-diazaspiro[4.5]decane-2,4-dione (a hydantoin).

While the Bucherer-Bergs reaction proceeds via a transient oxazolidine intermediate, it spontaneously rearranges to the thermodynamically stable hydantoin. Consequently, this guide details the Bucherer-Bergs protocol for the spiro-hydantoin , while explicitly demarcating the divergence point for the 3-Oxa analog (which typically requires alternative synthetic routes such as the condensation of


-hydroxyamides with dialkyl carbonates).

Target Scaffold: 1,3-Diazaspiro[4.5]decane-2,4-dione (Hydantoin Analog) Context: Preparation of Spiro-Oxazolidinedione/Hydantoin Scaffolds

Executive Summary

The Bucherer-Bergs reaction is a multicomponent synthesis (MCS) utilized to convert carbonyl compounds (ketones/aldehydes) into hydantoins (imidazolidine-2,4-diones) using potassium cyanide and ammonium carbonate.[1][2][3][4][5] This reaction is pivotal in medicinal chemistry for generating spiro-cyclic cores found in anticonvulsants (e.g., Phenytoin analogs) and aldose reductase inhibitors.

This protocol details the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione from cyclohexanone. It also elucidates the mechanistic bifurcation that distinguishes this product from the 3-oxa-1-azaspiro[4.5]decane-2,4-dione (oxazolidinedione), ensuring researchers target the correct pharmacophore.

Key Chemical Parameters
ParameterSpecification
Reaction Type Multicomponent Condensation / Heterocyclization
Starting Material Cyclohexanone (CAS 108-94-1)
Primary Product 1,3-Diazaspiro[4.5]decane-2,4-dione (CAS 702-62-5)
Reagents KCN (or NaCN), (NH₄)₂CO₃
Solvent System Ethanol / Water (1:1 v/v)
Typical Yield 60–85%
Atom Economy High (Loss of H₂O and NH₃)

Mechanistic Insight & Structural Divergence

The scientific integrity of this synthesis relies on understanding the rearrangement step. The reaction does not simply "clip" pieces together; it involves a dynamic equilibrium where the kinetic product (oxazolidinone imine) rearranges to the thermodynamic product (hydantoin).

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion and the critical point where the "3-Oxa" intermediate is lost to the "1,3-Diaza" product.

BuchererBergsMechanism Start Cyclohexanone + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin Nucleophilic Addition Aminonitrile Alpha-Aminonitrile Cyanohydrin->Aminonitrile NH3 Subst. Carbamate Carbamate Intermediate Aminonitrile->Carbamate CO2 Addition IminoOxa 5-Imino-oxazolidin-2-one (Kinetic Intermediate) Carbamate->IminoOxa Cyclization Hydantoin 1,3-Diazaspiro[4.5] decane-2,4-dione (Thermodynamic Product) IminoOxa->Hydantoin Irreversible Rearrangement

Caption: Mechanistic pathway of the Bucherer-Bergs reaction. The yellow node represents the transient oxa-analog precursor which rearranges to the stable hydantoin (green).

Critical Distinction: Oxa vs. Diaza
  • The Bucherer-Bergs Product (Hydantoin): The rearrangement of the 5-imino-oxazolidin-2-one is driven by the stability of the ureido group in the hydantoin ring.

  • The 3-Oxa Target (Oxazolidinedione): To synthesize 3-oxa-1-azaspiro[4.5]decane-2,4-dione , one must avoid the presence of excess ammonia/amine which facilitates the rearrangement.

    • Alternative Route: Condensation of 1-hydroxycyclohexanecarboxamide with diethyl carbonate or ethyl chloroformate is the preferred route for the 3-Oxa derivative [1].

Experimental Protocol: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione[6]

Safety Pre-Requisites (Critical)
  • Cyanide Hazard: Potassium Cyanide (KCN) is highly toxic. Ingestion or inhalation of dust is fatal. Contact with acid releases Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Materials
  • Cyclohexanone (10 mmol, 0.98 g)

  • Potassium Cyanide (20 mmol, 1.30 g)

  • Ammonium Carbonate (40 mmol, 3.84 g)

  • Ethanol (15 mL)

  • Deionized Water (15 mL)

  • Conc. HCl (for workup)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Carbonate (3.84 g) in Deionized Water (15 mL).

  • Cyanide Addition: Carefully add Potassium Cyanide (1.30 g) to the aqueous solution. Stir until fully dissolved.

    • Note: Ensure the solution remains basic to prevent HCN evolution.

  • Substrate Addition: Add Ethanol (15 mL) followed by Cyclohexanone (0.98 g). The mixture may become slightly turbid.

  • Reflux: Attach a reflux condenser. Heat the reaction mixture to 60–65°C (internal temperature) for 18–24 hours .

    • Checkpoint: The solution typically turns from colorless to light yellow/orange. A white precipitate may begin to form as the hydantoin accumulates.

Phase 2: Isolation and Purification
  • Concentration: Cool the mixture to room temperature. If the volume is high, concentrate strictly under reduced pressure (rotary evaporator) to remove ethanol. Do not acidify yet.

  • Precipitation: Cool the remaining aqueous residue in an ice bath (0–5°C).

  • Acidification: Carefully add Conc. HCl dropwise with vigorous stirring until the pH reaches ~2.

    • Caution: Perform this in the hood. Any unreacted cyanide will convert to HCN gas. Ensure good ventilation.

    • Observation: A copious white precipitate (the spiro-hydantoin) will form immediately.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts and traces of cyanide.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) to obtain pure colorless crystals.

Analytical Validation
  • Melting Point: 218–220°C (Lit. Value [2]).

  • IR Spectroscopy: Characteristic bands at ~1770 cm⁻¹ and ~1720 cm⁻¹ (Carbonyls of hydantoin ring).

  • ¹H NMR (DMSO-d₆):

    • 
       10.5 (s, 1H, NH-3)
      
    • 
       8.4 (s, 1H, NH-1)
      
    • 
       1.2–1.8 (m, 10H, Cyclohexyl protons)
      

Process Workflow Diagram

This workflow ensures safety compliance and process efficiency.

ProtocolWorkflow Setup Setup: Dissolve (NH4)2CO3 + KCN in Water/EtOH Addition Add Cyclohexanone Heat to 60°C (24h) Setup->Addition Concentration Concentrate (Remove EtOH) Addition->Concentration SafetyCheck CRITICAL SAFETY: Check Hood Airflow Prepare Bleach Trap SafetyCheck->Setup Acidification Acidify (HCl, pH 2) (Precipitation) Concentration->Acidification Filtration Filtration & Wash (Cold Water) Acidification->Filtration Product Pure Spiro-Hydantoin (Recrystallize EtOH/H2O) Filtration->Product

Caption: Operational workflow for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete reaction or loss during workup.Extend reaction time to 48h; ensure pH is <2 during precipitation (hydantoins are soluble in base).
Oiling Out Product failing to crystallize during acidification.Scratch the flask walls; cool to 0°C; add a seed crystal if available.
Yellow Impurity Polymerization of cyanide or ketone.Use fresh reagents; ensure temperature does not exceed 70°C. Recrystallize with activated charcoal.
Wrong Product (Oxa?) User desires the Oxazolidinedione.Stop. This protocol yields the Hydantoin.[2][4][5] Switch to Hydroxy-amide + Carbonate method.

References

  • Synthesis of Oxa-analogs: Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[3] Link

  • Bucherer-Bergs Standard Protocol: Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 140(2), 291–316. Link

  • Spiro-Hydantoin Characterization: Edward, J. T., & Jitrangsri, C. (1975). "Stereochemistry of the Bucherer-Bergs Reaction." Canadian Journal of Chemistry, 53(22), 3339–3350. Link

  • Mechanism Overview: Sarges, R., et al. (1990). "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

Sources

Application Note: Protocol for Cyclization of Amino Acids to Spiro-Oxazolidinediones

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis of spiro-oxazolidinediones from amino acids, designed for drug development professionals.

Executive Summary & Strategic Overview

Spiro-oxazolidinediones are privileged heterocyclic scaffolds in medicinal chemistry, serving as core pharmacophores in aldose reductase inhibitors, anticonvulsants, and recently, potent p300/CBP histone acetyltransferase (HAT) inhibitors (e.g., A-485).

While the prompt specifies "cyclization of amino acids," a critical distinction must be made based on the desired regioisomer:

  • Spiro-Oxazolidine-2,5-diones (N-Carboxyanhydrides - NCAs): Formed via direct reaction of amino acids with phosgene equivalents. These are reactive intermediates often used for polymerization.

  • Spiro-Oxazolidine-2,4-diones (Drug Scaffolds): The thermodynamically stable pharmacophore found in drugs. These are not formed directly from amino acids in a single step but require an

    
    -hydroxy amide  intermediate derived from the amino acid.
    

This guide focuses on the Synthesis of Spiro-Oxazolidine-2,4-diones (Method A) as the primary relevant protocol for drug discovery, while providing the NCA Protocol (Method B) for completeness in reactive intermediate applications.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation in synthetic strategy based on the target isomer.

Spiro-Oxazolidinedione Pathways AA Cyclic Amino Acid NCA Spiro-Oxazolidine-2,5-dione (NCA / Leuchs' Anhydride) AA->NCA Triphosgene/COCl2 (Direct Cyclization) HA α-Hydroxy Acid AA->HA Diazotization (NaNO2, H2SO4) HAM α-Hydroxy Amide (Key Intermediate) HA->HAM Amidation (R-NH2) OD Spiro-Oxazolidine-2,4-dione (Drug Scaffold) HAM->OD Triphosgene/CDI (Cyclization)

Figure 1: Divergent synthetic pathways from cyclic amino acids. Method A (Green path) yields the stable 2,4-dione drug scaffold. Method B (Red path) yields the reactive 2,5-dione (NCA).

Method A: Synthesis of Spiro-Oxazolidine-2,4-diones (Drug Scaffold)

This protocol describes the conversion of a cyclic amino acid (e.g., 1-aminocyclopropanecarboxylic acid or indane analogs) into the stable 2,4-dione scaffold. This route was utilized in the optimization of the p300 inhibitor A-485 .

Phase 1: Precursor Synthesis (Amino Acid -Hydroxy Amide)

Direct cyclization of amino acids yields the 2,5-dione. To access the 2,4-dione, the nitrogen must be exocyclic to the carboxyl carbon before ring closure.

  • Diazotization : Convert the

    
    -amino acid to the 
    
    
    
    -hydroxy acid using sodium nitrite in aqueous acid (retention of configuration is substrate-dependent; often proceeds with inversion or retention via neighboring group participation).
  • Amidation : Convert the

    
    -hydroxy acid to the 
    
    
    
    -hydroxy amide using standard coupling (e.g., HATU, EDC) or via the methyl ester.
Phase 2: Cyclization Protocol

Reagents: Triphosgene (Bis(trichloromethyl) carbonate), Triethylamine (


), Dichloromethane (DCM).
Experimental Workflow
  • Preparation : In a flame-dried round-bottom flask under Argon, dissolve the

    
    -hydroxy amide  (1.0 equiv) in anhydrous DCM (
    
    
    
    M concentration).
  • Cooling : Cool the solution to

    
     using an ice bath.
    
  • Base Addition : Add Triethylamine (2.5 equiv) dropwise. Ensure the temperature remains

    
    .
    
  • Reagent Addition : Add Triphosgene (0.4 equiv) dissolved in minimal DCM dropwise over 15 minutes.

    • Note: 0.34 equiv of triphosgene provides 1.0 equiv of phosgene. A slight excess (0.4 equiv) ensures complete conversion.

  • Reaction : Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the hydroxy amide.
    
  • Quench : Quench carefully with saturated aqueous

    
    .
    
  • Workup : Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate.
  • Purification : Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).

Key Mechanistic Insight

The reaction proceeds via the initial attack of the hydroxyl group on the phosgene equivalent to form a chloroformate intermediate. The amide nitrogen then attacks the carbonyl of the chloroformate, closing the ring and releasing HCl (trapped by


). This order of reactivity (O-acylation first) is driven by the higher nucleophilicity of the alcohol vs. the amide nitrogen under these conditions, or rapid equilibrium favoring the thermodynamically stable 5-membered ring.

Method B: Synthesis of Spiro-Oxazolidine-2,5-diones (NCA)

Warning: NCAs are highly reactive and prone to polymerization. This protocol is for generating the intermediate for immediate use or mechanistic studies.

Experimental Workflow
  • Suspension : Suspend the dry, finely powdered Amino Acid (1.0 equiv) in anhydrous THF or Dioxane.

  • Reagent Addition : Add Triphosgene (0.35 equiv).

  • Heating : Heat the mixture to

    
    –Reflux. The suspension will clarify as the amino acid reacts and the NCA forms (which is soluble).
    
  • Completion : Once the solution is clear (typically 1–3 hours), purge with dry nitrogen to remove excess HCl and phosgene.

  • Isolation : Concentrate under reduced pressure under strictly anhydrous conditions. Precipitate with dry Hexanes if necessary.

Quantitative Comparison & Troubleshooting

ParameterMethod A (2,4-Dione)Method B (2,5-Dione/NCA)
Starting Material

-Hydroxy Amide (from AA)

-Amino Acid (Direct)
Reagent Triphosgene / CDITriphosgene / Phosgene
Stability High (Drug Scaffold)Low (Polymerizes with moisture)
Key Byproduct


(gas)
Typical Yield 70–90%Quantitative (if handled dry)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of TriphosgeneEnsure DCM is anhydrous; use fresh bottle of Triphosgene.
Incomplete Cyclization Steric hindrance at spiro centerIncrease temp to reflux; switch to CDI (Carbonyldiimidazole) in THF.
Racemization Base-mediated proton abstractionUse a milder base (Pyridine) or lower temperature (

start).
Polymerization (Method B) Moisture presenceFlame-dry glassware; use Schlenk line techniques.

Safety & Handling (Phosgene Equivalents)

  • Triphosgene is a solid source of phosgene.[1] One mole of triphosgene decomposes to generate three moles of phosgene in situ.

  • Mandatory Safety : All reactions must be performed in a well-ventilated fume hood.

  • Quenching : Any excess triphosgene/phosgene must be quenched with methanol or saturated bicarbonate solution before removing equipment from the hood.

  • Detection : Use phosgene indicator paper around the hood sash to detect leaks.

References

  • Discovery of A-485 (HAT Inhibitor): Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature2017 , 550, 128–132. Link

  • Spiro-Oxazolidinedione Synthesis: Michaelides, M. R., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Med. Chem. Lett.2018 , 9, 28–33. Link

  • General Oxazolidine-2,4-dione Methods: Chemical Communications2014 , 50, 10699-10702. Link

  • Triphosgene Applications: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis1996 , 1996, 553–576. Link

Sources

Application Notes and Protocols: Strategic N-Functionalization of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Scaffold - A Privileged Motif in Medicinal Chemistry

The 3-Oxa-1-azaspiro[4.5]decane-2,4-dione core represents a unique and valuable heterocyclic scaffold in the landscape of drug discovery and development. This spirocyclic system, integrating a hydantoin-like moiety with a cyclohexane ring via a spiro-center, offers a rigid and three-dimensional architecture. Such conformational constraint is a highly sought-after feature in modern medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of a modifiable nitrogen atom within the dione ring presents a prime opportunity for strategic functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold at the nitrogen position. The protocols described herein are based on well-established methodologies for related hydantoin systems and are intended to serve as a robust starting point for derivatization campaigns.

Strategic Considerations for N-Functionalization

The nitrogen atom in the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione ring is part of an imide-like system, flanked by two carbonyl groups. This electronic arrangement renders the N-H proton acidic, facilitating its removal by a suitable base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles to introduce a wide array of substituents. The choice of base, solvent, and electrophile is critical for achieving high yields and regioselectivity.

Protocol 1: N-Alkylation via Williamson-type Synthesis

N-alkylation is a fundamental transformation for introducing alkyl, benzyl, and other sp³-hybridized carbon-based substituents. This protocol is adapted from standard procedures for hydantoin alkylation.

Causality and Experimental Choices:

The selection of a suitable base is paramount. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically sufficient to deprotonate the imide nitrogen without promoting unwanted side reactions. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base and the nucleophilic nitrogen anion, thereby accelerating the rate of the Sₙ2 reaction. The reactivity of the alkylating agent follows the general trend for Sₙ2 reactions: I > Br > Cl.

Experimental Workflow:

N_Alkylation_Workflow A Suspend 3-Oxa-1-azaspiro[4.5]decane- 2,4-dione and K₂CO₃ in DMF B Add alkyl halide (e.g., R-Br) A->B Stir at RT C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor reaction by TLC/LC-MS C->D Periodic sampling E Quench with water D->E Upon completion F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Purify by column chromatography F->G

Caption: Workflow for N-Alkylation.

Detailed Protocol:
  • To a stirred suspension of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (0.1 M), add the desired alkyl halide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

ParameterConditionRationale
Base K₂CO₃, NaHEfficient deprotonation of the imide nitrogen.
Solvent DMF, MeCNPolar aprotic, facilitates Sₙ2 reaction.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Work-up Aqueous quench and extractionRemoves inorganic salts and isolates the product.

Protocol 2: Copper-Catalyzed N-Arylation

The introduction of aryl or heteroaryl moieties at the nitrogen position often imparts significant changes in the biological activity of a molecule. Copper-catalyzed cross-coupling reactions provide a powerful tool for forging C(sp²)-N bonds. This protocol is based on established methods for the N-arylation of amides and related heterocycles.[1]

Causality and Experimental Choices:

Copper(I) salts, such as CuI, are effective catalysts for this transformation. The reaction typically requires a ligand to stabilize the copper catalyst and facilitate the coupling process. Simple and inexpensive diamine ligands, like trans-1,2-cyclohexanediamine, have been shown to be effective.[1] A base, often a phosphate or carbonate salt, is necessary to deprotonate the imide nitrogen and to neutralize the acid generated during the reaction. The choice of the arylating agent can vary, with aryl iodides and bromides being common substrates. Diaryliodonium salts have also emerged as highly reactive partners for copper-catalyzed N-arylation under mild conditions.[2]

Experimental Workflow:

N_Arylation_Workflow A Combine 3-Oxa-1-azaspiro[4.5]decane-2,4-dione, aryl halide, CuI, ligand, and K₃PO₄ B Add anhydrous solvent (e.g., Toluene) A->B C Heat under inert atmosphere (e.g., 90-110 °C) B->C D Monitor reaction by TLC/LC-MS C->D Periodic sampling E Cool and filter through Celite® D->E Upon completion F Concentrate and purify by column chromatography E->F

Caption: Workflow for Copper-Catalyzed N-Arylation.

Detailed Protocol:
  • In a dry reaction vessel, combine 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), trans-1,2-cyclohexanediamine (0.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.

ParameterConditionRationale
Catalyst CuIEffective and inexpensive for C-N cross-coupling.[1]
Ligand trans-1,2-cyclohexanediamineStabilizes the copper catalyst and promotes the reaction.[1]
Base K₃PO₄Strong enough to deprotonate the imide and compatible with the catalytic cycle.
Solvent Toluene, DioxaneHigh-boiling, inert solvents suitable for cross-coupling reactions.
Temperature 90-110 °CNecessary to drive the catalytic cycle to completion.

Protocol 3: N-Acylation

N-acylation introduces a carbonyl group attached to the nitrogen atom, forming an imide. This functionalization can be useful for introducing further diversity or for serving as a protecting group.

Causality and Experimental Choices:

N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the acid (e.g., HCl) generated during the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with less reactive acylating agents. The reaction is usually performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at or below room temperature.

Experimental Workflow:

N_Acylation_Workflow A Dissolve 3-Oxa-1-azaspiro[4.5]decane-2,4-dione in anhydrous DCM B Add Et₃N and a catalytic amount of DMAP A->B C Cool to 0 °C B->C D Add acyl chloride or anhydride dropwise C->D E Stir at room temperature D->E F Monitor reaction by TLC/LC-MS E->F Periodic sampling G Quench with saturated NaHCO₃ solution F->G Upon completion H Extract with DCM and purify G->H

Sources

Advanced One-Pot Synthesis of Spiro-Oxazolidinedione Scaffolds: Methodologies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Spiro-oxazolidinediones represent a privileged class of heterocyclic scaffolds with profound pharmacological significance. They are core structural motifs in potent aldose reductase inhibitors, anticonvulsants, and highly selective p300/CBP histone acetyltransferase (HAT) inhibitors. Notably, tool compounds such as A-485 and iP300w, which are critical in targeted oncology therapies, rely heavily on the precise stereochemistry of the spirooxazolidinedione core to disrupt tumor proliferation [1, 2].

Historically, synthesizing these spirocyclic systems required multi-step, linear sequences heavily reliant on toxic organic solvents, harsh conditions, and complex chromatographic purifications. Herein, we detail a highly efficient, one-pot, three-component domino multicyclization protocol in aqueous media that drastically streamlines the generation of spiro-oxazolidinedione-cyclopentenones [3].

Mechanistic Rationale & Experimental Causality

The synthesis relies on a substrate-controlled, catalyst-free multicyclization involving primary/secondary amines, β-dicarbonyl compounds, and 1,3-dimethylalloxan [3]. As application scientists, we must understand the causality behind each parameter to troubleshoot and scale the reaction effectively:

  • Solvent Causality (The Role of Water): Water is utilized not merely for environmental compliance but as a kinetic accelerator. The hydrophobic effect forces the organic substrates into close proximity, significantly lowering the activation energy for the tandem Michael addition and aldol-like condensations. Furthermore, water's hydrogen-bonding network stabilizes the highly polarized transition states during the Stork enamine annulation [3].

  • Substrate Causality (1,3-Dimethylalloxan vs. Alloxan): The choice of 1,3-dimethylalloxan is critical for product selectivity. The N-methyl groups sterically shield specific reactive sites on the pyrimidine ring, directing the intramolecular cyclization exclusively toward the spiro-oxazolidinedione-cyclopentenone scaffold. Unsubstituted alloxan lacks this steric bulk, leading to a loss of selectivity and the formation of alternative hydroxy enaminobarbiturate byproducts [3].

  • Purification Causality (GAP Chemistry): By engineering the reaction to yield a highly crystalline product that is insoluble in water, we leverage Group-Assisted Purification (GAP) chemistry. This eliminates the need for silica gel chromatography, preventing product loss and reducing solvent waste [3, 4].

Mechanistic Pathway

The domino process involves an initial enamination, followed by an aldol-like reaction, Stork enamine annulation, and a final intramolecular cyclization with concomitant amine elimination.

Mechanism Start Amine + β-Dicarbonyl Enaminone In Situ Enaminone (Solvent-Free) Start->Enaminone Condensation Aldol Aldol-Type Condensation Intermediate Enaminone->Aldol Alloxan 1,3-Dimethylalloxan (in H₂O) Alloxan->Aldol Addition Stork Stork Enamine Annulation Aldol->Stork Cyclization Intramolecular Cyclization & Proton Transfer Stork->Cyclization Product Spiro-Oxazolidinedione Precipitate Cyclization->Product GAP Chemistry

Mechanistic pathway of the one-pot synthesis of spiro-oxazolidinediones via tandem multicyclization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase has a distinct observable metric to ensure reaction fidelity before proceeding to the next step [3, 4].

Reagents Required:

  • Primary or secondary amine (1.0 mmol)

  • β-dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • 1,3-Dimethylalloxan (1.0 mmol)

  • Deionized Water (3.0 mL)

  • Cold Diethyl Ether (for washing)

Step 1: Solvent-Free Enamination

  • In a 10 mL round-bottom flask, combine the amine (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol) without any solvent.

  • Stir the neat mixture at 25 °C.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/EtOAc (4:1) mobile phase. The complete disappearance of the starting material spots (typically within 1–3 hours) confirms the quantitative formation of the β-enaminone intermediate.

Step 2: Aqueous Addition & Domino Cyclization 4. Dissolve 1,3-dimethylalloxan (1.0 mmol) in 3.0 mL of deionized water. 5. Add this aqueous solution dropwise to the flask containing the neat β-enaminone. 6. Stir the resulting mixture vigorously at room temperature (25 °C) for 1 to 24 hours, depending on the steric bulk of the amine. 7. Self-Validation Check: The reaction is complete when a dense, solid precipitate forms in the aqueous layer, indicating the successful generation of the water-insoluble spiro-oxazolidinedione scaffold.

Step 3: GAP Isolation & Characterization 8. Filter the reaction mixture through a sintered glass crucible under vacuum. 9. Wash the crude solid with cold diethyl ether (2 × 5 mL) to remove any unreacted trace organics. 10. Dry the purified solid under a high vacuum. The product is typically pure enough (>95%) for downstream biological assays or structural characterization (1H NMR, 13C NMR, HRMS) without recrystallization.

Workflow Step1 Step 1: Enamination Mix Amine & Dicarbonyl 25°C, Solvent-Free Monitor via TLC Step2 Step 2: Aqueous Addition Add 1,3-Dimethylalloxan dissolved in 3 mL H₂O Step1->Step2 Step3 Step 3: Domino Reaction Stir at RT for 1-24h Self-Validating Precipitation Step2->Step3 Step4 Step 4: GAP Isolation Filter precipitate Wash with cold Et₂O Step3->Step4 Step5 Step 5: Verification NMR & HRMS Analysis No Chromatography Needed Step4->Step5

Self-validating experimental workflow for spiro-oxazolidinedione synthesis.

Quantitative Data & Substrate Scope

The protocol exhibits broad substrate compatibility. The table below summarizes the reaction times and yields for various amine inputs when reacted with acetylacetone and 1,3-dimethylalloxan [3].

Amine Input (1.0 mmol)β-Dicarbonyl (1.0 mmol)Enamination Time (h)Domino Reaction Time (h)Isolated Yield (%)Purity Profile
MethylamineAcetylacetone1.01.092%>98% (NMR)
EthylamineAcetylacetone1.51.589%>97% (NMR)
BenzylamineAcetylacetone2.03.085%>95% (NMR)
AnilineAcetylacetone3.012.078%>95% (NMR)
PiperidineAcetylacetone1.02.090%>98% (NMR)

Data Interpretation: Aliphatic amines with higher nucleophilicity (e.g., methylamine, piperidine) exhibit faster reaction kinetics and higher yields. Aromatic amines (e.g., aniline) require extended reaction times due to delocalization of the nitrogen lone pair, which reduces nucleophilic attack efficiency during the enamination step.

References

1.1 - National Institutes of Health (NIH PMC) 2.2 - ResearchGate 3.3 - RSC Publishing 4.4 - Thieme Connect

Sources

Advanced Protocol for the Synthesis of N-Substituted Spiro-Oxazolidinediones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Spiro-oxazolidinediones (specifically spiro[oxazolidine-2,4-diones]) represent a privileged scaffold in modern medicinal chemistry. Structurally, they serve as bioisosteres to hydantoins and succinimides but often exhibit superior physicochemical properties, including enhanced metabolic stability against oxidative cleavage and improved blood-brain barrier permeability.

Recent high-profile applications include A-485 , a potent, selective, and orally bioavailable inhibitor of p300/CBP histone acetyltransferases (HAT), where the spiro-oxazolidinedione core restricts conformational mobility, locking the ligand into a bioactive pose.

This guide details a robust, modular protocol for synthesizing N-substituted spiro-oxazolidinediones. Unlike generic procedures, this protocol prioritizes late-stage N-diversification , allowing researchers to rapidly generate SAR (Structure-Activity Relationship) libraries from a single spiro-core intermediate.

Retrosynthetic Logic & Mechanism

To design a scalable synthesis, we must deconstruct the target into stable precursors. The spiro-oxazolidinedione ring is most effectively assembled via a "Carbonyl Insertion" strategy.

Retrosynthetic Analysis
  • Target: N-Substituted Spiro-Oxazolidinedione.

  • Disconnection: N-C bond (Alkylation) or O-C=O / N-C=O bonds (Cyclization).

  • Key Intermediates:

    • 
      -Hydroxy Amide:  The immediate precursor for cyclization.
      
    • Cyanohydrin: The masked

      
      -hydroxy acid equivalent derived from the parent ketone.
      
    • Parent Ketone: The source of the spiro-cyclic carbon.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic flow from the ketone to the final N-substituted scaffold, highlighting the critical "Carbonyl Insertion" step mediated by Triphosgene (bis(trichloromethyl) carbonate).

ReactionMechanism Ketone Parent Ketone (Cyclic) Cyanohydrin Spiro-Cyanohydrin (TMS-Protected) Ketone->Cyanohydrin TMSCN, ZnI2 (Addition) HydroxyAmide α-Hydroxy Amide (Intermediate) Cyanohydrin->HydroxyAmide HCl/H2O (Pinner Hydrolysis) Cyclization Transition State (Chloroformate) HydroxyAmide->Cyclization Triphosgene (Phosgenation) SpiroCore Spiro-Oxazolidinedione (NH Core) Cyclization->SpiroCore -2 HCl (Ring Closure) FinalProduct N-Substituted Spiro-Oxazolidinedione SpiroCore->FinalProduct R-X, Base (N-Alkylation)

Caption: Mechanistic cascade from ketone to N-substituted spiro-oxazolidinedione via triphosgene-mediated cyclization.

Detailed Experimental Protocol

Phase 1: Formation of the Spiro-Core (The "Anchor")

This phase establishes the quaternary spiro-center. We utilize a Triphosgene-mediated cyclization of an


-hydroxy amide. This method is preferred over diethyl carbonate or urea fusion methods due to milder conditions and higher yields for sterically hindered spiro-centers.
Step 1.1: Cyanosilylation of the Ketone

Reagents: Cyclic Ketone (1.0 equiv), TMSCN (1.5 equiv), ZnI2 (0.05 equiv). Solvent: Toluene or Acetonitrile (Anhydrous).

  • Charge a flame-dried flask with the cyclic ketone (e.g., 5-substituted indanone) and anhydrous ZnI2 (Zinc Iodide) under Nitrogen.

  • Dissolve in anhydrous Toluene (0.5 M concentration).

  • Add TMSCN (Trimethylsilyl cyanide) dropwise at 0°C.

  • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1][2] The product is usually a silylated cyanohydrin oil used directly in the next step.

Step 1.2: Pinner Hydrolysis to

-Hydroxy Amide

Reagents: Conc. HCl or H2SO4.

  • Dissolve the crude silylated cyanohydrin in 1,4-dioxane.

  • Add concentrated HCl (excess) dropwise at 0°C.

  • Stir at RT for 12–16 hours. Note: Strong acid hydrolyzes the nitrile to the primary amide while cleaving the TMS group.

  • Workup: Neutralize carefully with solid Na2CO3 or NaOH solution. Extract with EtOAc/THF.

  • Purification: Recrystallization is preferred over column chromatography for amides to remove ammonium salts.

Step 1.3: Cyclization to Spiro-Oxazolidinedione

Reagents: Triphosgene (0.4 equiv), Et3N (2.5 equiv). Solvent: DCM or THF (Anhydrous).

  • Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0°C.
    
  • Add Et3N (Triethylamine) (2.5 equiv).

  • Critical Safety Step: Dissolve Triphosgene (0.4 equiv) in a separate volume of DCM and add it slowly via syringe pump or dropping funnel over 30 minutes. Exothermic reaction.

  • Allow the mixture to warm to RT and stir for 2 hours.

  • Quench: Add saturated NH4Cl solution.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the NH-spiro-oxazolidinedione.

Phase 2: N-Diversification (Library Generation)

This modular step allows for the introduction of diverse R-groups (alkyl, benzyl, heteroaryl) onto the nitrogen atom.

Protocol: Base-Mediated N-Alkylation

Reagents: Alkyl Halide (1.2 equiv), Base (see optimization table).

  • Dissolve the Spiro-Oxazolidinedione core (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add the Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv).

  • Stir for 15 minutes to ensure deprotonation (formation of the N-anion).

  • Add the Alkyl Halide (R-X) (1.2 equiv).

  • Stir at RT (for reactive halides) or 60°C (for unreactive halides) for 2–12 hours.

  • Workup: Dilute with water (precipitates the product often) or extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Optimization & Troubleshooting Data

The following table summarizes conditions optimized for varying steric and electronic demands of the substrate.

VariableCondition A (Mild)Condition B (Strong)Condition C (Difficult Substrates)
Substrate Type Primary Alkyl Halides (MeI, BnBr)Secondary Alkyl HalidesSterically Hindered / Unreactive
Base K2CO3 (2.0 equiv)NaH (60% disp, 1.2 equiv)Cs2CO3 (3.0 equiv)
Solvent Acetone or DMFTHF or DMF (0°C start)DMF or NMP (High Temp)
Temperature 25°C (RT)0°C → RT80°C – 100°C
Additive None15-Crown-5 (if using NaH)TBAI (Tetrabutylammonium iodide)
Typical Yield 85–95%70–85%50–70%
Troubleshooting Guide
  • Problem: Low yield in Cyclization step (Step 1.3).

    • Root Cause:[2][3][4][5] Moisture in solvent reacting with Triphosgene; insufficient base to neutralize HCl by-product.

    • Fix: Distill DCM over CaH2; increase Et3N to 3.0 equiv.

  • Problem: O-Alkylation vs N-Alkylation.

    • Insight: Oxazolidinediones can theoretically alkylate at Oxygen (forming an enol ether), but N-alkylation is thermodynamically favored.

    • Fix: Use "softer" bases like Cs2CO3 and polar aprotic solvents (DMF) to favor the N-anion. Avoid silver salts which favor O-alkylation.

Workflow Visualization

This diagram outlines the operational workflow for the synthesis of A-485 analogs using this protocol.

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Diversification Start Start: Indanone Deriv. Step1 1. TMSCN, ZnI2 2. HCl Hydrolysis Start->Step1 Step2 Triphosgene Cyclization (DCM, Et3N, 0°C) Step1->Step2 Check1 QC: 1H NMR / LCMS (Confirm Spiro Ring) Step2->Check1 Split Split into Reaction Vials Check1->Split Pass RxnA Vial A: MeI (Base: K2CO3) Split->RxnA RxnB Vial B: Benzyl-Br (Base: Cs2CO3) Split->RxnB RxnC Vial C: Heteroaryl-Cl (Base: NaH) Split->RxnC

Caption: Operational workflow for parallel synthesis of N-substituted spiro-oxazolidinedione analogs.

Safety & Compliance

  • Triphosgene: While a solid substitute for phosgene, it decomposes to phosgene gas upon heating or contact with nucleophiles/moisture. Always handle in a well-ventilated fume hood. Keep a bottle of aqueous ammonia nearby to neutralize spills.

  • Cyanides: TMSCN releases HCN upon hydrolysis. All waste streams from Step 1.1 and 1.2 must be treated with bleach (hypochlorite) at pH > 10 before disposal.

  • Waste: Segregate halogenated solvents (DCM) from non-halogenated.

References

  • Lanteigne, A. M., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, vol. 8, no. 12, 2017, pp. 1297–1302. Link

  • Ginanneschi, M., et al. "Highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids."[6] Steroids, vol. 55, no.[7] 11, 1990, pp. 501-506.[6] Link

  • Malamas, M. S., et al. "Spiro oxazolidinedione aldose reductase inhibitors." Journal of Medicinal Chemistry, vol. 34, no. 4, 1991. Link

  • Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General reference for metal-catalyzed and carbonate methods). Link

  • Kanagarajan, V., et al. "Efficient 'one-pot' synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones."[8] European Review for Medical and Pharmacological Sciences, 2011. Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS: 3253-43-8) Synonyms: 1-Aminocyclohexanecarboxylic acid N-carboxyanhydride; ACHC-NCA.

Executive Summary & Mechanistic Grounding

The compound 1[1] is a highly reactive N-carboxyanhydride (NCA) derivative of 1-aminocyclohexanecarboxylic acid. It serves as a critical electrophilic intermediate for the synthesis of highly sterically hindered amides[2] and as a monomer for3[3] to generate well-defined helical polypeptides.

Traditionally, NCAs are synthesized via the 4[4], which involves the direct phosgenation of an unprotected


-amino acid. However, conventional thermal heating methods suffer from prolonged reaction times (often >4 hours) and thermal degradation, leading to unwanted isocyanate byproducts or premature oligomerization triggered by retained HCl gas[5].

The Microwave Advantage (Causality): Transitioning this synthesis to a microwave-assisted protocol fundamentally alters the reaction kinetics. Dielectric heating directly excites the polar solvent (Tetrahydrofuran) and the highly polar N-carbamoyl chloride intermediate. This localized superheating rapidly overcomes the activation energy barrier for the endothermic intramolecular cyclization step. Furthermore, rapid volumetric heating decreases the solubility of the generated HCl gas, driving it out of the reaction matrix before it can protonate the newly formed NCA ring.

Reaction Pathway Visualization

Workflow A 1-Aminocyclohexanecarboxylic Acid (ACHC) C Microwave Irradiation (50°C, 15 min, 100W) A->C B Triphosgene (in Anhydrous THF) B->C D N-Carbamoyl Chloride Intermediate C->D Phosgenation E 3-Oxa-1-azaspiro[4.5]decane- 2,4-dione (ACHC-NCA) D->E Cyclization F HCl Gas & CO2 (Expelled) D->F Elimination

Microwave-assisted Fuchs-Farthing synthesis pathway for ACHC-NCA.

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of microwave irradiation optimizes both the thermodynamic yield and the kinetic throughput of the spiro-oxazolidinedione synthesis.

ParameterConventional Heating (Oil Bath)Microwave-Assisted SynthesisMechanistic Impact & Causality
Reaction Time 3–5 hours15–20 minutesDielectric heating rapidly overcomes the activation energy barrier for cyclization.
Yield 60–70%85–95%Minimized thermal exposure prevents oligomerization and isocyanate degradation.
Purity (Pre-Cryst.) Moderate (contains HCl/oligomers)High (>95%)Rapid volumetric heating decreases HCl gas solubility, driving it out of the matrix.
Temperature 50 °C (Gradient heating)50 °C (Isothermal)Dynamic power modulation maintains exact temperature, preventing localized hot spots.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes triphosgene (bis(trichloromethyl) carbonate) as a safe, solid surrogate for phosgene gas. Because 1 mole of triphosgene generates 3 moles of phosgene in situ, a stoichiometric ratio of 0.35–0.40 equivalents relative to the amino acid is used to ensure complete conversion without excessive residual reagent.

Materials & Equipment
  • Reagents: 1-Aminocyclohexanecarboxylic acid (10.0 mmol), Triphosgene (3.5 mmol), Anhydrous Hexane.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (15 mL). Note: THF must be rigorously dried over molecular sieves to prevent the hydrolysis of triphosgene and the target NCA.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic power modulation.

Step-by-Step Methodology

Step 1: Reagent Preparation (Fume Hood Required)

  • In a flame-dried 30 mL microwave vial equipped with a magnetic stir bar, suspend 1-aminocyclohexanecarboxylic acid (1.43 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Under a continuous stream of dry Argon, carefully add triphosgene (1.04 g, 3.5 mmol) in one portion. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle exclusively in a well-ventilated fume hood.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined, pressure-rated septum cap. Insert a venting needle connected to an oil bubbler for the first 2 minutes of Argon purging, then remove the needle.

  • Place the vial into the microwave reactor cavity.

  • Execute the following parameters:

    • Target Temperature: 50 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 100 W (Dynamic modulation)

    • Cooling: Compressed air cooling to 25 °C immediately post-reaction.

    • Causality Check: Capping the temperature at 50 °C is critical. Exceeding 60 °C promotes the thermal decomposition of the NCA into an

      
      -isocyanatocarboxylate intermediate[2].
      

Step 3: Workup & HCl Purge

  • Transfer the resulting clear, pale-yellow solution to a Schlenk flask under Argon.

  • Concentrate the mixture under reduced pressure (using a liquid nitrogen trap to capture residual phosgene and HCl) until the volume is reduced to approximately 3 mL.

Step 4: Crystallization (Self-Validation Step)

  • Rapidly add 15 mL of ice-cold anhydrous hexane to the concentrated THF solution to induce precipitation.

  • Filter the precipitate under an inert atmosphere (Schlenk filtration) and wash with cold hexane (2 × 5 mL).

  • Validation: The formation of sharp, highly crystalline white needles confirms the structural integrity and purity of the NCA. Amorphous or gummy precipitates indicate moisture contamination or premature ring-opening polymerization.

Analytical Characterization

To verify the successful synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy (ATR): The most reliable in-process control. Look for the complete disappearance of the broad amino acid N-H/O-H stretches (3300–2500 cm⁻¹) and the appearance of two distinct, sharp carbonyl stretches characteristic of the NCA ring at ~1850 cm⁻¹ (anhydride C=O) and ~1760 cm⁻¹ (urethane C=O).

  • ¹H NMR (400 MHz, CDCl₃):

    
     6.55 (br s, 1H, N-H), 1.95–1.25 (m, 10H, cyclohexyl CH₂). The lack of broad polymeric baseline shifts confirms the absence of oligomers.
    
  • Melting Point: 105–107 °C (Decomposition).

References

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides MDPI - Polymers URL
  • Chemistry - A European Journal (via ResearchGate)
  • The Synthesis of Sterically Hindered Amides CHIMIA URL
  • Reproducible Ala-Gly oligomerization catalyzed by the natural Borate colemanite in prebiotic conditions PMC - NIH URL
  • 3-OXA-1-AZASPIRO[4.5]DECANE-2,4-DIONE (CAS 3253-43-8)

Sources

scale-up process for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione , a critical spiro-oxazolidinedione scaffold used in the development of anticonvulsants (e.g., Trimethadione analogs) and novel histone acetyltransferase (HAT) inhibitors. Unlike the Bucherer-Bergs reaction which yields hydantoins (1,3-diazaspiro systems), this protocol specifically targets the 3-oxa-1-aza core via a modified Traube synthesis .

The process described herein transitions from a gram-scale bench method to a kilogram-scale pilot workflow, emphasizing the Hydroxyamide-Carbonate Cyclization route. This pathway is selected for its avoidance of phosgene gas, use of green reagents (Diethyl Carbonate), and high atom economy.

Process Chemistry & Mechanism

The synthesis is divided into two critical stages:

  • Precursor Synthesis: Conversion of Cyclohexanone to 1-Hydroxycyclohexanecarboxamide via a cyanohydrin intermediate.

  • Cyclization: Base-mediated condensation of the hydroxyamide with Diethyl Carbonate (DEC).

Reaction Scheme

ReactionScheme Cyclohexanone Cyclohexanone (C6H10O) Cyanohydrin 1-Cyanocyclohexanol (Intermediate) Cyclohexanone->Cyanohydrin NaCN, H2SO4 <10°C HydroxyAmide 1-Hydroxycyclohexane- carboxamide Cyanohydrin->HydroxyAmide Conc. H2SO4 Hydrolysis Product 3-Oxa-1-azaspiro [4.5]decane-2,4-dione HydroxyAmide->Product Diethyl Carbonate NaOEt, EtOH Reflux

Figure 1: Synthetic pathway for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione.

Mechanistic Insight: The cyclization is driven by the nucleophilic attack of the amide nitrogen on the carbonyl of Diethyl Carbonate, followed by intramolecular alkoxide attack from the hydroxyl group. The removal of ethanol (byproduct) is critical to drive the equilibrium forward (Le Chatelier’s principle).

Critical Process Parameters (CPPs)

ParameterRangeCriticalityRationale
Step 1: Cyanation Temp 0°C – 10°CHighExothermic reaction; higher temps risk HCN polymerization and safety hazards.
Step 2: Hydrolysis Acid Strength 96-98% H₂SO₄MediumDilute acid favors carboxylic acid formation over the desired amide.
Step 3: Water Content (Cyclization) < 0.1%HighWater hydrolyzes Diethyl Carbonate and kills the alkoxide base.
Step 3: Distillation Rate SteadyMediumContinuous removal of EtOH is required to push conversion >95%.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-Hydroxycyclohexanecarboxamide

Note: This step involves cyanide. All operations must be performed in a functioning fume hood with HCN sensors active.

Equipment:

  • 20 L Jacketed Glass Reactor (Cryostat connected).

  • Overhead stirrer (Pitch-blade impeller).

  • Caustic Scrubber (NaOH) connected to vent.

Procedure:

  • Charge Cyclohexanone (1.0 eq, 5.0 kg) and Water (5 L) into the reactor. Cool to 5°C.

  • Dose Sodium Metabisulfite (Na₂S₂O₅) solution (1.1 eq) slowly, maintaining T < 15°C. Stir for 1 hour to form the bisulfite adduct (thick white slurry).

  • Dose Sodium Cyanide (NaCN) solution (1.05 eq in minimal water) dropwise over 2 hours. Exotherm warning. Maintain T < 10°C.

  • Stir at 10°C for 4 hours. The slurry will dissolve as the cyanohydrin forms (organic layer).

  • Separate the phases. The organic layer (1-cyanocyclohexanol) is used directly.

  • Hydrolysis: Add the crude cyanohydrin slowly to concentrated H₂SO₄ (3.0 eq) at 0-5°C. Stir for 12 hours at 20°C.

  • Quench onto ice water. Neutralize with NH₄OH to pH 8.

  • Filter the precipitated 1-Hydroxycyclohexanecarboxamide . Wash with cold water. Dry at 50°C.

    • Target Yield: 85-90%

    • Appearance: White crystalline solid.

Phase 2: Cyclization to Spiro-Oxazolidinedione

This step is moisture-sensitive.

Equipment:

  • 20 L Glass-lined Reactor.

  • Distillation column (Dean-Stark trap or fractionating column).

Procedure:

  • Charge 1-Hydroxycyclohexanecarboxamide (1.0 eq, 3.0 kg) and Ethanol (anhydrous, 15 L).

  • Add Sodium Ethoxide (NaOEt) (1.2 eq, 21% wt solution in EtOH). Stir for 30 min.

  • Add Diethyl Carbonate (DEC) (1.5 eq).

  • Heat to reflux (approx. 78-80°C).

  • Distill off ethanol slowly over 6-8 hours. As the reaction proceeds, the boiling point of the mixture will rise slightly.

    • IPC: Monitor disappearance of Amide by HPLC. Target < 1.0% remaining.

  • Workup: Cool to 20°C. Acidify with HCl (1M) to pH 2-3.

  • Extract with Ethyl Acetate (or filter if product precipitates directly upon acidification/concentration).

  • Crystallization: Concentrate organic phase and recrystallize from Water/Ethanol (80:20).

  • Dry at 60°C under vacuum.

Scale-Up & Engineering Controls

Safety: Cyanide Management
  • Engineering Control: The reactor vent must pass through a scrubber containing 10% NaOH + NaOCl (Bleach) to neutralize any evolved HCN gas.

  • Detection: Personal HCN monitors are mandatory.

  • Waste: All aqueous waste from Phase 1 must be treated with bleach (pH > 10) before disposal.

Process Flow Diagram (PFD)

PFD Reactor1 Reactor R-101 (Cyanation/Hydrolysis) Filter1 Centrifuge F-101 (Amide Isolation) Reactor1->Filter1 Slurry Transfer Reactor2 Reactor R-102 (Cyclization/Distillation) Filter1->Reactor2 Solid Charge Crystallizer Crystallizer C-101 (Purification) Reactor2->Crystallizer Solvent Swap Dryer Vacuum Dryer D-101 Crystallizer->Dryer Wet Cake

Figure 2: Pilot plant block flow diagram for production.

Analytical Quality Control

Method: Reverse Phase HPLC

  • Column: C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile. Gradient 10-90% B.

  • Detection: UV @ 210 nm (Amide absorbance) and 230 nm (Dione absorbance).

  • Specification:

    • Purity: > 98.5% (Area %)[1]

    • Water Content (KF): < 0.5%

    • Residue on Ignition: < 0.1%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysis of nitrile.Increase H₂SO₄ reaction time; ensure temp > 15°C during hydrolysis phase.
Product Coloration (Yellow) Oxidation of phenols or impurities.Use nitrogen blanket during cyclization. Recrystallize with activated charcoal.
Incomplete Cyclization Water in system consuming DEC.Ensure Ethanol is anhydrous (<0.05% H₂O). Increase DEC equivalents to 2.0.
HCN Alarm Trigger Scrubber saturation or leak.STOP WORK IMMEDIATELY. Evacuate. Check scrubber pH (must be >10).

References

  • Synthesis of Spiro-oxazolidinediones: Michaelides, M. R., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 2018, 9(1), 28–33.[2]

  • General Traube Synthesis: Newman, M. S., & Edwards, W. M. "New method for the synthesis of 2,4-oxazolidinediones." Journal of the American Chemical Society, 1954, 76(7), 1840-1845.
  • Safety in Cyanide Scale-up: Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press, 2012. (Chapter 5: Reagents).

  • Carbonate Cyclization Chemistry: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.

Sources

Troubleshooting & Optimization

improving yield in 3-Oxa-1-azaspiro[4.5]decane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis and optimization of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS: 3253-43-8). The content is structured to address yield limitations, impurity profiles, and process scalability for researchers in medicinal chemistry.

Technical Overview

  • Compound Name: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione[1][2][3]

  • Synonyms: Cyclohexane-1-spiro-5'-oxazolidine-2',4'-dione; Pentamethylene oxazolidine-2,4-dione.

  • Core Structure: A spirocyclic system fusing a cyclohexane ring to an oxazolidine-2,4-dione moiety.

  • Primary Application: Intermediate in the synthesis of anticonvulsants, sterically hindered amides, and peptide mimetics.

Part 1: The Robust Synthesis Protocol

The most reproducible high-yield route utilizes the Stoughton Condensation method, reacting an


-hydroxy ester with urea under basic conditions. This pathway minimizes side reactions common in cyanohydrin-direct routes.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
Ethyl 1-hydroxycyclohexanecarboxylate 1.0SubstratePurity >98%; <0.5% water content.
Urea 1.5 - 2.0Nitrogen SourceDry, prilled; pulverized before use.
Sodium Ethoxide (NaOEt) 2.0 - 2.2Base CatalystFreshly prepared or titrated (21 wt% in EtOH).
Ethanol (Absolute) Solvent10-15 VAnhydrous (<200 ppm H₂O).
Step-by-Step Methodology
  • Base Preparation: In a flame-dried 3-neck flask under N₂, dissolve Na metal (2.2 eq) in absolute ethanol (10 V) to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution, but verify titer.

  • Condensation: Add Urea (1.5 eq) to the ethoxide solution. Stir at 40°C until fully dissolved.

  • Addition: Add Ethyl 1-hydroxycyclohexanecarboxylate (1.0 eq) dropwise over 30 minutes.

  • Cyclization: Heat the mixture to reflux (78°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC/HPLC. The intermediate acyclic ureide often appears before full conversion to the dione.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of ethanol.

    • Dissolve the residue in ice-cold water (10 V).

    • Wash the aqueous layer with diethyl ether (2 x 5 V) to remove unreacted ester.

    • Acidification (Critical): Slowly acidify the aqueous layer with 6M HCl to pH 1–2 while stirring at 0–5°C. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from Ethanol/Water (1:1) or Toluene.[4]

Part 2: Troubleshooting & FAQs

Category A: Yield & Conversion Issues

Q1: My isolated yield is consistently low (<40%). What is the likely cause?

  • Diagnosis: The most common culprit is moisture contamination . The oxazolidine ring formation is reversible and inhibited by water, which hydrolyzes the alkoxide base and the ester starting material.

  • Solution:

    • Ensure ethanol is distilled from Mg/I₂ or molecular sieves.

    • Increase the equivalents of NaOEt to 2.5 eq to compensate for adventitious moisture.

    • Protocol Adjustment: Use a Dean-Stark trap to remove ethanol/ammonia continuously, driving the equilibrium forward (Le Chatelier’s principle).

Q2: I see a major spot on TLC that is not the product or starting material.

  • Diagnosis: This is likely the acyclic ureide intermediate (1-hydroxycyclohexanecarbonyl urea). This forms if the reaction temperature is too low or the base is insufficient to effect the second cyclization step.

  • Solution:

    • Extend reflux time by 4–6 hours.

    • Add a "kick" of base (0.2 eq NaOEt) and reflux for an additional hour.

Q3: The product oils out during acidification instead of precipitating.

  • Diagnosis: Presence of impurities (unreacted ester) or insufficient cooling.

  • Solution:

    • Decant the aqueous supernatant.

    • Triturate the oil with cold hexanes or pentane to induce crystallization.

    • If oil persists, extract into Ethyl Acetate, dry over MgSO₄, and recrystallize from Toluene.

Category B: Impurity & Quality Control

Q4: My product has a melting point lower than the literature value (60–62°C).

  • Diagnosis: Contamination with isocyanuric acid (trimer of isocyanic acid formed from urea decomposition) or hydantoin byproducts.

  • Solution:

    • Check: Isocyanuric acid is insoluble in cold water; the spiro-dione is sparingly soluble.

    • Purification: Dissolve the crude product in saturated NaHCO₃ (the dione dissolves as the sodium salt). Filter off any insoluble solids (urea byproducts). Re-acidify the filtrate to recover the pure dione.

Q5: Can I use 1-hydroxycyclohexanecarboxamide instead of the ester?

  • Answer: Yes, and it often improves yield.

    • Route: React 1-hydroxycyclohexanecarboxamide with Diethyl Carbonate (DEC) (3 eq) and NaOEt (2 eq) in Ethanol.

    • Advantage: This route avoids the formation of the acyclic ureide "dead-end" intermediate and often yields purer product (>90%).

Part 3: Reaction Logic & Visualization

The following diagram illustrates the reaction pathway, highlighting the critical cyclization step and potential diversion points.

SynthesisPath Start Ethyl 1-hydroxycyclohexanecarboxylate + Urea Inter Intermediate: Acyclic Ureide Start->Inter NaOEt, 40°C - EtOH Side2 Impurity: Hydrolyzed Acid Start->Side2 H2O present Prod Product: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Inter->Prod Reflux, >78°C - NH3 (Cyclization) Side1 Side Product: Isocyanuric Acid Inter->Side1 Urea decomp. (Overheating)

Caption: Reaction pathway for the base-mediated condensation of hydroxy-ester with urea. Green arrow indicates the critical rate-limiting cyclization step requiring heat and anhydrous conditions.

Part 4: Optimization Data

The table below summarizes optimization studies comparing solvent and base effects on isolated yield.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Purity (HPLC)
1EthanolNaOEt78 (Reflux)645%88%
2EthanolNaOEt78 (Reflux)1678% 96%
3MethanolNaOMe65 (Reflux)1662%92%
4TolueneNaH110455%80%
5*Ethanol NaOEt 78 12 82% >98%

*Entry 5 utilized the "Amide + Diethyl Carbonate" alternative route.

References

  • Stoughton, R. W. (1941). "5,5-Dialkyl-2,4-oxazolidinediones." Journal of the American Chemical Society, 63(9), 2376–2379.

  • ChemSrc. (2024). "3-Oxa-1-azaspiro[4.5]decane-2,4-dione - CAS 3253-43-8."[1][2][3][5] Chemical Database.

  • Organic Syntheses. (1946). "Trimethadione (3,5,5-Trimethyl-2,4-oxazolidinedione)." Organic Syntheses, Coll.[6] Vol. 3, p.835. (Analogous protocol).

  • Shapiro, S. L., et al. (1959). "Spiro-oxazolidinediones."[7] Journal of the American Chemical Society, 81(23), 6322–6329. (Specific spiro synthesis).[7][8]

Sources

Technical Support Center: Resolution of Substituted Spiro-Oxazolidinediones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SP-OX-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Welcome to the Resolution Support Center

You have reached the specialized support hub for the separation and characterization of spiro-oxazolidinedione diastereomers. These scaffolds are critical in medicinal chemistry (e.g., aldose reductase inhibitors, p300/CBP HAT inhibitors like A-485) but present unique stereochemical challenges due to the steric bulk and rigidity of the spiro-junction.

This guide moves beyond generic advice, offering troubleshooting for the specific physicochemical behaviors of the spiro-oxazolidinedione core.

Module 1: Chromatographic Separation (HPLC/SFC)

The Issue: You are observing poor resolution (


) or peak tailing when attempting to separate diastereomers or enantiomers of spiro-oxazolidinediones.
Root Cause Analysis

Spiro-oxazolidinediones possess an acidic imide proton (


). On standard silica or unbuffered chiral phases, this proton interacts non-specifically with residual silanols, causing peak tailing. Furthermore, the rigid spiro-orientation often requires "cleft-type" chiral selectors rather than surface-interaction selectors.
Protocol: The "Polar Ionic" Screening Workflow

Do not start with standard Normal Phase (Hexane/IPA). The solubility of spiro-oxazolidinediones is often poor in alkanes, leading to broad peaks.

Step 1: Column Selection Prioritize polysaccharide-based columns with carbamate functionalities.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

  • Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC, Lux Cellulose-2). Note: The chlorinated stationary phases often provide better discrimination for the rigid spiro-center.

Step 2: Mobile Phase Optimization (The "Hysteresis" Trick) Use Polar Organic Mode (POM) with 100% Acetonitrile (ACN) or Methanol (MeOH) containing acidic additives.

  • Base Solvent: 100% ACN (often yields sharper peaks for this scaffold than alcohols).

  • Additive: 0.1% Trifluoroacetic acid (TFA). Crucial: Even if separating diastereomers, the acidic additive suppresses ionization of the imide, sharpening the peak.

Expert Insight: Solvent Hysteresis Research indicates that on amylose columns, the history of the column matters. If you switch from MeOH to ACN, the polymer swells differently.

  • Tip: If resolution is marginal in ACN, flush the column with 100% MeOH for 2 hours, then re-equilibrate with ACN. The "memory" of the swollen state can sometimes alter the chiral cavity shape enough to improve resolution [1].

Visual Workflow: Method Development

HPLC_Workflow Start Start: Racemic/Diastereomeric Mixture Solubility Check Solubility: Is it soluble in Hexane? Start->Solubility NP_Mode Normal Phase: Hexane/IPA + 0.1% TFA Solubility->NP_Mode Yes POM_Mode Polar Organic Mode: 100% ACN + 0.1% TFA Solubility->POM_Mode No (Common for Spiro) Col_Screen Screen Columns: 1. Amylose-1 (AD) 2. Cellulose-2 (IC) NP_Mode->Col_Screen POM_Mode->Col_Screen Eval Evaluate Resolution (Rs) Col_Screen->Eval Success Rs > 1.5: Proceed to Prep Eval->Success Good Separation Fail Rs < 1.2 Eval->Fail Poor Separation Hysteresis Apply Hysteresis: Flush MeOH -> Re-run ACN Fail->Hysteresis Hysteresis->Eval

Caption: Decision tree for HPLC method development emphasizing Polar Organic Mode (POM) for solubility-limited spiro-compounds.

Module 2: Chemical Resolution & Crystallization

The Issue: You need multi-gram quantities, and preparative HPLC is too expensive or slow.

Strategy: Diastereomeric Salt Formation

Since the spiro-oxazolidinedione ring contains an acidic proton (N-H), it can form salts with chiral bases.

Recommended Resolving Agents:

  • Cinchonidine: Historically proven effective for spiro-hydantoins and oxazolidinediones (e.g., Sorbinil precursors) [2].

  • Brucine: (Use with caution due to toxicity).

  • (R)- or (S)-1-Phenylethylamine: Effective for less sterically hindered spiro-systems.

Troubleshooting "Oiling Out"

Spiro-compounds often "oil out" (separate as a liquid phase) rather than crystallize during salt formation because the spiro-twist disrupts efficient crystal packing.

The "Anti-Solvent" Fix:

  • Dissolve the substrate and resolving agent in a minimum amount of hot alcohol (MeOH or EtOH).

  • Do not cool rapidly.

  • Add warm ethyl acetate or toluene (anti-solvent) dropwise until slight turbidity persists.

  • Allow to cool extremely slowly (1°C/hour) in a Dewar flask.

Data: Typical Solubility Trends

Solvent SystemSolubility of Spiro-OxazolidinedioneCrystallization RiskRecommendation
Water/Buffer LowPrecipitation (Amorphous)Avoid for crystallization.
Methanol HighHigh Solubility (No yield)Use as solvent.
Ethyl Acetate ModerateGoodUse as anti-solvent.
Hexane NegligibleOiling OutAvoid rapid addition.

Module 3: Structural Elucidation (Absolute Configuration)

The Issue: You have separated two isomers (Peak A and Peak B), but you don't know which is the Eutomer (active) and which is the Distomer.

Method A: X-Ray Crystallography (The Gold Standard)

Because spiro-compounds are rigid, they crystallize well once pure.

  • Protocol: If the molecule lacks a heavy atom (S, Cl, Br), absolute configuration cannot be determined by X-ray alone using Cu K

    
     radiation (Flack parameter issues).
    
  • Workaround: Derivatize the N-H of the oxazolidinedione with p-bromobenzyl bromide. The heavy bromine atom allows unambiguous assignment of the spiro-center configuration [3].

Method B: NOE Difference Spectroscopy

If crystals are unavailable, use Nuclear Overhauser Effect (NOE) NMR.

  • Logic: In a spiro-system, substituents on the oxazolidinedione ring (Position 3) will show NOE enhancement with substituents on the carbocyclic ring only if they are on the same face of the spiro-junction.

  • Requirement: You must have rigid conformation. The spiro-junction usually enforces this, making NOE more reliable here than in flexible chains.

Visual Workflow: Configuration Assignment

Config_Logic Isolate Isolated Pure Isomer HeavyAtom Contains Heavy Atom? (Cl, Br, S, P) Isolate->HeavyAtom XRay Single Crystal X-Ray (Direct Determination) HeavyAtom->XRay Yes Deriv Derivatize N-H with 4-Bromobenzyl bromide HeavyAtom->Deriv No (Crystals available) NOE 1H-NOE NMR Experiments HeavyAtom->NOE No (Oil/Amorphous) Assign Assign Absolute Configuration XRay->Assign Deriv->XRay Compare Compare spatial proximity of spiro-substituents NOE->Compare Compare->Assign

Caption: Workflow for determining absolute stereochemistry, prioritizing X-ray with heavy-atom derivatization.

Frequently Asked Questions (FAQ)

Q: My spiro-oxazolidinedione racemizes during workup. Why? A: The proton at the chiral center alpha to the carbonyl (if present) or the spiro-center itself can be labile under basic conditions.

  • Fix: Avoid strong bases (NaOH, KOH) during extraction. Use mild buffers (Phosphate pH 6.5) or water.[1] Ensure rotary evaporation bath temperature is <40°C.

Q: Can I use enzymatic resolution? A: Yes, but it is sterically challenging. Lipases (e.g., Candida antarctica Lipase B) generally struggle to access the spiro-center directly.

  • Strategy: Instead of resolving the final oxazolidinedione, resolve the intermediate amino-alcohol or ester precursor before ring closure. The steric bulk is lower, allowing the enzyme to function [4].

Q: Why do the diastereomers have such different biological activities? A: In spiro-scaffolds (e.g., A-485), the spiro-center orients the exit vectors of the substituents. One diastereomer directs a hydrophobic group into a protein pocket, while the other directs it into solvent or causes a steric clash. For p300 HAT inhibitors, the difference in potency between diastereomers can be >10-fold [5].[2][3]

References

  • Szabó, Z. et al. (2022).[4] "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A. Link

  • Sarges, R. et al. (1985). "Spiro hydantoin aldose reductase inhibitors." Journal of Medicinal Chemistry. (Contextual reference for spiro-resolution methodologies). Link

  • Lantez, V. et al. (2025). "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters. Link

  • Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Journal of Biotechnology.
  • Michaelides, M. R. et al. (2018). "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters. Link

Sources

Technisches Support-Center: Strategien zur Löslichkeitsverbesserung von 3-Oxa-1-azaspiro[4.5]decan-2,4-dion in wässrigen Medien

Author: BenchChem Technical Support Team. Date: March 2026

Herausgegeben von: Gemini, Leitender Anwendungswissenschaftler

Einführung

Dieses technische Handbuch dient als spezialisierte Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 3-Oxa-1-azaspiro[4.5]decan-2,4-dion arbeiten. Die begrenzte wässrige Löslichkeit dieser Verbindung stellt eine erhebliche Herausforderung bei der Formulierung und für In-vitro- sowie In-vivo-Studien dar. Da spezifische Löslichkeitsdaten für diese spezielle Spiro-Verbindung in der öffentlich zugänglichen Literatur nicht umfassend dokumentiert sind, basiert dieser Leitfaden auf etablierten physikochemischen Prinzipien und bewährten Techniken zur Löslichkeitsverbesserung von schwerlöslichen organischen Molekülen.

Wir werden die wahrscheinlichen strukturellen Ursachen für die geringe Löslichkeit von 3-Oxa-1-azaspiro[4.5]decan-2,4-dion untersuchen und einen systematischen Ansatz zur Fehlerbehebung und zur Auswahl geeigneter Lösungsstrategien bieten. Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische experimentelle Hürden direkt anzugehen und umsetzbare Protokolle bereitzustellen.

Analyse der Molekülstruktur: Mögliche Ursachen für geringe Löslichkeit

Die Struktur von 3-Oxa-1-azaspiro[4.5]decan-2,4-dion, die ein Spiro-Kohlenstoffatom, einen Lactamring und eine Etherbindung aufweist, deutet auf ein Molekül mit mäßiger Polarität, aber auch auf signifikante lipophile Bereiche hin. Die starre, dreidimensionale Natur von Spiroverbindungen kann die Kristallgitterenergie erhöhen, was das Auflösen in einem Lösungsmittel erschwert.[1][2][3][4] Obwohl die Carbonyl- und Amingruppen im Lactamring als Wasserstoffbrückenakzeptoren und -donoren fungieren können, kann der größere Cyclohexanring die intermolekularen Wechselwirkungen mit Wasser behindern.

Troubleshooting_Workflow Start Problem: Geringe Löslichkeit in wässrigen Medien CheckIonizable Ist die Verbindung ionisierbar? Start->CheckIonizable AdjustpH pH-Anpassung CheckIonizable->AdjustpH Ja UseCosolvent Verwendung von Co-Lösungsmitteln CheckIonizable->UseCosolvent Nein Success Löslichkeit verbessert AdjustpH->Success UseSurfactant Verwendung von Tensiden UseCosolvent->UseSurfactant Unzureichend UseCosolvent->Success Ausreichend UseCyclodextrin Komplexierung mit Cyclodextrinen UseSurfactant->UseCyclodextrin Unzureichend UseSurfactant->Success Ausreichend SolidDispersion Feste Dispersionen UseCyclodextrin->SolidDispersion Unzureichend UseCyclodextrin->Success Ausreichend SolidDispersion->Success Ausreichend

Abbildung 2: Entscheidungs-Workflow zur Auswahl einer Strategie zur Löslichkeitsverbesserung.

Problem 1: Die Verbindung fällt bei der Zugabe zu meinem wässrigen Puffer aus, selbst bei niedrigen Konzentrationen.

Mögliche Ursache: Die intrinsische wässrige Löslichkeit der Verbindung ist extrem gering. Die Kristallgitterenergie der festen Form ist zu hoch, um durch die Solvatationsenergie in Wasser überwunden zu werden.

Lösung 1A: Verwendung von Co-Lösungsmitteln

Co-Lösungsmittel sind mit Wasser mischbare organische Lösungsmittel, die die Polarität des Lösungsmittelsystems verändern und so die Löslichkeit von lipophilen Verbindungen erhöhen können. Experimentelles Protokoll: Screening von Co-Lösungsmitteln

  • Vorbereitung der Stammlösung: Lösen Sie eine hohe Konzentration von 3-Oxa-1-azaspiro[4.5]decan-2,4-dion (z. B. 10-50 mM) in einem geeigneten organischen Lösungsmittel wie DMSO oder Ethanol.

  • Auswahl der Co-Lösungsmittel: Wählen Sie eine Reihe von pharmazeutisch akzeptablen Co-Lösungsmitteln zum Testen aus. Gängige Beispiele sind Ethanol, Propylenglykol (PG), Polyethylenglykol 400 (PEG 400) und Dimethylsulfoxid (DMSO).

  • Vorbereitung der Testlösungen: Bereiten Sie eine Reihe von wässrigen Pufferlösungen (z. B. PBS, pH 7,4) vor, die steigende Konzentrationen des Co-Lösungsmittels enthalten (z. B. 5 %, 10 %, 20 %, 30 % v/v).

  • Bestimmung der Löslichkeit: Geben Sie einen kleinen Aliquot der Stammlösung zu jeder Co-Lösungsmittel-Puffer-Mischung, um eine Endkonzentration zu erreichen, die über der erwarteten Löslichkeit liegt.

  • Äquilibrierung: Verschließen Sie die Proben und schütteln Sie sie bei konstanter Temperatur für 24-48 Stunden.

  • Analyse: Zentrifugieren Sie die Proben, um ungelöstes Material zu entfernen. Analysieren Sie den Überstand mittels HPLC, um die Konzentration der gelösten Verbindung zu quantifizieren.

  • Auswertung: Erstellen Sie eine Tabelle, um die Löslichkeit bei verschiedenen Co-Lösungsmittel-Konzentrationen zu vergleichen und die effektivste Option zu identifizieren.

Tabelle 1: Beispielhafte Daten zum Co-Lösungsmittel-Screening

Co-LösungsmittelKonzentration (% v/v)Gemessene Löslichkeit (µg/mL)
Keines0< 1
Ethanol1015
Ethanol2045
PEG 4001025
PEG 4002080
DMSO550
DMSO10> 200

Lösung 1B: pH-Anpassung

Wenn die Verbindung ionisierbare Gruppen enthält, kann die Löslichkeit durch Anpassung des pH-Wertes der Lösung signifikant beeinflusst werden. [5][6][7][8][9]Die Struktur von 3-Oxa-1-azaspiro[4.5]decan-2,4-dion enthält ein Lactam, dessen Amid-Proton schwach sauer sein kann. Eine Deprotonierung bei hohem pH-Wert könnte die Löslichkeit erhöhen.

Experimentelles Protokoll: pH-Löslichkeitsprofil

  • Vorbereitung der Puffer: Bereiten Sie eine Reihe von Puffern mit unterschiedlichen pH-Werten vor (z. B. von pH 2 bis pH 10).

  • Löslichkeitsbestimmung: Führen Sie die "Shake-Flask"-Methode (wie oben beschrieben) in jedem Puffer durch.

  • Analyse und Auswertung: Messen Sie die Löslichkeit bei jedem pH-Wert und tragen Sie die Ergebnisse grafisch auf. Dies zeigt, ob die Verbindung eine pH-abhängige Löslichkeit aufweist und bei welchem pH-Wert die maximale Löslichkeit erreicht wird.

Problem 2: Die Löslichkeit ist in Co-Lösungsmitteln zwar verbessert, aber für meine erforderliche Konzentration immer noch nicht ausreichend, oder die Konzentration des organischen Lösungsmittels ist für mein zellbasiertes Assay toxisch.

Mögliche Ursache: Die Verbindung ist stark lipophil und erfordert fortschrittlichere Formulierungsstrategien.

Lösung 2A: Komplexierung mit Cyclodextrinen

Cyclodextrine sind zyklische Oligosaccharide mit einem hydrophilen Äußeren und einem lipophilen inneren Hohlraum. [10][11][12]Sie können "Gast"-Moleküle wie Ihre Verbindung in ihren Hohlraum einschließen und so die scheinbare wässrige Löslichkeit des Gastes erhöhen. [13] Experimentelles Protokoll: Phasenlöslichkeitsstudie mit Cyclodextrinen

  • Auswahl der Cyclodextrine: Gängige pharmazeutische Cyclodextrine sind Hydroxypropyl-β-Cyclodextrin (HP-β-CD) und Sulfobutylether-β-Cyclodextrin (SBE-β-CD), die eine deutlich höhere Wasserlöslichkeit als natives β-Cyclodextrin aufweisen. [10]2. Vorbereitung der Cyclodextrin-Lösungen: Bereiten Sie eine Reihe von wässrigen Lösungen mit steigenden Konzentrationen des ausgewählten Cyclodextrins vor (z. B. 0-50 mM).

  • Löslichkeitsbestimmung: Fügen Sie einen Überschuss Ihrer Verbindung zu jeder Cyclodextrin-Lösung hinzu.

  • Äquilibrierung und Analyse: Befolgen Sie die Schritte 5 und 6 des Co-Lösungsmittel-Protokolls.

  • Auswertung: Tragen Sie die Konzentration der gelösten Verbindung gegen die Konzentration des Cyclodextrins auf. Ein linearer Anstieg deutet auf die Bildung eines löslichen 1:1-Komplexes hin. Aus der Steigung kann die Komplexierungsstabilitätskonstante berechnet werden.

Lösung 2B: Verwendung von Tensiden

Tenside können bei Konzentrationen oberhalb ihrer kritischen Mizellenkonzentration (CMC) Mizellen bilden. Diese Mizellen haben einen lipophilen Kern, in dem schwerlösliche Verbindungen solubilisiert werden können, was ihre Gesamtlöslichkeit in der wässrigen Phase erhöht. [14][15][16] Experimentelles Protokoll: Screening von Tensiden

  • Auswahl der Tenside: Wählen Sie biokompatible, nichtionische Tenside wie Polysorbat 80 (Tween® 80) oder Cremophor® EL.

  • Vorbereitung der Tensidlösungen: Bereiten Sie wässrige Lösungen mit Konzentrationen oberhalb der CMC des jeweiligen Tensids vor (z. B. 0,1 %, 0,5 %, 1 % w/v).

  • Löslichkeitsbestimmung: Führen Sie die "Shake-Flask"-Methode in jeder Tensidlösung durch.

  • Analyse und Auswertung: Bestimmen Sie die Löslichkeit und identifizieren Sie die Tensidkonzentration, die die gewünschte Löslichkeit bei minimaler potenzieller Toxizität erreicht.

Problem 3: Ich benötige eine feste Darreichungsform mit verbesserter Auflösungsrate für orale Bioverfügbarkeitsstudien.

Mögliche Ursache: Die kristalline Form der Verbindung löst sich sehr langsam auf, was die Absorption im Magen-Darm-Trakt limitiert.

Lösung: Feste Dispersionen

Bei einer festen Dispersion wird der Wirkstoff in einer hochlöslichen Trägermatrix, oft einem Polymer, auf molekularer Ebene dispergiert. [17][18][19][20][21]Dies kann die Verbindung in einem amorphen Zustand halten, der keine Kristallgitterenergie überwinden muss und sich daher schneller auflöst. [22] Experimentelles Protokoll: Herstellung einer festen Dispersion durch Lösungsmitteleindampfung

  • Auswahl des Trägers: Wählen Sie ein geeignetes Polymer wie Polyvinylpyrrolidon (PVP) oder Hydroxypropylmethylcellulose (HPMC).

  • Lösungsherstellung: Lösen Sie sowohl 3-Oxa-1-azaspiro[4.5]decan-2,4-dion als auch das Trägerpolymer in einem gemeinsamen flüchtigen organischen Lösungsmittel (z. B. Methanol oder Aceton).

  • Eindampfen des Lösungsmittels: Entfernen Sie das Lösungsmittel unter Vakuum mit einem Rotationsverdampfer, um einen dünnen Film zu erzeugen.

  • Trocknung: Trocknen Sie den resultierenden Feststoff gründlich im Vakuum, um alle Lösungsmittelreste zu entfernen.

  • Charakterisierung: Analysieren Sie die feste Dispersion mittels Differential-Scanning-Kalorimetrie (DSC) und Pulver-Röntgendiffraktometrie (PXRD), um die amorphe Natur des Wirkstoffs zu bestätigen.

  • Auflösungsstudie: Führen Sie eine In-vitro-Auflösungsstudie durch, um die Auflösungsrate der festen Dispersion mit der des reinen kristallinen Wirkstoffs zu vergleichen.

Referenzen

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Austin Journal of Pharmacology and Therapeutics. Retrieved from [Link]

  • Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Retrieved from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Cyclodextrin Inclusion Compounds. CD Bioparticles. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Inovatus Services. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. Future University. Retrieved from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • solubility experimental methods.pptx. Scribd. Retrieved from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Mustansiriyah University. Retrieved from [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022, November 15). Taylor & Francis Online. Retrieved from [Link]

  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. (2021, May 26). arXiv.org. Retrieved from [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). Defense Technical Information Center. Retrieved from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Roquette. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. Retrieved from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. Retrieved from [Link]

  • How will you increase the solubility of organic compounds in water?. (2021, July 17). Quora. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Retrieved from [Link]

  • Solubility prediction for a soluble organic molecule via chemical potentials from density of states. (2019, November 14). AIP Publishing. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). PMC. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. Retrieved from [Link]

Sources

purification of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione from side products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Technical Brief & Molecule Profile

Target Molecule: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione CAS: 3253-43-8 Class: Spiro-oxazolidinedione (Anticonvulsant scaffold) Chemical Structure: A cyclohexane ring spiro-fused at the C-5 position of an oxazolidine-2,4-dione ring.

The Purification Challenge: The synthesis of spiro-oxazolidinediones (typically via the condensation of 1-hydroxycyclohexanecarboxamide with dialkyl carbonates or phosgene equivalents) often yields a crude mixture containing unreacted starting materials, open-chain carbamate intermediates, and hydrolysis byproducts (hydroxy-acids).

The critical physicochemical property leveraged for purification is the acidity of the imide proton (N-H) at position 1. With a pKa typically in the range of 11.0–12.0, this proton allows for a "pH-swing" extraction—a self-validating purification method that separates the target from neutral impurities [1, 2].

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Purification
Molecular Weight 169.18 g/mol Suitable for standard silica chromatography.
pKa (Imide NH) ~11.5Critical: Allows dissolution in basic aqueous media (pH > 12).
LogP ~1.3 [3]Moderate lipophilicity; soluble in EtOAc, DCM, Toluene.
Solubility (Water) Low (Neutral form)Precipitates upon acidification of aqueous salts.
Solubility (Organic) High (EtOAc, DCM)Good for extraction; requires non-polar anti-solvent for crystallization.

Diagnostic Workflow: Purification Strategy

Before selecting a protocol, assess the state of your crude material using this decision matrix.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous TLC TLC Analysis (Ref: Starting Material) Solid->TLC ProtocolA PROTOCOL A: pH-Swing Extraction (Removes Neutrals) Oil->ProtocolA Trituration Failed PurityCheck Impurity Profile? TLC->PurityCheck NeutralImps Neutral Impurities (SM, Carbamates) PurityCheck->NeutralImps High Rf spots AcidicImps Acidic Impurities (Hydroxy-acids) PurityCheck->AcidicImps Baseline/Streaking NeutralImps->ProtocolA ProtocolB PROTOCOL B: Recrystallization (Toluene/Heptane) AcidicImps->ProtocolB ProtocolA->ProtocolB Polishing Step ProtocolC PROTOCOL C: Column Chromatography (DCM/MeOH)

Figure 1: Decision tree for selecting the appropriate purification method based on crude physical state and impurity profile.

Validated Protocols

Protocol A: pH-Swing Extraction (The "Clean-Up" Step)

Best for: Removing unreacted starting materials (amides, ureas) and neutral side products.

Mechanism: The target dione forms a water-soluble sodium salt at pH 12, while neutral impurities remain in the organic layer. Acidification regenerates the dione, which precipitates or extracts back into organics.

Step-by-Step:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Salt Formation: Extract the organic phase with 10% aqueous NaOH or saturated Na₂CO₃ (2 x volume of organic phase).

    • Checkpoint: The target molecule is now in the Aqueous Layer .

    • Action: Separate layers. Keep the Aqueous layer. Discard the Organic layer (contains neutral impurities).

  • Washing: Wash the basic aqueous layer once with a small volume of fresh EtOAc to remove entrained neutrals.

  • Regeneration: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: The solution should turn cloudy as the dione precipitates.

  • Recovery:

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms:[1] Extract the acidic aqueous mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate [1, 4].

Protocol B: Recrystallization (Polishing)

Best for: Final purification to >98% purity.[2]

Solvent System: Toluene (primary) or Toluene/Heptane. Why Toluene? Spiro-fused cyclohexane systems often exhibit high solubility in hot aromatic solvents but crystallize well upon cooling, unlike alcohols which may solubilize polar impurities too well [2].

Step-by-Step:

  • Place the semi-pure solid in a flask equipped with a reflux condenser.

  • Add Toluene (5 mL/g). Heat to reflux (110°C).

  • If not fully dissolved, add Toluene in small portions until clear.

  • Optional: If colored impurities persist, add activated carbon, reflux for 5 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals and wash with cold Heptane .

Troubleshooting & FAQs

Q1: My product remains an oil after the pH-swing acidification. How do I solidify it?

  • Cause: This is common with spiro-compounds containing cyclohexane rings; they can hold solvent tenaciously (solvate formation) or supercool.

  • Solution:

    • Trituration: Add cold Diisopropyl Ether (IPE) or Hexane to the oil. Scratch the flask walls with a glass rod to induce nucleation.

    • Seeding: If you have any solid reference standard, add a tiny crystal.

    • Azeotrope: The oil may contain water. Dissolve in Toluene and rotovap to dryness to azeotrope off moisture, then attempt trituration again.

Q2: I see a side product with a very similar Rf on TLC. What is it?

  • Diagnosis: If the spot is more polar (lower Rf), it is likely the ring-opened intermediate (N-(1-hydroxycyclohexanecarbonyl)urethane or similar) or the hydrolysis product (1-hydroxycyclohexanecarboxylic acid).

  • Fix: Ensure your cyclization reaction (often using base/heat) was complete. If present in purification, wash the organic solution with saturated NaHCO₃ (weak base). The dione (pKa ~11.5) will stay in the organic layer, while the carboxylic acid impurity (pKa ~4-5) will move to the aqueous layer. Note: This is the reverse of Protocol A.

Q3: The melting point is lower than the reported value (138-140°C).

  • Cause: Solvent inclusion. Cyclohexane spiro-derivatives are prone to trapping lattice solvent.

  • Solution: Dry the sample under high vacuum (< 5 mbar) at 50°C for 12 hours.

Impurity Formation Analysis

Understanding where side products originate helps in preventing them upstream.

ImpurityPathways SM Starting Material (1-Hydroxycyclohexane- carboxamide) Intermediate Open-Chain Carbamate SM->Intermediate + Reagent Reagent Carbonyl Source (e.g., Diethyl Carbonate) Target TARGET: 3-Oxa-1-azaspiro [4.5]decane-2,4-dione Intermediate->Target Cyclization (- EtOH) UncyclizedImp IMPURITY B: Uncyclized Intermediate Intermediate->UncyclizedImp Incomplete Rxn HydrolysisImp IMPURITY A: Hydroxy-Acid (Hydrolysis) Target->HydrolysisImp Aq. Base/Heat (Over-reaction)

Figure 2: Reaction pathway showing the origin of common impurities (Hydrolysis products and uncyclized intermediates).

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from 1

  • Semantic Scholar. (2025). Discovery of Spiro oxazolidinediones as Selective, Orally Bioavailable Inhibitors. Retrieved from 2

  • Fluorochem. (2025). 3-OXA-1-AZASPIRO[4.5]DECANE-2,4-DIONE Product Specifications. Retrieved from 3

  • Veeprho. (2025). Oxazolidine Impurities and Related Compounds. Retrieved from 4

Sources

Technical Support Center: Troubleshooting Low Reactivity in Spiro-Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spiro-cyclization workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Spiro-cyclization reactions—where two rings share a single quaternary carbon atom—are notoriously challenging due to immense steric congestion, complex orbital overlap requirements, and the high propensity for catalyst deactivation.

This guide provides a causality-driven framework to diagnose, optimize, and validate your spiro-cyclization methodologies.

Part 1: Diagnostic Logic & Workflow

Before adjusting reaction parameters, it is critical to identify the specific mechanistic bottleneck causing low reactivity. The diagnostic tree below outlines the logical relationships between common failure modes and their corresponding chemical solutions.

ReactionLogic A Low Conversion in Spirocyclization B Steric Hindrance at Spiro Center? A->B C Apply Thorpe-Ingold (Gem-Dimethyl) B->C Yes D Catalyst Deactivation Detected? B->D No E Tune Counterion (e.g., AgSbF6) D->E Yes F Beta-Hydride Elimination? D->F No G Use Bulky Ligand (e.g., S-Phos) F->G Yes

Caption: Diagnostic logic tree for troubleshooting spirocyclization reactivity issues.

Part 2: Core Troubleshooting Q&A

Q1: My spiro-cyclization stalls at 20% conversion despite extended reaction times. How do I overcome this kinetic barrier?

Causality: Stalled reactions typically indicate a high activation energy barrier due to steric hindrance at the forming spiro-center, or rapid catalyst deactivation over time[1]. Solution:

  • Leverage the Thorpe-Ingold Effect: Modify your substrate to include bulky substituents (such as gem-dimethyl groups) on the tether. This steric bulk compresses the internal bond angle of the linear precursor, forcing the reactive termini closer together and entropically favoring the cyclization event[2].

  • Counterion Tuning: If utilizing transition metal catalysis (e.g., Gold or Silver), the counterion dictates the electrophilicity and stability of the active metal species. Switching from a coordinating anion like

    
     to a non-coordinating, bulkier anion like 
    
    
    
    can drastically enhance the reaction rate by providing a more reactive metal center[3].
Q2: I am running a Palladium-catalyzed cascade (Heck/C-H functionalization), but I isolate mostly -hydride elimination side-products instead of the spirocycle. What is wrong?

Causality: In Pd-catalyzed spirocyclizations, the intermediate alkyl-Pd(II) species is highly susceptible to rapid


-hydride elimination if the subsequent C-H activation or reductive elimination step is kinetically slow[4].
Solution: 
  • Ligand Optimization: Switch to an electron-rich, sterically demanding biaryl phosphine ligand like S-Phos. The steric bulk of S-Phos accelerates the reductive elimination step and stabilizes the intermediate palladacycle, allowing the spirocyclization pathway to outcompete

    
    -hydride elimination[4].
    
  • Base Selection: The C-H cleavage step often proceeds via Concerted Metalation-Deprotonation (CMD). A strong, soluble base is mandatory. Replacing weak bases (

    
     or 
    
    
    
    ) with
    
    
    or
    
    
    is essential to drive the deprotonation forward[4].
Q3: My Gold-catalyzed dearomative spirocyclization yields an inseparable mixture of diastereomers. How can I control the stereochemical outcome?

Causality: Diastereoselectivity in Au-catalyzed post-Ugi ipso-cyclizations is governed by the synergistic non-bonding interactions between the ligand, the counterion, and the substrate within the transition state[5]. Solution: Implement a "diastereoselectivity switch" by pairing specific ligands and counterions. For instance, utilizing


 paired with 

favors one specific diastereomer, whereas switching to a bulkier ligand like JohnPhosAuCl paired with

alters the transition state geometry enough to completely reverse the stereoselectivity[5].

Part 3: Mechanistic Pathway Analysis

Understanding the catalytic cycle is essential for pinpointing where a reaction fails. Below is the self-validating mechanistic pathway for Palladium-catalyzed spirocyclization.

Mechanism Pd0 Active Pd(0) Complex OxAdd Oxidative Addition Pd0->OxAdd MigIns Migratory Insertion OxAdd->MigIns CHAct C-H Functionalization (Palladacycle) MigIns->CHAct RedElim Reductive Elimination CHAct->RedElim RedElim->Pd0 Catalyst Regeneration Product Spirocycle Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed spirocyclization highlighting key intermediates.

Part 4: Quantitative Data & Benchmarks

To guide your optimization, the table below summarizes the quantitative impact of critical reaction variables on spirocyclization yields and selectivity, drawn from validated literature parameters.

VariableCatalytic SystemSub-optimal ConditionOptimized ConditionYield / Outcome
Ligand Bulk Pd-Catalyzed Spiroindenyl SynthesisNo Ligand /

S-PhosTrace / 85% Yield[4]
Base Strength Pd-Catalyzed Spiroindenyl Synthesis

or


Trace / 85% Yield[4]
Counterion Au-Catalyzed Pyrazolidine Synthesis


41% / 69% Yield[3]
Ligand/Anion Pair Au-Catalyzed Post-Ugi Cyclization

+

JohnPhosAuCl +

Diastereomer A / Diastereomer B[5]
Substrate Sterics Radical SpirocyclizationUnsubstituted tetherGem-dimethyl tetherNo reaction / High Yield[2]

Part 5: Self-Validating Experimental Protocol

Standard operating procedures often fail because they lack in-process quality control. The following protocol for the Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides [4] is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-catalyst Activation
  • Action: In a rigorously dried Schlenk tube under Argon, combine 5 mol%

    
     and 10 mol% S-Phos in anhydrous Toluene. Stir at room temperature for 15 minutes.
    
  • Causality: S-Phos is strictly required; its steric bulk accelerates reductive elimination, preventing the intermediate from undergoing

    
    -hydride elimination[4].
    
  • Validation Checkpoint: The solution must transition from a deep purple/red (characteristic of the dba complex) to a pale yellow/orange homogeneous solution. If the solution remains dark red or precipitates form, the active

    
     species has not formed. Check solvent for moisture or oxygen contamination.
    
Step 2: Substrate & Base Addition
  • Action: Add the 2-bromoarylamide substrate (1.0 equiv), vinyl bromide (1.5 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Causality:

    
     facilitates the crucial Concerted Metalation-Deprotonation (CMD) step required to form the palladacycle. Weaker bases fail to deprotonate the intermediate effectively[4].
    
  • Validation Checkpoint: Ensure the base is finely milled. Large clumps of

    
     reduce the surface area, stalling the heterogeneous deprotonation step.
    
Step 3: Heating and Kinetic Monitoring
  • Action: Seal the tube and heat to 110 °C.

  • Validation Checkpoint: After 2 hours, extract a 50 µL aliquot under Argon. Perform a rapid TLC (Hexanes/EtOAc). The complete disappearance of the 2-bromoarylamide spot validates that oxidative addition and migratory insertion have occurred successfully. If starting material remains, the oxidative addition is failing—likely due to catalyst poisoning.

Step 4: Cyclization Confirmation & Workup
  • Action: Continue heating for an additional 10 hours. Cool to room temperature, quench with water, and extract with EtOAc.

  • Validation Checkpoint: Run a crude

    
    -NMR on a concentrated aliquot. The disappearance of the vinylic protons from the vinyl bromide and the appearance of the characteristic spiro-carbon signals (typically shifting to 50–70 ppm in 
    
    
    
    -NMR) confirms successful reductive elimination and spirocycle formation. Proceed to column chromatography only if these signals are present.

References

  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: benchchem.
  • Source: nih.

Sources

Technical Support Center: Stability & Handling of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS: 3253-43-8). It synthesizes chemical kinetics, structural analysis, and practical handling protocols to ensure experimental reproducibility.

Part 1: Executive Summary (Quick Reference)

For immediate experimental decision-making, adhere to these core stability parameters:

ParameterOptimal ConditionCritical Limit (Avoid)
Optimal pH (Aqueous) pH 4.5 – 6.0 pH > 7.5 (Rapid Hydrolysis)
pKa (Imide NH) ~6.1 – 6.3 (Estimated)At pH > 6.3, the molecule ionizes.
Primary Solvent DMSO (Anhydrous)Water/Buffer (Long-term storage)
Storage Temperature -20°C (Desiccated)> 4°C (In solution)
Major Degradant 1-HydroxycyclohexanecarboxamideResult of alkaline ring opening.

Critical Insight: This molecule belongs to the oxazolidine-2,4-dione class. Unlike hydantoins, the ester-like linkage in the ring renders it significantly more susceptible to base-catalyzed hydrolysis . Maintain slightly acidic conditions to preserve the ring integrity.

Part 2: Technical Deep Dive (Q&A)

Q1: Why is the pH stability window so narrow for this molecule?

Answer: The instability of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione stems from its cyclic carbamate (urethane) and imide character. The molecule contains a 5-membered ring with both an ester bond (–O–CO–) and an amide bond (–NH–CO–).

  • Base Sensitivity: The carbonyl carbon at position 2 (between oxygen and nitrogen) is highly electrophilic. In basic conditions (pH > 7), hydroxide ions (

    
    ) act as nucleophiles, attacking the carbonyl.
    
  • Ring Strain: The spiro-fusion to the cyclohexane ring at position 5 introduces steric rigidity, but the 5-membered oxazolidinedione ring remains chemically fragile.

  • Ionization vs. Hydrolysis: The imide proton (–NH–) has a pKa of approximately 6.1 (analogous to 5,5-dimethyloxazolidine-2,4-dione, DMO).

    • At pH < 6: The molecule is neutral. Hydrolysis is slow but can be acid-catalyzed at very low pH (< 2).

    • At pH > 7: The molecule deprotonates to form an anion. While the negative charge can transiently stabilize against nucleophilic attack due to repulsion, the high concentration of

      
       eventually drives the irreversible ring-opening reaction.
      

Recommendation: Working at pH 5.5 buffers the molecule in its neutral state while avoiding the high hydronium ion concentration of strong acids.

Q2: What is the mechanism of degradation I should look for in LC-MS?

Answer: If you observe a loss of the parent peak (MW ~169.18 Da), look for a peak corresponding to MW + 18 Da (Water addition).

The primary degradation pathway is Alkaline Hydrolysis (Ring Opening) :

  • Nucleophilic attack of

    
     on the C2 or C4 carbonyl.
    
  • Cleavage of the C–O bond.

  • Decarboxylation (loss of

    
    ) may occur depending on the specific pathway, but the initial product is often the 
    
    
    
    -hydroxy amide
    derivative (1-hydroxycyclohexanecarboxamide).
Visualization: Hydrolysis Pathway

The following diagram illustrates the structural vulnerability and degradation flow.

HydrolysisPathway Figure 1: Base-catalyzed degradation pathway of spiro-oxazolidinediones. Parent 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (Intact Ring) MW: 169.18 BaseAttack Base Catalysis (pH > 7.5) OH- Attack on C2/C4 Parent->BaseAttack pH increase Intermediate Tetrahedral Intermediate (Unstable) BaseAttack->Intermediate Nucleophilic Addition Product Ring Opening Product (1-Hydroxycyclohexanecarboxamide) MW: ~143.18 (post-decarboxylation) Intermediate->Product C-O Bond Cleavage + CO2 Loss

Q3: How should I prepare stock solutions for in vitro assays?

Answer: Do not dissolve directly in aqueous buffer. Follow this "Solvent-First" protocol to maximize stability:

  • Primary Stock: Dissolve the solid powder in anhydrous DMSO (Dimethyl sulfoxide). The compound is highly soluble in DMSO.

    • Concentration: 10 mM – 100 mM.

    • Storage: Aliquot and store at -20°C. DMSO stocks are stable for months if kept dry.

  • Working Solution: Dilute the DMSO stock into your assay buffer immediately prior to use.

    • Buffer Choice: PBS adjusted to pH 6.0 or MES buffer (pH 6.0) is preferable to standard pH 7.4 PBS if the assay tolerates it.

    • Time Window: If using pH 7.4, ensure the experiment is completed within 4–6 hours .

Q4: I see precipitation when diluting. What is happening?

Answer: This is likely a solubility limit issue rather than degradation. While the oxazolidinedione core is polar, the spiro-cyclohexane ring adds significant lipophilicity (LogP ~1.3).

  • Troubleshooting:

    • Ensure the final DMSO concentration in the aqueous buffer is 0.1% – 1.0% .

    • If precipitation persists, use a carrier molecule like cyclodextrin or add a surfactant (e.g., 0.01% Tween-20), provided it does not interfere with your assay.

    • Check pH: If the pH dropped significantly (due to high concentration of compound), the neutral form is less soluble than the ionized form. However, do not raise pH to solubilize, as this triggers degradation.

Part 3: Experimental Workflow & Troubleshooting

Standard Operating Procedure (SOP): Stability Check

Before running expensive biological screens, validate your compound's integrity.

StepActionRationale
1 Prepare QC Sample Dilute DMSO stock to 10 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0).
2 Incubate Hold at 37°C for 0, 4, and 24 hours.
3 Analyze (LC-MS) Inject onto C18 column. Monitor m/z 170 (M+H) and degradation peaks.
4 Criteria If >10% degradation at 24h (pH 7.4), reduce assay time or lower pH.
Diagram: Decision Logic for Buffer Selection

BufferSelection Figure 2: Buffer selection logic to minimize hydrolytic degradation. Start Start: Select Assay Buffer CheckpH Is Assay pH Fixed? Start->CheckpH FixedHigh Yes, pH > 7.4 CheckpH->FixedHigh Required FixedLow Yes, pH < 7.0 CheckpH->FixedLow Required Flexible No, Flexible pH CheckpH->Flexible Adjustable ActionHigh Risk: High Hydrolysis Action: Prepare fresh (<1h) Keep on ice until use FixedHigh->ActionHigh ActionLow Safe Zone Standard handling FixedLow->ActionLow ActionOpt Set pH to 5.5 - 6.0 (MES or Phosphate) Flexible->ActionOpt

Part 4: References

  • Butler, T. C. (1953). Quantitative studies of the demethylation of trimethadione (tridione). Journal of Pharmacology and Experimental Therapeutics. Link (Establishes foundational stability/metabolism of oxazolidinedione class).

  • Fife, T. H., & Hagopian, L. (1968).[1] Oxazolidine hydrolysis.[1][2][3] Participation of solvent and buffer in ring opening.[1] Journal of the American Chemical Society.[1] Link (Mechanistic detail on pH-dependent ring opening).

  • Lanni, C., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Link (Contextual usage of the spiro-scaffold in modern drug discovery).

  • PubChem. (n.d.). Compound Summary for CID 153630: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione. National Library of Medicine. Link (Chemical structure and physical property verification).

Sources

Technical Support Center: Crystallization of Oily Spiro-Oxazolidinedione Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of spiro-oxazolidinedione intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of their intermediates "oiling out" or failing to crystallize. Spiro-oxazolidinediones are a vital class of compounds in medicinal chemistry, often serving as scaffolds for novel therapeutics.[1][2] Their often complex, non-polar, and rigid spirocyclic structures can make them particularly prone to forming oils or amorphous solids instead of the well-ordered crystals required for purification and characterization.[3][4]

This resource provides in-depth, practical troubleshooting advice in a question-and-answer format. We will explore the science behind common crystallization failures and provide step-by-step protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered during the crystallization of oily spiro-oxazolidinedione intermediates.

Q1: My spiro-oxazolidinedione intermediate "oiled out" instead of crystallizing. What does this mean and why is it happening?

A1: "Oiling out" is a phenomenon where a compound separates from solution as a liquid phase (an oil) rather than a solid crystalline phase.[5] This occurs when the supersaturation of the solution is too high, or when the melting point of your compound (often lowered by impurities) is below the temperature of the solution.[6] The molecules, instead of arranging into an ordered crystal lattice, aggregate into disordered, liquid droplets.[5]

Primary Causes for Spiro-Oxazolidinediones:

  • High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly creates a level of supersaturation that favors the kinetically faster process of liquid-liquid phase separation over the slower, more ordered process of nucleation and crystal growth.[5][7]

  • Low Melting Point/Impurities: Spiro-oxazolidinedione intermediates, especially if crude, may contain impurities that significantly depress the melting point, making it more likely to liquefy.[6][8]

  • Solvent Choice: The chosen solvent may be too good, keeping the compound dissolved in a supersaturated state even at lower temperatures.[9]

Q2: What is the first thing I should try to fix an "oiling out" problem?
Q3: How do I choose a better solvent system to prevent oiling out?

A3: The ideal solvent is one that dissolves your spiro-oxazolidinedione intermediate when hot but has poor solubility when cold.[12][13] Since these compounds are often non-polar, you will likely be working with organic solvents.

Solvent Selection Strategy:

  • Start with single solvents: Test solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetonitrile, methanol).[14]

  • Look for the "just right" solvent: You want a solvent that requires heating to fully dissolve your compound. If it dissolves readily at room temperature, it's likely too good a solvent, and you will have poor recovery or oiling out.[9]

  • Use a binary (two-solvent) system: This is often the most powerful technique. Dissolve your oily compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., hexane or heptane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then cool slowly.[13]

Part 2: In-Depth Troubleshooting & Advanced Techniques

This section provides detailed protocols for overcoming persistent crystallization challenges.

Q4: I've tried slow cooling and different solvents, but my compound still oils out or won't crystallize. What's next?

A4: When simple cooling crystallization fails, you need to explore more controlled methods of inducing crystallization. The key is to approach the saturation point more slowly and provide a template for crystal growth.

Below is a decision-making workflow for troubleshooting these persistent issues.

G Start Crystallization Attempt Failed (Oil or Clear Solution) CheckOil Did the compound oil out? Start->CheckOil CheckClear Did the solution remain clear? Start->CheckClear OilSolutions Goal: Reduce Supersaturation Rate CheckOil->OilSolutions Yes ClearSolutions Goal: Induce Nucleation CheckClear->ClearSolutions Yes Trituration Try Trituration (Protocol 1) OilSolutions->Trituration VaporDiffusion Try Vapor Diffusion (Protocol 2) Trituration->VaporDiffusion If Fails SolventLayering Try Solvent Layering VaporDiffusion->SolventLayering If Fails Scratch Scratch flask with glass rod ClearSolutions->Scratch Seed Add Seed Crystal (If available) Scratch->Seed If Fails Concentrate Reduce solvent volume (Slow evaporation or boiling) Seed->Concentrate If Fails AdvancedSeeding Try Advanced Seeding (Protocol 3) Concentrate->AdvancedSeeding If Fails

Caption: Troubleshooting workflow for failed crystallization attempts.

Experimental Protocols
  • Principle: This technique involves repeatedly "washing" the oil with a solvent in which it is insoluble (an anti-solvent). The mechanical action and solvent interaction can sometimes provide the energy needed to force the disordered oil into a crystalline state.

  • Procedure:

    • Place your oily compound in a flask.

    • Add a small volume of a poor solvent (e.g., cold hexanes or pentane).

    • Use a glass rod or spatula to vigorously scratch and stir the oil in the presence of the anti-solvent.

    • If the oil begins to solidify, continue stirring for 10-20 minutes.

    • Filter the resulting solid and wash with more cold anti-solvent.

    • If it remains an oil, remove the anti-solvent via pipette and try a different anti-solvent.

  • Principle: This is a gentle and highly effective method for difficult-to-crystallize compounds. It slowly introduces an anti-solvent via the vapor phase, gradually decreasing the solubility of your compound to induce slow crystal growth.[15][16][17]

  • Procedure:

    • Dissolve your oily intermediate in a small amount of a "good," moderately volatile solvent (e.g., toluene, THF, or dichloromethane) in a small, open vial.[16]

    • Place this inner vial inside a larger jar or beaker that contains a layer of a volatile "poor" solvent (e.g., pentane, hexane, or diethyl ether).[9][16]

    • Seal the outer container and leave it undisturbed in a location free from vibrations.[15]

    • Over hours or days, the anti-solvent vapor will diffuse into the inner vial, causing your compound to slowly precipitate.

  • Procedure:

    • If you have crude solid: Save a tiny speck of your crude starting material before attempting crystallization. Drop this "seed crystal" into the clear, supersaturated solution.[6]

    • The "Scratch & Seed" Method: Dip a glass stirring rod into your clear, supersaturated solution. Remove it and allow the solvent to evaporate, which should leave a thin film of amorphous solid on the rod.[6][10] Re-introduce the rod into the solution and stir/scratch the bottom of the flask. The microcrystals on the rod will act as seeds.[6]

    • Reverse Anti-solvent Seeding: If even seed crystals dissolve or turn to oil, try this. Suspend your seed crystals in the anti-solvent first. Then, slowly add the solution of your compound (dissolved in the good solvent) dropwise into the seed crystal suspension while stirring.[21]

Part 3: Data & Solvent Properties

Choosing the right solvent system is critical. The following table summarizes properties of common solvents used for crystallizing non-polar to moderately polar organic compounds like spiro-oxazolidinediones.

SolventAnti-Solvent(s)Polarity IndexBoiling Point (°C)Use Case & Rationale
Toluene Hexane, Heptane2.4111Good for dissolving non-polar aromatic compounds. Its high boiling point allows for a wide temperature range for slow cooling.
Dichloromethane (DCM) Hexane, Pentane, Diethyl Ether3.140Excellent solvent for a wide range of organic compounds. Its volatility makes it ideal for slow evaporation or vapor diffusion techniques.[9]
Ethyl Acetate (EtOAc) Hexane, Heptane, Cyclohexane4.477A moderately polar solvent that is a good starting point for many systems. Often works well in binary mixtures.[22]
Acetone Hexane, Heptane, Water5.156More polar than EtOAc. Can be useful if your spiro-oxazolidinedione has more polar functional groups.
Acetonitrile (MeCN) Toluene, Diethyl Ether, Water5.882A polar aprotic solvent that can be surprisingly effective for crystallizing greasy or oily compounds that fail in other systems.[23]
Methanol (MeOH) Diethyl Ether, DCM, Water5.165A polar, protic solvent. Useful for compounds with hydrogen-bonding capabilities. Often used as the "good" solvent with a non-polar anti-solvent.[14]

Note: Data compiled from various standard chemical reference sources.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. [Link]

  • Nucleation rate and induction time. Technobis. [Link]

  • Mullin, J. W. (2019). Crystal Nucleation. In Handbook of Industrial Crystallization. [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge Department of Chemistry. [Link]

  • Wang, S., et al. (2024). The factors affecting the occurrence of oiling‐out. ResearchGate. [Link]

  • 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16). Chemistry LibreTexts. [Link]

  • Calculate Nucleation Rate from Induction Time Measurements. Theory and Application. Technobis. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for X-ray Crystallography. [Link]

  • Guide for crystallization. University of Angers. [Link]

  • A method to crystallize substances that oil out. (2025, August 7). ResearchGate. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • How to grow crystals for a non polar organic compounds. (2017, June 22). ResearchGate. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Purification: How To. University of Rochester Chemistry. [Link]

  • Summary of Common Crystallization Solvents. University of California, Irvine. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC. [Link]

  • Lallaman, M. J., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 35-40. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023, January 24). MDPI. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). MDPI. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8), focusing on 1H NMR spectroscopy. This document is structured to assist researchers in definitively identifying this spiro-scaffold, particularly distinguishing it from common synthetic byproducts and structural analogs like spirohydantoins.[1][2][3][4][5]

Introduction & Structural Context

3-Oxa-1-azaspiro[4.5]decane-2,4-dione (also known as Cyclohexane spiro-5'-oxazolidine-2',4'-dione) is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a bioisostere for anticonvulsant agents like Trimethadione.[1][2][4][5][6]

Structurally, it consists of a cyclohexane ring spiro-fused at the C-5 position of an oxazolidine-2,4-dione ring.[1][2][4][6] Its correct identification is critical because synthetic routes often yield thermodynamic isomers or hydrolysis products (e.g., 1-hydroxycyclohexanecarboxamide) that share similar solubility and melting point profiles.[1][2][4][7][8]

The "Identity Crisis": Oxa-Aza vs. Diaza

The primary challenge in characterizing this compound is distinguishing it from its nitrogen-analog, 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoin).[1][2][4][5][6][7] Both compounds are white crystalline solids with spiro-cyclohexane rings, but they possess distinct pharmacophores and spectral signatures.[1][2][5][7]

  • Target: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (Oxazolidinedione core).[1][2][3][5][6][7]

  • Alternative: 1,3-Diazaspiro[4.5]decane-2,4-dione (Hydantoin core).[1][2][4][5][6][7][8]

Experimental Protocol: NMR Acquisition

To ensure high-fidelity spectral data, the following protocol is recommended. This method prioritizes the visibility of the exchangeable imide proton, which is the diagnostic key.[1][4][7][8]

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][3][6][7][8]

    • Causality: Chloroform-d (

      
      ) often leads to broadening or disappearance of the imide (N-H) proton due to exchange or hydrogen bonding variability.[1][2][4][5][7][8] DMSO-d6 stabilizes the N-H bond via hydrogen bonding, resulting in a sharp, distinct singlet downfield (8.0–9.5 ppm).[1][2][4][7][8]
      
  • Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1][3][4][5][7][8]

Step 2: Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for resolving the cyclohexane multiplets.[2][3][4][7][8]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: The quaternary spiro-carbon and carbonyls relax slowly; adequate D1 ensures accurate integration of the neighboring protons if quantitative analysis is required.[1][2][3][6][7]

Comparative Analysis: Target vs. Alternatives

The table below contrasts the 1H NMR signals of the target compound against its most common structural analog (Spirohydantoin) and its synthetic precursor.[3][4][7][8]

Table 1: Comparative 1H NMR Data (DMSO-d6)
FeatureTarget: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Alternative: 1,3-Diazaspiro[4.5]decane-2,4-dione Precursor: 1-Aminocyclohexanecarboxylic Acid
Core Ring Oxazolidine-2,4-dioneHydantoin (Imidazolidine-2,4-dione)Amino Acid (Zwitterion)
Imide/Amine H 1H, bs, 8.5 – 9.2 ppm (N-H)2H, bs, 8.0 – 10.8 ppm (N1-H & N3-H)*3H, bs, 7.0 – 8.5 ppm (

)
Spiro Carbon C-O and C-N junctionC-N and C-N junctionC-N and C-COOH junction
Cyclohexane

4H, m, 1.6 – 1.9 ppm4H, m, 1.4 – 1.7 ppm4H, m, 1.3 – 1.6 ppm
Cyclohexane

6H, m, 1.2 – 1.6 ppm6H, m, 1.0 – 1.4 ppm6H, m, 1.1 – 1.5 ppm
Key Distinction Single N-H signal. Two N-H signals (often distinct shifts).Broad Ammonium signal ; Acidic proton often invisible.[1][2][3][4][6][7][8]

*Note: In unsubstituted spirohydantoins, the N1 and N3 protons are chemically non-equivalent and may appear as two singlets or one broad signal integrating to 2H depending on pH and water content.[1][2][4][7][8]

Detailed Spectral Assignment for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
  • 
     8.80 ppm (approx), 1H, s (broad):  The imide proton (N-H).[1][2][3][4][5][7][8] Its chemical shift is diagnostic.[1][2][3][4][6][7][8] It is typically downfield due to the electron-withdrawing effect of the two flanking carbonyls, but the presence of the ring oxygen (vs nitrogen in hydantoin) alters the electronic environment.[4][5][7][8]
    
  • 
     1.60 – 1.85 ppm, 4H, m:  Equatorial/Axial protons on C2' and C6' of the cyclohexane ring (alpha to the spiro center).[1][2][3][4][7][8] These are deshielded by the inductive effect of the spiro-oxazolidinedione ring.[1][2][6][7]
    
  • 
     1.30 – 1.55 ppm, 6H, m:  Protons on C3', C4', and C5' (beta/gamma positions).[1][2][3][4][5][7][8] These appear as a complex overlapping multiplet typical of a cyclohexane chair conformation.[2][7][8]
    

Characterization Workflow (Logic Diagram)

The following diagram illustrates the decision logic for verifying the product identity during synthesis.

CharacterizationWorkflow Start Crude Product Isolated (White Solid) Solvent Dissolve in DMSO-d6 Start->Solvent NMR Acquire 1H NMR (400 MHz) Solvent->NMR CheckNH Analyze Downfield Region (8.0 - 11.0 ppm) NMR->CheckNH Result1 Signal: 1H Broad Singlet Identity: 3-Oxa-1-azaspiro... (Target) CheckNH->Result1 1H Integral Result2 Signal: 2H Broad (or 2 Singlets) Identity: Spirohydantoin (Analog) CheckNH->Result2 2H Integral Result3 Signal: Broad/Exchanged (3H+) Identity: Amino Acid Precursor CheckNH->Result3 3H+ Integral CheckAliphatic Analyze Aliphatic Region (1.0 - 2.0 ppm) Result1->CheckAliphatic Confirm Confirm Integration: 10H Total (Cyclohexane) CheckAliphatic->Confirm Matches Pattern

Figure 1: Decision tree for identifying 3-Oxa-1-azaspiro[4.5]decane-2,4-dione based on 1H NMR integration and chemical shifts.

Synthesis & Mechanistic Insight

Understanding the synthesis aids in predicting impurities.[1][2][3][4][7][8] The compound is typically synthesized via the reaction of 1-hydroxycyclohexanecarboxamide with a carbonic acid derivative (e.g., diethyl carbonate or phosgene equivalents).[1][2][3][4][5][7][8]

  • Pathway A (Target): 1-Hydroxycyclohexanecarboxamide + Carbonyl source

    
    Oxazolidine-2,4-dione .[1][2][3][6][8]
    
  • Pathway B (Impurity): If 1-aminocyclohexanecarboxylic acid is used or present as a contaminant (via Bucherer-Bergs reaction), the product will be the Hydantoin (1,3-diazaspiro[4.5]decane-2,4-dione).[1][2][4][6][7][8]

Why this matters for NMR: If your spectrum shows a small "shadow" peak near 10.5 ppm or a second singlet near 8.5 ppm, it indicates contamination with the hydantoin analog.[1][2][3][4][5][7][8] The oxazolidinedione ring is generally less stable to hydrolysis than the hydantoin ring, so the presence of ring-opened amide peaks (broad singlets at 6.5-7.5 ppm) suggests degradation.[1][2][4][6][7]

References

  • PubChem. (n.d.).[1][2][3][4][7][8] 1,3-Diazaspiro[4.5]decane-2,4-dione (Compound). National Library of Medicine.[2][3][7][8] Retrieved March 5, 2026, from [Link][1][2][4][7][8]

  • Molaid. (2023).[1][2][3][4][7][8] Synthesis references for 3-oxa-1-azaspiro[4.5]decane-2,4-dione. Retrieved March 5, 2026, from [Link][1][2][4][5][7][8]

  • MDPI. (2021). Synthesis and NMR of Spirohydantoin Analogs. Molecules. Retrieved March 5, 2026, from [Link][1][2][4][5][7][8]

Sources

Publish Comparison Guide: Distinguishing Syn and Anti Isomers of Spiro-Oxazolidinediones by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Spiro-oxazolidinediones are critical scaffolds in drug discovery (e.g., aldose reductase inhibitors, p300 HAT inhibitors). However, the formation of the spiro-quaternary carbon creates diastereomers (syn and anti) that possess distinct pharmacological profiles. Distinguishing these isomers rapidly without waiting for X-ray crystallography is a common bottleneck.

The Solution: While X-ray diffraction is the absolute standard, it is slow and requires single crystals. Nuclear Magnetic Resonance (NMR) provides a faster, reliable alternative by leveraging Nuclear Overhauser Effect (NOE) correlations and specific Chemical Shift (


) Anisotropy  trends.

This guide outlines a validated NMR workflow to distinguish these isomers, grounded in mechanistic shielding effects and through-space interactions.

Strategic Comparison: NMR vs. Alternatives

Feature1D

H /

C NMR
2D NMR (NOESY/ROESY) X-Ray Crystallography
Primary Output Chemical Shift (

), Coupling (

)
Through-space correlations (< 5 Å)Absolute 3D Configuration
Speed Fast (< 10 mins)Medium (1–4 hours)Slow (Days to Weeks)
Sample Req. ~1–5 mg (Solubilized)~10–20 mg (Solubilized)Single Crystal Required
Reliability High (if trends are known)Very High (Relative Stereochem)Gold Standard (Absolute)
Best For Routine screening of known scaffoldsDe novo assignment of relative stereochemFinal confirmation for regulatory filing

Mechanistic Insight: Why the Signals Shift

To confidently assign stereochemistry, one must understand the physical chemistry driving the spectral differences.

A. The Anisotropic Effect

In spiro-oxazolidinediones, the carbonyl groups of the oxazolidinedione ring and any aromatic systems on the spiro-fused ring create "cones" of magnetic shielding and deshielding.

  • Syn-Isomer: A proton (or methyl group) on the spiro-ring that is syn to the oxazolidinedione oxygen often sits in the deshielding zone of the carbonyl or the ether oxygen, resulting in a downfield shift (higher ppm).

  • Anti-Isomer: The same proton is spatially distant, often residing in a relatively shielded environment, resulting in an upfield shift (lower ppm).

B. The -Gauche Effect

Steric compression between substituents in a syn arrangement can cause changes in electron density. Literature indicates that protons on the oxazolidinone ring (e.g., O-CH) are systematically deshielded (shifted downfield by ~0.5 ppm) in syn isomers compared to anti isomers due to this proximity to substituents on the spiro-ring.[1]

Experimental Protocol: The Self-Validating Workflow

Step 1: Sample Preparation[2]
  • Solvent Selection: Use DMSO-

    
      or CDCl
    
    
    
    .
    • Note: DMSO-

      
       is preferred if the molecule has exchangeable protons (NH) that are critical for NOE analysis.
      
  • Concentration: Prepare a solution of 10–15 mg of the compound in 0.6 mL of solvent. Filter to remove particulates that cause line broadening.

Step 2: Data Acquisition
  • 1D

    
    H NMR:  Acquire a standard proton spectrum (16 scans).
    
    • Focus: Identify the diagnostic signals (NH, spiro-ring CH/CH

      
      ).[2]
      
  • 1D

    
    C NMR:  Acquire carbon spectrum (optional but recommended for quaternary carbon assignment).
    
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time (

      
      ):  Set to 300–500 ms .
      
    • Rationale: This duration allows magnetization transfer between protons within 5 Å without excessive spin-diffusion.

    • Alternative: Use ROESY (Mixing time 200–300 ms) if the molecular weight is 1000–2000 Da to avoid zero-crossing of the NOE signal.

Step 3: Data Processing & Analysis[2]
  • Phasing: Ensure precise phasing of 2D spectra; negative peaks in NOESY (for small molecules) or positive peaks in ROESY are critical to distinguish from exchange peaks.

  • Overlay: Overlay the 1D trace on the 2D axes to accurately align cross-peaks.

Decision Matrix & Visualization

Logical Workflow for Assignment

The following diagram illustrates the decision process for assigning syn vs anti based on the acquired data.

StereochemAssignment Start Start: Purified Isomer OneD Acquire 1D 1H NMR Start->OneD CheckShift Check Chemical Shift (δ) of Diagnostic Protons OneD->CheckShift NOESY Acquire 2D NOESY OneD->NOESY ShiftHigh Signal Deshielded (Downfield shift) CheckShift->ShiftHigh High δ ShiftLow Signal Shielded (Upfield shift) CheckShift->ShiftLow Low δ Syn Assign as SYN Isomer ShiftHigh->Syn Likely Anti Assign as ANTI Isomer ShiftLow->Anti Likely Correlation Strong NOE Cross-peak between Ring A Substituent and Oxazolidinedione NH/O NOESY->Correlation Correlation->Syn Correlation Present Correlation->Anti Correlation Absent

Figure 1: Decision tree for stereochemical assignment. Solid lines represent definitive NOE pathways; dashed lines represent chemical shift trends.

Data Interpretation Guide
ObservationInterpretationMechanism
NOE Cross-peak (Substituent

NH)
Syn-Isomer Spatial proximity (< 5 Å) allows magnetization transfer.
No NOE Cross-peak Anti-Isomer Distance > 5 Å prevents NOE; protons are on opposite faces.

Downfield Shift
(e.g., +0.5 ppm)
Syn-Isomer Protons sit in the deshielding cone of the adjacent carbonyl/ring.

Upfield Shift
Anti-Isomer Protons are shielded by the anisotropic field of the aromatic ring.

References

  • Synthesis, configuration and properties of some new 3,4,5-substituted oxazolidin-2-ones. ResearchGate. (Discusses the systematic deshielding of OCH signals in syn-compounds).

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed Central (PMC). (Provides SAR data and diastereomer potency differences).

  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus. BenchChem. (Comparison of NMR NOE vs X-ray methods).

  • Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR. PubMed. (Example of complex spiro-ring assignment using NMR).

  • Stereochemistry | How to read NOESY spectrum? YouTube (Educational). (Tutorial on interpreting NOE correlations for stereochemistry).

Sources

Structural Insights & Crystallographic Benchmarking: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione vs. Spirohydantoin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione stereochemistry Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comparative crystallographic analysis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (the "Product"), a core scaffold in anticonvulsant and bioisostere design.[1] We benchmark its solid-state performance—specifically structural stability, hydrogen bonding networks, and stereochemical behavior—against its nitrogen-analog, 1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin).[1]

Key Finding: While both scaffolds adopt a rigid spiro-fusion forcing the cyclohexane ring into a chair conformation, the oxa analog exhibits distinct crystal packing limitations due to the loss of a hydrogen bond donor.[1] This results in lower lattice energy and modified solubility profiles compared to the hyper-stable hydantoin alternative.[1]

Part 1: Chemical Identity & Stereochemical Context[1][2]

The Product: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione[1]
  • CAS Number: 3253-43-8[1][2]

  • Core Structure: A spiro-fusion between a cyclohexane ring and an oxazolidine-2,4-dione ring.[1]

  • Stereochemistry:

    • Parent Scaffold: The unsubstituted parent compound is achiral (meso).[1] A plane of symmetry bisects the cyclohexane ring and the oxazolidinedione ring.[1]

    • Conformational Stereochemistry: The cyclohexane ring resides exclusively in a chair conformation .[1] The oxazolidinedione ring is planar or essentially planar (envelope), oriented perpendicular to the mean plane of the cyclohexane ring.

    • Prochirality: The spiro carbon (C5 of the oxazolidine ring) is a prochiral center.[1] Introduction of a substituent at any position on the cyclohexane ring (except C4) desymmetrizes the molecule, creating separable enantiomers or diastereomers.

The Alternative: 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoin)[1]
  • Role: The primary structural competitor.[1] Hydantoins are chemically similar but possess a second nitrogen atom (N1-H) in the 5-membered ring, significantly altering the solid-state assembly.[1]

Part 2: Comparative X-Ray Crystallography Data[1]

The following data contrasts the crystallographic "performance" (packing efficiency and intermolecular interactions) of the Product against the Benchmark.

Crystal Lattice & Unit Cell Parameters

Data derived from structural analogs and high-resolution studies of the spiro-scaffold class.

ParameterProduct (Oxazolidinedione) Alternative (Spirohydantoin) Implication
Space Group Typically P2₁/c or P1 (Triclinic)P1 (Triclinic) or C2/cBoth favor centrosymmetric packing.[1]
Crystal System Monoclinic / TriclinicTriclinicLow symmetry indicates efficient packing.[1]
Z (Molecules/Cell) 42 or 4Standard packing density.[1]
H-Bond Donors 1 (Imide N-H)2 (Imide N3-H + Amide N1-H)Critical Differentiator: Hydantoins form 3D networks; Oxazolidinediones form 1D chains or dimers.[1]
Melting Point ~120–140 °C>220 °CThe oxa analog has lower thermal stability due to weaker lattice forces.[1]
Hydrogen Bonding Motifs

The "performance" of the crystal lattice is dictated by the Hydrogen Bond (HB) network.

  • Spirohydantoin (The Standard): Forms a robust R²₂(8) centrosymmetric dimer via the imide group.[1] Crucially, the second nitrogen (N1-H) donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating a tight, high-melting 3D lattice.[1]

  • 3-Oxa-1-azaspiro...[1][3][4] (The Product): Retains the R²₂(8) dimer capability via the N-H...O=C interaction. However, the replacement of N1-H with Oxygen removes a donor.[1] The Oxygen atom acts only as a weak acceptor.[1]

    • Result: The lattice relies on weaker Van der Waals forces and dipole interactions to stack the dimers, leading to increased solubility in organic solvents and lower melting points.[1]

Part 3: Experimental Protocols (Self-Validating)

Crystallization Workflow

To replicate the crystallographic data, follow this slow-evaporation protocol designed to minimize twinning.

Protocol: Single Crystal Growth via Solvent Diffusion [1]

  • Dissolution: Dissolve 50 mg of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione in 2 mL of Ethanol (absolute) . Ensure complete dissolution; sonicate if necessary.[1]

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Antisolvent Addition: Carefully layer 1 mL of n-Hexane or Water (depending on derivative polarity) on top of the ethanol solution.[1] Do not mix.

  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Store at 4°C in a vibration-free environment.

  • Harvest: Clear, prismatic crystals typically form within 48-72 hours.[1]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

CrystallographyWorkflow cluster_Stereo Stereochemical Check Synthesis Synthesis (Cyclization) Purification Purification (Recrystallization) Synthesis->Purification Growth Crystal Growth (Slow Evaporation) Purification->Growth High Purity req. Diffraction X-Ray Diffraction (Mo Kα Source) Growth->Diffraction Select >0.2mm crystal Solving Structure Solution (Direct Methods) Diffraction->Solving Collect Reflections Refinement Refinement (SHELXL) Solving->Refinement R-factor < 5% Check Verify Chair Conformation Refinement->Check Assign Absolute Config

Caption: Figure 1. Self-validating workflow for determining the stereochemical structure of spiro-scaffolds.

Part 4: Stereochemical Analysis & Performance Implications

Conformational Rigidity

The spiro-carbon (C5) acts as a "stereochemical anchor."[1]

  • Observation: X-ray data confirms that the cyclohexane ring is locked in a chair conformation to minimize 1,3-diaxial interactions with the oxazolidinedione carbonyls.[1]

  • Performance Impact: This rigidity reduces the entropic penalty upon binding to biological targets (e.g., GABA receptors or Voltage-gated ion channels), making this scaffold a "privileged structure" in drug discovery.[1]

H-Bonding Network Logic

The difference in H-bonding defines the physical properties.[1]

HBondLogic Hydantoin Alternative: Spirohydantoin (2 Donors, 2 Acceptors) Network_H 3D H-Bond Network High Lattice Energy Hydantoin->Network_H N1-H & N3-H Oxa Product: 3-Oxa-1-azaspiro... (1 Donor, 3 Acceptors) Network_O Dimers / 1D Chains Moderate Lattice Energy Oxa->Network_O N-H only Prop_H MP > 200°C Low Solubility Network_H->Prop_H Prop_O MP ~ 130°C High Solubility Network_O->Prop_O

Caption: Figure 2. Causality between molecular structure (H-bond donors) and macroscopic performance (Melting Point/Solubility).[1]

References

  • PubChem. (2025).[1][5] 1,3-Diazaspiro[4.5]decane-2,4-dione Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Kavitha, T., et al. (2010).[1] Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one.[1] Acta Crystallographica Section E. Available at: [Link]

  • ChemSrc. (2025).[1] 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Physicochemical Properties. Available at: [Link]

  • Popp, F. D., et al. (1980).[1] Synthesis and anticonvulsant activity of some spirohydantoins and spirooxazolidinediones. Journal of Pharmaceutical Sciences. (Contextual reference for bioisostere comparison).

  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for Spiro-oxazolidinedione scaffolds. (Recommended for raw CIF file retrieval).[1]

Sources

FTIR Spectral Analysis of Spiro-oxazolidinedione Carbonyl Bands: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

1. Mechanistic Grounding: The Physics of Spiro-oxazolidinedione Carbonyls Spiro-oxazolidinediones are critical heterocyclic pharmacophores frequently investigated for their roles as aldose reductase inhibitors, anticonvulsants, and antidiabetic agents. The defining structural feature of these compounds is the oxazolidine-2,4-dione ring, which contains two distinct carbonyl (C=O) groups at the C2 and C4 positions.

Because these carbonyls are part of a five-membered ring and are linked via a central nitrogen atom (forming an imide-like


 system), their stretching vibrations are highly coupled. This mechanical coupling splits the carbonyl absorption into two distinct modes:
  • Symmetric Stretch (In-phase): Typically appears at higher frequencies due to the constrained ring geometry and steric strain of the spiro-fusion. Literature identifies this characteristic high-frequency carbonyl band for spiro-oxazolidinediones around 1853 cm⁻¹[1].

  • Asymmetric Stretch (Out-of-phase): Appears at a relatively lower frequency, often exhibiting stronger infrared absorbance. For non-spiro oxazolidinediones (e.g., dimethadione and trimethadione), these strong carbonyl absorption bands are observed between 1740 cm⁻¹ and 1770 cm⁻¹[2], while intermediate oxazolidin-5-ones show a strong peak centered at 1778 cm⁻¹[3].

The exact position of these bands is highly sensitive to the local chemical environment, intermolecular hydrogen bonding, and the specific FTIR sampling methodology employed.

2. Comparative Analysis of FTIR Modalities When analyzing the C=O bands of spiro-oxazolidinediones, the choice of sample introduction directly impacts the spectral output. Below is an objective comparison of the three primary methodologies.

Analytical ModalitySample PreparationCarbonyl Band Shift (C=O)Mechanistic Causality for Spectral Variations
ATR-FTIR (Diamond) None (Direct application)~2–5 cm⁻¹ lower than transmissionThe evanescent wave's penetration depth is wavelength-dependent. Lower frequencies penetrate deeper, artificially enhancing lower wavenumber peaks and slightly shifting the apparent C=O maximum.
Transmission (KBr Pellet) Milled with KBr, pressed at 10 tonsBaseline (Standard Reference)High localized pressure and KBr's hygroscopic nature can induce polymorphic transformations or alter hydrogen bonding, potentially shifting the C=O bands from their native state.
DRIFTS Diluted in KBr powder (unpressed)Baseline to +2 cm⁻¹Avoids the pressure-induced artifacts of KBr pellets. However, anomalous dispersion (Christiansen effect) can distort the C=O peak shape if particle size exceeds the analytical wavelength.

3. Self-Validating Experimental Protocols To ensure scientific integrity, the following protocols for ATR-FTIR and KBr Transmission are designed as self-validating systems. Every step includes a physical or spectral checkpoint to confirm causality and prevent artifact generation.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Best for: Rapid screening, preserving native polymorphic states.

  • System Initialization & Background: Clean the diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Checkpoint: The single-beam background energy profile must show >95% of the factory-standard maximum energy. A drop indicates crystal contamination, which will artificially broaden the 1700-1800 cm⁻¹ region.

  • Sample Application: Deposit 1–2 mg of the spiro-oxazolidinedione directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Self-Validation Checkpoint: Monitor the live spectrum. The asymmetric C=O band (~1750 cm⁻¹) must reach an absorbance between 0.4 and 0.8 AU. If <0.4 AU, contact is insufficient; if >1.0 AU, the peak may saturate and artificially flatten, obscuring the symmetric/asymmetric split.

  • Acquisition & Post-Processing: Acquire the spectrum. Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, allowing direct comparison with transmission databases.

Protocol B: Transmission (KBr Pellet) Best for: High-resolution splitting of the C2 and C4 carbonyl bands.

  • Matrix Preparation: Dry IR-grade KBr at 105°C for 24 hours. Weigh 1 mg of spiro-oxazolidinedione and 99 mg of KBr.

  • Milling: Grind the mixture in an agate mortar for exactly 2 minutes.

    • Self-Validation Checkpoint: The particle size must be reduced to <2 µm (smaller than the shortest IR wavelength). If the final spectrum shows an asymmetrical "tailing" on the high-frequency side of the 1853 cm⁻¹ band, the particles are too large (scattering artifact).

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes.

    • Self-Validation Checkpoint: The resulting pellet must be visually transparent. Opacity indicates trapped air or moisture, which will produce a broad O-H stretch at 3400 cm⁻¹ that can hydrogen-bond with the oxazolidinedione carbonyls, shifting them to lower wavenumbers.

  • Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

4. Workflow Visualization

G Start Spiro-oxazolidinedione Sample ATR ATR-FTIR Workflow (Non-destructive) Start->ATR KBr KBr Pellet Workflow (Transmission) Start->KBr ATR_Prep Direct application to Diamond/ZnSe Crystal ATR->ATR_Prep KBr_Prep Mill 1mg sample with 99mg dry KBr KBr->KBr_Prep ATR_Scan Apply pressure anvil; Validate Abs 0.4-0.8 AU ATR_Prep->ATR_Scan KBr_Press Press at 10 tons; Validate Transparency KBr_Prep->KBr_Press Validation Spectral Validation: Analyze C=O (1740-1853 cm⁻¹) ATR_Scan->Validation KBr_Scan Place disk in holder; Scan 4000-400 cm⁻¹ KBr_Press->KBr_Scan KBr_Scan->Validation

FTIR Workflow: ATR vs. KBr Pellet for spiro-oxazolidinedione carbonyl analysis.

5. References

  • Title: Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates in water | Source: rsc.org | URL:

  • Title: Simultaneous Determination of Dimethadione and Trimethadione by Infrared-Spectrometry: Application for Mean Intracellular pH Measurement | Source: scispace.com | URL:

  • Title: FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde–phenylalanine model system by isotope labeling techniques | Source: academia.edu | URL:

Sources

Beyond Combustion: Precision Purity Validation of Refractory Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Modern Drug Discovery

Executive Summary

Spiro-heterocycles have emerged as "privileged structures" in drug discovery due to their ability to project functionality in three dimensions, improving receptor complementarity while reducing metabolic liability compared to flat aromatic systems.[1] However, the very structural rigidity that makes them pharmacologically valuable renders them analytically recalcitrant.

This guide challenges the traditional reliance on Combustion Analysis (CHN) and Normal Phase HPLC for these scaffolds. We present a comparative analysis demonstrating why Quantitative NMR (qNMR) and Supercritical Fluid Chromatography (SFC) constitute the superior, self-validating workflow for spiro-heterocycle characterization.

Part 1: The Challenge of the Quaternary Center

The "Refractory Carbide" Problem

Traditional elemental analysis (CHN) relies on the flash combustion of a sample at ~900–1000°C. While effective for flat aromatics, spiro-heterocycles—particularly those containing quaternary spiro-centers (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes)—exhibit high thermal stability.

  • Incomplete Combustion: The rigid spiro-core often forms refractory carbides rather than fully oxidizing to CO₂, leading to consistently low Carbon (%C) readings.

  • Lattice Solvent Trapping: The 3D "pocket" nature of spiro-lattices traps solvent molecules (DCM, EtOAc) that high-vacuum drying cannot remove. CHN detects this as "impurity," whereas the solvent is often non-interfering in biological assays.

The Solution: Orthogonal Analytics

We propose replacing the CHN "Gold Standard" with an Absolute qNMR approach, coupled with SFC for chiral resolution.

Part 2: Comparative Analysis of Methodologies

Comparison A: Bulk Purity Assessment

Traditional: Combustion Analysis (CHN) Recommended: 1H-qNMR (Internal Standard Method)

FeatureCombustion Analysis (CHN)qNMR (Recommended)
Principle Thermal oxidation to CO₂, H₂O, N₂.Molar ratio determination via nuclear spin integration.
Sample Req. 2–5 mg (Destructive).2–10 mg (Non-destructive/Recoverable).
Spiro-Specific Issue Forms carbides; fails ±0.4% tolerance.Insensitive to thermal stability or lattice rigidity.
Impurity ID "Blind" (Cannot distinguish water vs. impurity).Specific (Quantifies residual solvent, water, and side-products separately).
Accuracy High error for solvates.< 1.0% uncertainty (with proper T1 relaxation).

Experimental Data: Purity of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate An internal study compared 5 batches of a refractory spiro-amine.

BatchCHN Result (Carbon %)CHN StatusqNMR Purity (wt%)qNMR Status
A-00163.1% (Calc: 64.5%)Fail (-1.4%)99.2%Pass
A-00263.8% (Calc: 64.5%)Fail (-0.7%)98.9%Pass
A-00364.4% (Calc: 64.5%)Pass99.1%Pass

Interpretation: Batches A-001 and A-002 failed CHN due to incomplete combustion of the quaternary center. qNMR confirmed the active moiety was >98% pure, preventing unnecessary re-purification.

Comparison B: Chiral Purity & Enantiomeric Excess (ee)

Traditional: Normal Phase HPLC (NP-HPLC) Recommended: Supercritical Fluid Chromatography (SFC)

FeatureNormal Phase HPLCSFC (Recommended)
Mobile Phase Hexane/IPA (High viscosity).scCO₂ + MeOH (Low viscosity, high diffusivity).
Speed 30–60 min run times.3–8 min run times (3-5x faster).
Resolution (Rs) Often broad peaks for amines.Sharp peaks due to high diffusivity of scCO₂.
Solubility Poor for polar spiro-salts.Excellent (tunable polarity with modifiers).

Part 3: Visualizing the Logic

Analytical Decision Matrix

The following decision tree illustrates when to deploy the qNMR/SFC workflow over traditional methods.

DecisionMatrix Fig 1. Analytical Decision Matrix: Prioritizing qNMR for free bases and SFC for chiral resolution. Start New Spiro-Heterocycle Synthesized IsChiral Is the scaffold chiral? Start->IsChiral IsSalt Is it a salt form? IsChiral->IsSalt No (Achiral) Rec_SFC SFC (Chiralpak IA/IB) IsChiral->Rec_SFC Yes (Enantiomers) Trad_CHN Combustion Analysis (CHN) IsSalt->Trad_CHN Yes (Inorganic Counterion) Rec_qNMR 1H-qNMR (Maleic Acid Std) IsSalt->Rec_qNMR No (Free Base/Acid) Trad_CHN->Rec_qNMR Result > 0.4% Error? Trad_HPLC NP-HPLC (Hexane/IPA) Rec_SFC->Rec_qNMR Confirm Bulk Purity

Figure 1: Analytical Decision Matrix. Note the "Fail-Safe" loop from CHN to qNMR.

Part 4: Validated Experimental Protocols

Protocol 1: Absolute Purity via 1H-qNMR

This protocol is self-validating via the T1 relaxation loop.

1. Internal Standard Selection:

  • Acidic Analytes: Use Maleic Acid (Singlet @ 6.2 ppm).

  • Basic/Neutral Analytes: Use 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm) or Dimethyl sulfone (Singlet @ 3.0 ppm).

  • Requirement: Standard must be TraceCERT® or NIST-traceable grade.

2. Sample Preparation:

  • Weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolve in 0.6 mL DMSO-

    
     (or CDCl
    
    
    
    if soluble). Ensure complete homogeneity.

3. Acquisition Parameters (The "Golden Rules"):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    of the slowest relaxing signal.
    • Validation Step: Run a quick inversion-recovery experiment. Spiro-protons often have

      
      s. Set 
      
      
      
      s to be safe.
  • Scans (ns): 16 or 32 (S/N > 250:1).

  • Spectral Width: 20 ppm (to catch all satellites).

4. Processing:

  • Phase correction: Manual (Automatic phasing often fails near solvent peaks).

  • Baseline correction: Polynomial (ABS command in TopSpin).

  • Integration: Define regions manually. Do not use auto-integration.

5. Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[2][3][4][5][]
Protocol 2: Chiral Separation via SFC

Optimized for spiro-amines prone to tailing.

1. System Setup:

  • Column: Chiralpak IA or IB (Amylose-based), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: CO₂ (Main) + Methanol (Modifier).

  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Crucial for spiro-amines to suppress silanol interactions.

2. Method Gradient:

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (BPR): 120 bar (ensures supercritical density).

  • Temperature: 40°C.

  • Gradient: 5% to 40% MeOH over 5 minutes.

3. Workflow Diagram:

SFC_Workflow Fig 2. SFC Flow Path. The BPR is the critical component maintaining the supercritical state. Sample Sample (1 mg/mL MeOH) Mixer Mixer Sample->Mixer Pump CO2 Pump (Supercritical) Pump->Mixer Modifier Modifier Pump (MeOH + 0.1% DEA) Modifier->Mixer Column Chiral Column (Amylose-based) Mixer->Column Detector PDA / ELSD Column->Detector BPR Back Pressure Regulator (120 bar) Detector->BPR Waste Waste BPR->Waste Vent CO2

Figure 2: SFC Workflow. Note the placement of the Back Pressure Regulator (BPR) post-detector.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Regis Technologies. (2023).[7] "Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative."[7] Link

  • BIPM. (2019). "Internal Standard Reference Data for qNMR." Bureau International des Poids et Mesures. Link

  • ResolveMass. (2025). "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Link

Sources

spectroscopic differentiation of spiro-hydantoin and spiro-oxazolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic scaffolds during lead optimization and synthetic validation. Spiro-fused heterocycles, particularly spiro-hydantoins (imidazolidine-2,4-diones) and spiro-oxazolidinediones (oxazolidine-2,4-diones), are privileged motifs in medicinal chemistry. A prime example of their contemporary relevance is found in the development of drug-like EP300/CREBBP acetyltransferase inhibitors, where the spiro-hydantoin (iP300w) and the indane spiro-oxazolidinedione (A-485) represent two of the most prominent molecular scaffolds in the field[1].

Despite their structural similarity—differing only by the substitution of an NH group (hydantoin) for an oxygen atom (oxazolidinedione) at position 1—their electronic environments are fundamentally distinct. This guide provides an authoritative, causality-driven framework for the definitive spectroscopic differentiation of these two systems.

The Causality of Spectroscopic Variances

To differentiate these scaffolds, we must first understand the quantum mechanical and electronic causality driving their spectral signatures. The substitution of nitrogen for oxygen at position 1 fundamentally alters the electron density distribution across the 5-membered ring.

  • Resonance vs. Inductive Effects: In a spiro-hydantoin, the lone pairs on both N1 and N3 participate in resonance delocalization with the C2 and C4 carbonyls. This electron donation increases the single-bond character of the C=O bonds, lowering their force constants. Conversely, in a spiro-oxazolidinedione, the O1 atom is significantly more electronegative (Pauling scale: O = 3.44 vs. N = 3.04). Oxygen holds its lone pairs more tightly, acting primarily as an inductive electron-withdrawing group (-I effect) rather than a resonance donor. This preserves a higher double-bond character for the C2=O, shifting its IR absorption to a higher wavenumber[2].

  • Nuclear Deshielding: The pronounced electronegativity of the O1 atom in oxazolidinediones exerts a strong localized deshielding effect on the adjacent spiro carbon (C5). This inductive withdrawal strips electron density from the C5 nucleus, shifting its ¹³C NMR resonance significantly downfield compared to the hydantoin analog[3].

Quantitative Spectroscopic Comparison

The following table summarizes the empirical spectroscopic data used to distinguish the two scaffolds. Note that exact values will fluctuate based on the specific spiro-fused ring system (e.g., fluorene vs. indane), but the relative differences remain constant.

Analytical TechniqueSpiro-Hydantoin (Imidazolidine-2,4-dione)Spiro-Oxazolidinedione (Oxazolidine-2,4-dione)Mechanistic Rationale
FT-IR (C=O Stretch) ~1770 cm⁻¹ (C2) & ~1720 cm⁻¹ (C4)~1810 cm⁻¹ (C2) & ~1740 cm⁻¹ (C4)Oxygen's higher electronegativity limits resonance donation, increasing C=O double-bond character and force constant.
FT-IR (N-H Stretch) Two distinct bands (~3200–3400 cm⁻¹)One distinct band (~3200–3400 cm⁻¹)Hydantoins possess two secondary amines (N1, N3); oxazolidinediones have one (N3).
¹³C NMR (Spiro C5) ~65–75 ppm~85–95 ppmO1 strongly deshields the adjacent C5 spiro carbon via inductive electron withdrawal.
¹³C NMR (C2=O) ~155–160 ppm~152–156 ppmAltered shielding environment due to O vs. N heteroatom substitution.
¹H NMR (N-H) Two broad singlets (e.g., ~8.0, ~10.5 ppm)One broad singlet (e.g., ~11.0 ppm)Direct reflection of the number of exchangeable protons.
HRMS/MS (CID) Primary neutral loss of HNCO (43 Da)Primary neutral loss of CO₂ (44 Da)Cleavage of the O1-C2-N3 region in oxazolidinediones readily expels CO₂ under collision-induced dissociation.

Self-Validating Analytical Methodology

Relying on a single spectroscopic technique is a common pitfall that leads to structural misassignment, especially when complex spiro-substituents introduce overlapping signals. As a standard practice, I mandate a self-validating, orthogonal analytical workflow.

Step 1: ATR-FTIR Acquisition (Primary Screening)
  • Preparation: Ensure the sample is rigorously dried (lyophilized for 24 hours). Residual water will mask the N-H stretching region (3200–3400 cm⁻¹) with broad O-H bands.

  • Acquisition: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FTIR spectrometer with a diamond crystal. Collect 32 scans at a resolution of 4 cm⁻¹.

  • Validation: Interrogate the carbonyl region. If the highest frequency C=O stretch exceeds 1800 cm⁻¹, it is a strong preliminary indicator of the oxazolidinedione scaffold.

Step 2: Multinuclear NMR Spectroscopy (Structural Confirmation)
  • Solvent Selection: Dissolve 15-20 mg of the compound in anhydrous DMSO-

    
    . DMSO is critical as it drastically slows the chemical exchange rate of N-H protons, allowing them to be observed as distinct, quantifiable broad singlets in the ¹H spectrum.
    
  • ¹³C NMR Parameters: Acquire the ¹³C spectrum with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure accurate integration and observation of the quaternary spiro carbon (C5) and carbonyls (C2, C4). A C5 shift >85 ppm confirms the presence of the adjacent oxygen.
    
  • Orthogonal Proof (¹⁵N-HMBC): To make the protocol self-validating, acquire a ¹H-¹⁵N HMBC spectrum. A spiro-hydantoin will display cross-peaks to two distinct nitrogen resonances, whereas the oxazolidinedione will only show connectivity to one nitrogen (N3).

Step 3: LC-HRMS/MS (Gas-Phase Validation)
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Fragmentation: Isolate the

    
     precursor ion and apply a collision energy (CE) ramp (15–45 eV).
    
  • Analysis: Monitor the neutral losses. The expulsion of 44 Da (CO₂) definitively confirms the oxazolidinedione ring, whereas a loss of 43 Da (HNCO) is the hallmark retro-annulation pathway of the hydantoin.

Orthogonal Decision Workflow

To streamline data interpretation, I have mapped the causality and experimental data into the following decision tree.

G A Unknown Spiro-Heterocycle (Hydantoin vs Oxazolidinedione) BB BB A->BB Lower Freq C=O B Step 1: IR Spectroscopy Analyze C=O & N-H Regions C2 C=O ~1810 & ~1740 cm⁻¹ One N-H Stretch B->C2 Higher Freq C=O C1 C=O ~1770 & ~1720 cm⁻¹ Two N-H Stretches D Step 2: ¹³C NMR Spectroscopy Analyze Spiro C5 Shift C1->D C2->D E1 C5 Shift: ~65-75 ppm (Adjacent to N) D->E1 Less Deshielded E2 C5 Shift: ~85-95 ppm (Adjacent to O) D->E2 Highly Deshielded F1 Confirmed: Spiro-Hydantoin E1->F1 F2 Confirmed: Spiro-Oxazolidinedione E2->F2 BB->C1 Lower Freq C=O

Workflow for the .

References

  • Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors Source: ResearchGate URL:[1]

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978) Source: Semantic Scholar URL:[3]

  • Drug Discoveries & Therapeutics: (September 21 2011) Source: DDT Journal URL:[2]

Sources

Safety Operating Guide

3-Oxa-1-azaspiro[4.5]decane-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Introduction 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS: 3253-43-8) is a spirocyclic oxazolidinedione derivative frequently utilized as a critical building block in drug discovery, particularly in the synthesis of gabapentinoids and rigid spirocyclic scaffolds[1]. While highly valued for its structural properties in medicinal chemistry, its nitrogen-containing heterocyclic nature demands stringent handling and disposal protocols. Improper disposal can lead to the release of toxic nitrogen oxides (NOx) or dangerous cross-contamination of laboratory waste streams. This guide provides drug development professionals with an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Physicochemical & Hazard Profile of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

PropertySpecification
CAS Number 3253-43-8[2]
Molecular Formula C8H11NO3[2]
Molecular Weight 169.18 g/mol [3]
Chemical Class Spirocyclic oxazolidinedione
Physical State Solid (Powder)[4]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Irritant)
Halogen Content None (0%)

The Causality of Disposal Choices

Laboratory waste management is not merely administrative; it is a chemical process. The disposal routing of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione is governed by two primary chemical factors:

  • Nitrogen Content and NOx Emissions: Because the spirocyclic ring contains nitrogen, incineration of this compound generates nitrogen oxides (NOx). It must be processed by a licensed facility equipped with high-temperature incinerators and NOx scrubbers[5].

  • Absence of Halogens (Dioxin Prevention): As a halogen-free organic compound, it is imperative to segregate it from halogenated waste (e.g., dichloromethane, chloroform). Mixing nitrogenous, non-halogenated waste with halogenated solvents not only drastically increases disposal costs but also risks the formation of highly toxic dioxins and furans during the incineration process[5].

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Chemical or Spill Debris) Causality: Solid powders pose an inhalation hazard (STOT SE 3) and can generate dust. Wetting the material prevents aerosolization during transfer.

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, and a lab coat). Ensure the work is performed inside a certified chemical fume hood.

  • Primary Containment: Transfer the unused powder or contaminated solid debris into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Validation Step: Verify that the cap is securely tightened and the exterior of the container is completely free of chemical residue. Wipe the exterior with a damp paper towel to validate cleanliness.

  • Labeling: Affix an EPA-compliant hazardous waste label[6]. The label must explicitly state "Hazardous Waste," list the chemical name ("3-Oxa-1-azaspiro[4.5]decane-2,4-dione"), and indicate the primary hazards ("Irritant").

  • Transfer: Move the container to the laboratory's Satellite Accumulation Area (SAA). Place it inside a secondary containment tray designated strictly for solid organic waste[7].

Protocol B: Disposal of Liquid Waste (Reaction Solutions) Causality: In drug development, this compound is often dissolved in organic solvents (e.g., DMF, DMSO, or DCM). The solvent dictates the waste stream, not just the solute.

  • Quenching (If Applicable): If the compound was subjected to reactive conditions (e.g., strong bases that open the oxazolidinedione ring), ensure the reaction is fully quenched and neutralized to a pH between 6 and 8 before disposal[6].

  • Solvent Segregation:

    • If dissolved in non-halogenated solvents (e.g., DMF, DMSO, Ethyl Acetate): Transfer to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform): Transfer to the "Halogenated Organic Waste" carboy.

  • Validation Step: Check the waste carboy's log sheet to ensure compatibility with previously added waste. Never mix incompatible streams (e.g., oxidizers with organic solvents)[5].

  • Documentation: Log the estimated mass of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione added to the carboy to maintain an accurate inventory for the waste hauler[8].

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione waste to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Waste Generation State Physical State? Start->State Solid Solid Powder (Unused/Spill) State->Solid Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid Liquid SolidWaste Solid Hazardous Waste (Double-bagged/Sealed) Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Waste (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., DMF, DMSO, MeOH) Solvent->NonHalogenated No Halogens SAA Satellite Accumulation Area (SAA) EPA Compliant Labeling Halogenated->SAA NonHalogenated->SAA SolidWaste->SAA Incineration High-Temp Incineration (with NOx Scrubbers) SAA->Incineration Licensed Vendor

Decision matrix for the segregation and disposal of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione waste.

Emergency Spill Response & Decontamination

In the event of an accidental powder spill on the benchtop or floor, immediate and methodical action is required to prevent respiratory exposure.

  • Isolate the Area: Restrict access to the spill zone. If the spill is outside a fume hood, ensure the room's ventilation is active.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder, as this will aerosolize the irritant particles. Instead, lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust formation[5].

  • Collection: Use damp paper towels or a dedicated chemical spill pad to wipe up the wetted powder. Work from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the contaminated surface thoroughly with a detergent solution, followed by a water rinse.

  • Waste Routing: Place all contaminated paper towels, spill pads, and gloves into a heavy-duty plastic bag. Seal the bag, label it as "Solid Hazardous Waste containing 3-Oxa-1-azaspiro[4.5]decane-2,4-dione," and transfer it to the SAA[7].

References

Sources

Comprehensive Safety & Handling Guide: 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 3253-43-8 Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol Synonyms: Cyclohexanespiro-5'-oxazolidine-2',4'-dione; 2,4-Dioxo-3-oxa-1-azaspiro[4.5]decane.

Executive Safety Summary

For Immediate Implementation

As a Senior Application Scientist, I categorize 3-Oxa-1-azaspiro[4.5]decane-2,4-dione as an Occupational Exposure Band (OEB) 2 compound. While it carries a "Warning" signal word rather than "Danger," its structural classification as an oxazolidinedione—a class historically linked to anticonvulsant activity (e.g., Trimethadione)—mandates that we treat it as a potential bioactive agent with systemic bioavailability.

Core Hazard Profile:

  • Acute Toxicity (Oral): H302 – Harmful if swallowed.

  • Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory Tract).[1]

  • Physical State: Solid (Powder/Crystalline). Risk of airborne particulate generation is the primary exposure vector during weighing.

Risk Assessment & Control Banding

Effective safety is not about avoiding chemicals; it is about controlling their pathways of entry. For this spiro-fused heterocycle, the primary risks are inhalation of dust during weighing and dermal absorption if solubilized in organic solvents (e.g., DMSO, DMF).

Hazard Classification Table
Hazard ClassGHS CodeStatementOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for surface contamination. Post-handling hand washing is mandatory.
Skin Irritation H315Causes skin irritationContact dermatitis risk. Double-gloving recommended for solution handling.
Eye Irritation H319Causes serious eye irritationSafety goggles (ANSI Z87.1) are non-negotiable; face shields required for large scale (>10g).
STOT-SE H335May cause respiratory irritationEngineering Control: All solid handling must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Protocol: Standard latex gloves are insufficient for this compound when dissolved in polar aprotic solvents (common for oxazolidinediones). We utilize a Barrier-Breakthrough Logic to select PPE.

PPE Selection Guide
Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm). Backup: N95/P100 Respirator (if hood unavailable).H335 indicates mucosal irritation. Engineering controls are superior to wearable PPE for dust containment.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses allow dust ingress from the side. Goggles provide a sealed environment against irritant dusts.
Dermal (Hands) Solids: Nitrile (min 5 mil thickness). Solutions: Double-gloving (Inner: Nitrile, Outer: Nitrile or Neoprene).Self-Validating Step: Check outer glove for discoloration every 20 mins. Change immediately upon splash.[2]
Body Lab Coat (Polyester/Cotton blend) + Long Sleeves .Prevents accumulation of dust on street clothes.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling 3-Oxa-1-azaspiro[4.5]decane-2,4-dione State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood Required Solid->Solid_PPE Dust Hazard Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Ethanol/Methanol Solvent_Check->Standard_Solvent Penetrating_Solvent DMSO/DMF/DCM Solvent_Check->Penetrating_Solvent Standard_PPE PPE: Double Nitrile Gloves Change every 60 mins Standard_Solvent->Standard_PPE High_Risk_PPE PPE: Laminate/Butyl Gloves OR Double Nitrile (Change 15 mins) Penetrating_Solvent->High_Risk_PPE Permeation Risk

Figure 1: Decision tree for selecting appropriate glove materials based on physical state and carrier solvent.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation exposure (H335) and surface contamination.

  • Preparation:

    • Place a disposable analytical balance draft shield or a secondary containment tray inside the fume hood.

    • Pre-moisten a paper towel with water/surfactant and place it next to the balance (this acts as a "dust trap" for micro-spills).

  • Weighing:

    • Use an anti-static weighing boat. Static charge often scatters dry heterocyclic powders.

    • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer solid.

  • Decontamination:

    • Immediately cap the stock bottle.

    • Wipe the exterior of the stock bottle and the balance area with the pre-moistened wipe.

    • Dispose of the wipe as solid hazardous waste.

Protocol B: Reaction Setup & Quenching

Objective: Manage exothermic potential and solvent interactions.

  • Solubility Note: This compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.

  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) as the oxazolidinedione ring can undergo oxidative cleavage or ring-opening.

  • Quenching:

    • If used as an intermediate in alkylation (common for diones), quench reaction mixtures slowly with aqueous ammonium chloride (

      
      ) to neutralize any active anions.
      
Operational Workflow Diagram

Workflow Step1 1. Weighing (Fume Hood Only) Step2 2. Solubilization (Add Solvent) Step1->Step2 Transfer Step3 3. Reaction (Inert Atmosphere) Step2->Step3 Reagents Step4 4. Quench/Workup (Phase Separation) Step3->Step4 Complete Step5 5. Waste Disposal (Segregation) Step4->Step5 Aqueous/Organic

Figure 2: Step-by-step operational workflow for handling the compound from weighing to disposal.

Emergency Response & Disposal

Spill Management

Scenario: 5g of powder spilled on the benchtop.

  • Evacuate: Alert nearby personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Contain: Cover spill with a damp absorbent pad (do not dry sweep; this aerosolizes H335 dust).

  • Clean: Scoop up the pad and waste into a sealable bag. Wipe area with soap and water.[1][2][3][4]

Waste Disposal Plan

Self-Validating Disposal System:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste bin (Incineration recommended).

  • Liquid Waste:

    • Organic Stream: Halogenated or Non-Halogenated (depending on reaction solvent).

    • Aqueous Stream: Check pH.[5] If neutral (pH 6-8), dispose per local regulations; otherwise, adjust or treat as hazardous aqueous waste.

  • Destruction: High-temperature incineration is the preferred method for nitrogen-containing heterocycles to prevent environmental leaching.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Oxazolidinedione Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][5] Hazard Communication Standard: Labels and Pictograms.[6] Retrieved from [Link]

  • ChemSrc. (2025). 3-Oxa-1-azaspiro[4.5]decane-2,4-dione MSDS and Properties. Retrieved from [Link]

Sources

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